molecular formula C9H9BrN2 B1313642 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 64319-85-3

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B1313642
CAS No.: 64319-85-3
M. Wt: 225.08 g/mol
InChI Key: JENATANFRDRZCY-UHFFFAOYSA-N
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Description

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENATANFRDRZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450121
Record name 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64319-85-3
Record name Pyridine, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64319-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 64319-85-3), often referred to as 5-bromo-myosmine , is a critical heterocyclic intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it consists of a 3-bromopyridine moiety linked at the 5-position to a 1-pyrroline (cyclic imine) ring.

This molecule serves as the divergent point for two major classes of pharmacological agents:

  • Nicotinic Agonists: Precursor to 5-bromo-nornicotine and 5-bromo-nicotine via stereoselective or non-selective reduction.

  • Functionalized Ligands: The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) to generate high-affinity ligands such as Altinicline (SIB-1508Y) .

Researchers must navigate its dual reactivity: the hydrolytic instability of the cyclic imine and the chemoselectivity required to functionalize the aryl bromide without compromising the pyrroline ring.

Physicochemical Profile

PropertyDataNotes
IUPAC Name This compoundAlso known as 3-bromo-5-(1-pyrrolin-2-yl)pyridine
CAS Number 64319-85-3
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Physical State Pale yellow to beige solidHygroscopic; darkens upon oxidation
LogP ~1.55Moderate lipophilicity
pKa (Calculated) ~5.8 (Pyridine N), ~6.5 (Imine N)Imine is slightly more basic; protonation activates hydrolysis
Solubility Soluble in DCM, MeOH, EtOAcPoorly soluble in water at neutral pH
Structural Analysis[4]
  • Electronic Character: The pyridine ring is electron-deficient, deactivated by the bromine atom. The pyrroline ring contains a C=N bond conjugated with the pyridine, creating a "styrene-like" resonance but with nitrogen heteroatoms.

  • Imine Lability: The C=N bond is susceptible to nucleophilic attack (water) under acidic conditions, leading to ring opening (hydrolysis) to form the acyclic amino-ketone [4-amino-1-(5-bromo-3-pyridyl)butan-1-one].

Synthetic Routes & Methodology

The most robust synthesis involves a halogen-metal exchange followed by condensation with a pyrrolidone equivalent. This route avoids the harsh conditions of direct electrophilic aromatic substitution, which fails on the deactivated pyridine ring.

Protocol: Lithiation-Condensation Route

Reaction Overview:

  • Lithiation: 3,5-Dibromopyridine is mono-lithiated using n-butyllithium.

  • Acylation: The lithio-species attacks a protected lactam (e.g., N-vinyl-2-pyrrolidinone).

  • Cyclization: Acidic hydrolysis removes the protecting group and effects cyclodehydration.

Synthesis Start 3,5-Dibromopyridine Lithio 3-Bromo-5-lithiopyridine (-78°C) Start->Lithio n-BuLi, Toluene/THF Intermediate N-Vinyl Adduct Lithio->Intermediate N-Vinyl-2-pyrrolidinone Product 5-Bromo-Myosmine (Target) Intermediate->Product HCl, then NaOH

Figure 1: Synthetic pathway via halogen-metal exchange.

Step-by-Step Procedure:

  • Reagents: 3,5-Dibromopyridine (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), N-vinyl-2-pyrrolidinone (1.2 eq), Dry Toluene/THF (4:1).

  • Lithiation: Cool the solution of 3,5-dibromopyridine in Toluene/THF to -78°C under Argon. Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent "halogen dance" or scrambling. Stir for 45 mins.

  • Addition: Add N-vinyl-2-pyrrolidinone dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Workup & Cyclization: Quench with 3M HCl (excess). Reflux the biphasic mixture for 2 hours (removes vinyl group and cyclizes).

  • Isolation: Cool, wash with ether (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH pellets. Extract with DCM (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes + 1% Et₃N). Note: Triethylamine is essential to prevent silica-induced hydrolysis.

Chemical Reactivity & Transformations[6]

The utility of this compound lies in its ability to be selectively modified at the bromine (cross-coupling) or the imine (reduction).

Reduction to 5-Bromo-nornicotine

The C=N imine bond can be reduced to the secondary amine (pyrrolidine).

  • Reagents: NaBH₄ in MeOH (racemic product) or asymmetric hydrogenation (chiral catalysts).

  • Mechanism: Hydride attack on the iminium ion.

  • Protocol: Dissolve substrate in MeOH at 0°C. Add NaBH₄ (2.0 eq) portion-wise. Stir 1h. Quench with dilute HCl, basify, extract.

  • Product: 3-bromo-5-(pyrrolidin-2-yl)pyridine (Key intermediate for Altinicline).

Reductive N-Methylation (Synthesis of 5-Bromo-nicotine)
  • Reagents: Formaldehyde (aq), NaCNBH₃, Acetic Acid, Acetonitrile.[2]

  • Outcome: Converts the imine directly to the N-methyl-pyrrolidine in a "one-pot" reductive amination sequence.

Palladium-Catalyzed Cross-Coupling

The C-Br bond allows for the introduction of alkynes, aryls, or biaryls.

  • Challenge: The basic imine/amine can poison Pd catalysts.

  • Strategy: It is often superior to reduce the imine to the pyrrolidine and Boc-protect it before coupling.

  • Application: Sonogashira coupling with trimethylsilylacetylene followed by deprotection yields Altinicline (3-ethynyl-5-(pyrrolidin-2-yl)pyridine).

Reactivity Core 5-Bromo-Myosmine (Core Scaffold) Red_Amine Reduction (NaBH4) Core->Red_Amine Red_Meth Reductive Methylation (HCHO/NaCNBH3) Core->Red_Meth Hydrolysis Acid Hydrolysis Core->Hydrolysis Unwanted Coupling Pd-Coupling (Sonogashira/Suzuki) Core->Coupling Requires Optimization Prod_Nornic 5-Bromo-nornicotine (Racemic) Red_Amine->Prod_Nornic Prod_Nic 5-Bromo-nicotine Red_Meth->Prod_Nic Prod_Ketone Amino-Ketone (Ring Opening) Hydrolysis->Prod_Ketone Prod_Funct Functionalized Ligands (e.g., Altinicline) Coupling->Prod_Funct

Figure 2: Divergent reactivity profile of the 5-bromo-myosmine scaffold.

Applications in Drug Discovery[6]

nAChR Ligand Development

This molecule is the primary entry point for modifying the "pyridine" half of the nicotine scaffold while retaining the "pyrrolidine" pharmacophore.

  • Altinicline (SIB-1508Y): A nAChR agonist targeting α4β2 receptors for Parkinson's disease. Synthesis involves Sonogashira coupling of the bromo-intermediate.

  • PET Radiotracers: The bromine atom is replaced by Fluorine-18 (via stannane intermediates) or Carbon-11 (via methylation of the des-methyl precursor) to map nicotinic receptors in the brain.

Stability & Storage
  • Hydrolysis Risk: The imine hydrolyzes in moist air. Store under Argon/Nitrogen at -20°C.

  • Purification: Avoid acidic silica gel. Use Alumina (Basic) or silica pre-treated with 1-2% Triethylamine.

References

  • Leete, E. (1978). Synthesis of 3-bromo-5-(2-pyrrolidinyl)pyridine (5-bromo-nornicotine). Journal of Organic Chemistry, 43(11), 2122–2124. Link

  • Cosford, N. D., et al. (1996). (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): A novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(16), 3235–3237. Link

  • Jacob, P. (1982). Resolution of racemic nornicotine. Journal of Organic Chemistry, 47(21), 4165–4167. Link

  • Wagner, F. F., & Comins, D. L. (2006). Recent advances in the synthesis of nicotine and its derivatives. Tetrahedron, 62(30), 6777-6835. Link

Sources

Structural Profiling and Synthetic Methodologies of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmacological Development and Isotopic Labeling

Executive Summary

In the landscape of modern pharmacological development, the synthesis of highly specific immunoconjugates and analytical standards requires robust, functionalizable intermediate molecules. 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly referred to as 5-bromomyosmine , is a critical synthetic scaffold[1]. As a brominated derivative of the minor tobacco alkaloid myosmine, this molecule features a reactive halogen handle on the pyridine ring and a cyclic imine (pyrroline) moiety. These structural attributes make it an indispensable precursor for the stereoselective synthesis of nicotine haptens (used in anti-nicotine vaccines) and heavily deuterated internal standards for mass spectrometry[2].

This whitepaper provides a comprehensive technical breakdown of 5-bromomyosmine, detailing its physicochemical architecture, mechanistic synthesis pathways, downstream applications, and a self-validating experimental protocol designed for high-yield laboratory execution.

Molecular Architecture and Physicochemical Profile

The utility of 5-bromomyosmine stems from its dual-ring system. The pyridine ring provides the core alkaloid framework, while the bromine atom at the C5 position acts as a prime candidate for palladium-catalyzed cross-coupling or reductive debromination[1]. The C3 position is substituted with a 3,4-dihydro-2H-pyrrol-5-yl group, a cyclic imine that is highly susceptible to controlled reduction, allowing for the generation of secondary amines (nornicotine derivatives)[3].

Quantitative Data Summary
ParameterSpecification
IUPAC Nomenclature This compound
Common/Trivial Name 5-Bromomyosmine
CAS Registry Number 64319-85-3
Molecular Formula C9H9BrN2
Molecular Weight 225.09 g/mol
Canonical SMILES BrC1=CN=CC(C2=NCCC2)=C1
LogP (Predicted) ~1.545
Fraction sp3 (Fsp3) 0.333

Data sourced from standardized chemical repositories and product specifications[4].

Mechanistic Synthesis & Pathway Dynamics

The de novo synthesis of 5-bromomyosmine relies on a meticulously controlled sequence of condensation, hydrolysis, and spontaneous cyclization. The pathway begins with commercially available 5-bromonicotinic acid, which is first esterified to enhance the electrophilicity of the carbonyl carbon[1].

The critical step is a base-mediated condensation with N-vinylpyrrolidinone. The strong base generates an enolate that attacks the ester, forming a transient β-keto-N-vinyllactam. Subsequent exposure to aqueous acid cleaves the vinyllactam ring and drives decarboxylation. Finally, adjusting the pH to basic conditions liberates the primary amine, which spontaneously attacks the neighboring ketone to close the ring, forming the cyclic imine[1].

SynthesisPathway A 5-Bromonicotinic Acid B Ethyl 5-Bromonicotinate A->B Esterification (H2SO4, EtOH) C β-Keto-N-vinyllactam B->C Condensation (N-Vinylpyrrolidinone) D 5-Bromomyosmine C->D Hydrolysis & Cyclization

Synthetic workflow of 5-bromomyosmine from 5-bromonicotinic acid.

Downstream Pharmacological Applications

5-Bromomyosmine is rarely an end-product; it is a high-value intermediate. Its primary applications branch into two distinct fields:

  • Hapten-Conjugate Vaccines: 5-Bromomyosmine is reduced using sodium borohydride (

    
    ) to yield racemic 5-bromonornicotine[3]. Following chiral resolution via 
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA), the enantiopure (S)-5-bromonornicotine undergoes catalytic reductive debromination to yield (S)-nornicotine. This is subsequently alkylated to create Nicotine Haptens (e.g., Nic HP 2) for pharmacokinetic vaccine evaluation[2].
  • Analytical Internal Standards: The cyclic imine of 5-bromomyosmine allows for base-catalyzed deuterium exchange. Reacting the molecule with

    
     yields 5-bromomyosmine-3',3'-
    
    
    
    with >99% isotopic incorporation. This is a crucial precursor for synthesizing deuterated nicotine and nornicotine standards used in GC-MS and LC-MS bioanalysis[5].

Downstream A 5-Bromomyosmine B (±)-5-Bromonornicotine A->B NaBH4, MeOH/AcOH F 5-Bromomyosmine-3',3'-d2 A->F D2O, Base Catalysis C (S)-5-Bromonornicotine B->C MTPA Resolution D (S)-Nornicotine C->D H2, Pd/C E Nicotine Hapten (Nic HP) D->E Alkylation & Coupling

Downstream pharmacological and analytical applications of 5-bromomyosmine.

Validated Experimental Protocol: Synthesis of 5-Bromomyosmine

To ensure scientific integrity and reproducibility, the following protocol emphasizes the causality behind each chemical manipulation. This is a self-validating system designed to prevent downstream failure by embedding quality control checks directly into the workflow.

Step 1: Esterification of the Starting Material
  • Action: Dissolve 5-bromonicotinic acid in anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid (

    
    ) and reflux under argon for 18 hours. Remove ethanol under reduced pressure, neutralize with saturated 
    
    
    
    , and extract with diethyl ether to isolate ethyl 5-bromonicotinate [1].
  • Causality: The carboxylic acid must be converted into an ester to serve as a viable electrophile. The basic workup ensures the removal of unreacted acid and catalyst, preventing unwanted side reactions in the next base-sensitive step.

Step 2: Base-Mediated Condensation
  • Action: In a flame-dried flask under inert atmosphere, react ethyl 5-bromonicotinate with N-vinylpyrrolidinone in the presence of a strong base (e.g., sodium hydride).

  • Causality: The strong base deprotonates the

    
    -position of N-vinylpyrrolidinone. The resulting nucleophilic enolate attacks the ester carbonyl, forming the critical 
    
    
    
    -keto-N-vinyllactam
    intermediate.
Step 3: Acid-Catalyzed Hydrolysis & Decarboxylation
  • Action: Treat the crude intermediate with aqueous hydrochloric acid (HCl) and heat to reflux.

  • Causality: The acidic environment performs two simultaneous functions: it hydrolyzes the N-vinyl group to open the lactam ring (yielding a primary amine) and drives the thermal decarboxylation of the highly unstable

    
    -keto acid intermediate.
    
Step 4: Basic Cyclization and Isolation (Self-Validation Step)
  • Action: Cool the reaction mixture and carefully adjust the aqueous solution to pH > 9 using saturated aqueous

    
     or NaOH. Extract the resulting yellow solid with an organic solvent (e.g., dichloromethane)[1].
    
  • Causality: Neutralizing the acidic salt liberates the free primary amine. Driven by proximity, the amine spontaneously executes an intramolecular nucleophilic attack on the ketone, eliminating water to form the cyclic imine (pyrroline ring).

  • System Validation: Strictly monitor the aqueous phase pH. If the pH remains below 9, the open-chain amine will remain protonated (

    
    ), rendering it non-nucleophilic. Failure to achieve basicity will completely halt the cyclization, resulting in a zero-yield extraction.
    

References

1.[4] Fluorochem. "this compound Product Specifications." Fluorochem UK. 4 2.[1] Arutla, V., et al. "Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo." PubMed Central (NIH). 1 3.[5] "Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization." ResearchGate.5 4.[3] "Process for the preparation of (R,S)-nicotine." US Patent US8389733B2, Google Patents. 3 5.[2] Arutla, V., et al. "Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo." ACS Combinatorial Science. 2

Sources

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine nicotinic acetylcholine receptor affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromomyosmine) in Nicotinic Acetylcholine Receptor Pharmacology

Executive Summary

The compound This compound , commonly known as 5-bromomyosmine , is a critical structural scaffold and synthetic intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands. While the parent tobacco alkaloid myosmine exhibits remarkably low affinity for high-affinity


 nAChR subtypes, the strategic introduction of a bromine atom at the 5-position of the pyridine ring fundamentally alters the molecule's electronic distribution and lipophilicity. This technical whitepaper explores the structure-activity relationship (SAR) dynamics of the 5-bromomyosmine scaffold, details its synthesis, and outlines the self-validating pharmacological protocols used to evaluate its downstream derivatives in nAChR drug discovery.

Mechanistic Pharmacology: Electronic Modulation of nAChR Affinity

The binding of nicotinoids to the


 nAChR variant—the primary receptor mediating nicotine dependence and cognitive enhancement—relies on a highly conserved binding pocket. The interaction is driven by two primary forces: a cation-

interaction between the protonated pyrrolidine/pyrroline nitrogen and aromatic residues (e.g., Trp149, Tyr190), and a hydrogen bond between the pyridine nitrogen and the receptor's interfacial water network or backbone residues (e.g., Trp57)[1][2].

Myosmine itself possesses a weak affinity for


 receptors (

nM)[3]. This is largely due to the

hybridization of the pyrroline ring nitrogen, which alters the

and reduces the basicity compared to the

pyrrolidine nitrogen of nicotine, weakening the critical cation-

interaction.

However, halogenation at the 5-position to form 5-bromomyosmine introduces significant pharmacodynamic shifts:

  • Inductive Electron Withdrawal: The electronegative bromine atom pulls electron density from the pyridine ring, altering the proton exchange energy and modifying the hydrogen-bond acceptor strength of the pyridine nitrogen.

  • Lipophilic Expansion: The bulky bromine atom engages in hydrophobic interactions within the binding pocket, stabilizing the ligand-receptor complex and increasing blood-brain barrier (BBB) permeability for downstream derivatives[4].

BindingPocket cluster_ligand 5-Bromomyosmine Scaffold Interactions Pyrroline Pyrroline Ring (Weakened Cation-π) Pyridine Pyridine Ring (H-Bond Acceptor) Pyrroline->Pyridine Trp149 Trp149 (α-subunit) Pyrroline->Trp149 Cation-π Interaction Tyr190 Tyr190 (α-subunit) Pyrroline->Tyr190 Cation-π Interaction Bromo 5-Bromo Substituent (Hydrophobic Anchor) Pyridine->Bromo Water Interfacial Water Pyridine->Water Hydrogen Bond Trp57 Trp57 (β-subunit) Bromo->Trp57 Steric/Hydrophobic Modulation Water->Trp57 Hydrogen Bond

nAChR binding pocket interactions modulated by the 5-bromomyosmine scaffold.

Synthesis & Validation Protocol: 5-Bromomyosmine

Because the imine bond in myosmine is metabolically reactive, 5-bromomyosmine is predominantly utilized as a high-yield synthetic intermediate. It is the direct precursor to 5-bromonornicotine, which is subsequently used to synthesize high-affinity nAChR agonists (e.g., altinicline/SIB-1508Y) and stable isotope-labeled pharmacokinetic tracers[5][6].

Step-by-Step Methodology: Base-Mediated Condensation and Cyclization

Causality Check: N-vinylpyrrolidinone is selected as the pyrroline source because the vinyl group acts as a robust protecting group during the highly basic condensation phase, preventing premature polymerization.

  • Condensation:

    • Combine ethyl 5-bromonicotinate (74.6 mmol) and N-vinylpyrrolidinone (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Mechanism: Addition of a strong base (e.g., sodium hydride or potassium tert-butoxide) initiates a Claisen-type condensation, yielding an intermediate

      
      -keto-N-vinyllactam.
      
  • Acid-Catalyzed Hydrolysis & Decarboxylation:

    • Remove THF under reduced pressure. Dissolve the crude residue in a mixture of concentrated hydrochloric acid (HCl) and water. Reflux for 12-18 hours.

    • Mechanism: The acidic environment hydrolyzes the lactam ring and cleaves the N-vinyl protecting group, releasing a primary amine. Concurrently, the

      
      -keto acid undergoes thermal decarboxylation.
      
  • Basic Workup and Cyclization:

    • Cool the reaction to 0°C. Slowly adjust the pH to >10 using saturated aqueous NaOH.

    • Mechanism: The basic environment deprotonates the primary amine, triggering an intramolecular nucleophilic attack on the ketone. This spontaneous cyclization yields the imine, 5-bromomyosmine.

  • Purification & Validation:

    • Extract with dichloromethane (DCM), dry over anhydrous

      
      , and concentrate. Purify via silica gel chromatography (eluent: DCM/MeOH).
      
    • Self-Validation: Confirm the product via

      
      -NMR. The disappearance of the vinyl protons and the appearance of the characteristic pyrroline multiplet (
      
      
      
      4.0-4.2 ppm) validate successful cyclization.

SynthWorkflow Start Ethyl 5-Bromonicotinate + N-Vinylpyrrolidinone Condensation Base-Mediated Condensation Start->Condensation Intermediate β-Keto-N-Vinyllactam Condensation->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis & Decarbox Intermediate->Hydrolysis Cyclization Basic Workup (Spontaneous Cyclization) Hydrolysis->Cyclization Target 5-Bromomyosmine (Yield: ~70%) Cyclization->Target Reduction NaBH4 Reduction (MeOH/AcOH) Target->Reduction Downstream 5-Bromonornicotine (High Affinity Precursor) Reduction->Downstream

Synthetic workflow from ethyl 5-bromonicotinate to 5-bromonornicotine via 5-bromomyosmine.

In Vitro Radioligand Binding Assay Protocol

To evaluate the nAChR affinity of 5-bromomyosmine and its downstream derivatives, a competitive radioligand binding assay is employed.

Causality Check: Rat brain homogenates are utilized because they natively express physiological ratios of


 receptors. 

Epibatidine is chosen as the radioligand due to its sub-nanomolar affinity, providing a highly sensitive dynamic range for displacing weak-to-moderate affinity ligands like myosmine derivatives[7].
Step-by-Step Methodology:
  • Tissue Preparation: Homogenize whole rat brains (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
    
  • Incubation Setup: In a 96-well plate, combine:

    • 50

      
      L of 
      
      
      
      epibatidine (final concentration 0.5 nM).
    • 50

      
      L of the test compound (5-bromomyosmine or derivatives) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 100

      
      L of membrane homogenate.
      
  • Defining Non-Specific Binding (NSB): Designate control wells containing 300

    
    M unlabeled nicotine. Rationale: This saturating concentration blocks all receptor-specific binding sites; any remaining radioactive signal represents background noise (lipid partitioning or plastic binding), allowing for the calculation of true specific binding.
    
  • Equilibration and Filtration: Incubate the plates at room temperature for 2 hours to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count the radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression (GraphPad Prism). Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Comparative Affinity Data Presentation

The table below contextualizes the binding affinity of the myosmine scaffold against other 5-substituted nicotine analogs. While myosmine has low affinity, the 5-bromo substitution serves as a gateway to high-affinity ligands[3][4].

CompoundSubstitution (5-Position)nAChR Subtype

(nM)
Structural / Pharmacological Impact
Nicotine -HHigh-affinity (

)
2.4Baseline endogenous agonist standard.
5-Bromonicotine -BrHigh-affinity (

)
6.9Increased lipophilicity; retains high affinity.
5-Methoxynicotine -OCH

High-affinity (

)
14.3Steric bulk and electron-donating effects reduce affinity slightly.
Myosmine -H (imine ring)High-affinity (

)
3300Loss of pyrrolidine basicity severely weakens cation-

interactions.
5-Bromomyosmine -Br (imine ring)High-affinity (

)
>1000Intermediate scaffold; rapidly reduced to 5-bromonornicotine in drug development.

Downstream Applications in Drug Development

Because of the relatively low affinity of the imine-containing myosmine core, 5-bromomyosmine is immediately subjected to reduction (using


 in methanol/acetic acid) to yield racemic 5-bromonornicotine [5][6].

This reduction restores the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 hybridized pyrrolidine nitrogen, drastically lowering the 

into the nanomolar range. From 5-bromonornicotine, researchers synthesize highly selective nAChR agonists, such as SIB-1508Y (Altinicline) —a compound investigated for Parkinson's disease—via Sonogashira cross-coupling of the 5-bromo position with terminal alkynes. Furthermore, 5-bromomyosmine is the foundational precursor for synthesizing deuterium-labeled nicotine analogs (e.g., 5-bromomyosmine-3′,3′-d2), which are critical for tracing nicotine pharmacokinetics and metabolism in human clinical trials[8].

References

  • Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo. National Institutes of Health (PMC). Available at: [Link]

  • Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B. Available at: [Link]

Sources

pharmacological profile of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological profile of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly referred to in research circles as 5-bromo-myosmine .

A Critical Scaffold for High-Affinity nAChR Ligands

Executive Summary

This compound (CAS: 64319-85-3) is a 3,5-disubstituted pyridine alkaloid featuring a cyclic imine (pyrroline) moiety. It serves as the direct dehydrogenated analog of 5-bromo-nornicotine , a potent agonist of nicotinic acetylcholine receptors (nAChRs).

While often utilized as a synthetic intermediate, this compound possesses a distinct pharmacological identity defined by its cyclic imine structure , which confers rigidity and unique binding kinetics compared to its reduced pyrrolidine counterparts. Its primary utility lies in neuropharmacology as a precursor for generating high-affinity


 and 

nAChR ligands, and as a probe for studying the "imine-to-amine" metabolic and functional transition in tobacco alkaloids.

Chemical Identity & Structural Biology

This compound represents a bioisostere of the minor tobacco alkaloid myosmine , modified with a bromine atom at the 5-position of the pyridine ring.

PropertySpecification
IUPAC Name This compound
Common Name 5-Bromo-myosmine
Molecular Formula

Molecular Weight 225.09 g/mol
Key Functional Group Cyclic Imine (3,4-dihydro-2H-pyrrole)
Structural Role Rigidified precursor to 5-bromo-nornicotine
Structural Activity Relationship (SAR)

The pharmacological potency of this scaffold is governed by two critical structural features:

  • The 5-Bromo Substitution: The bromine atom acts as a lipophilic bioisostere. In nAChR ligands, substituents at the pyridine-3 (or 5) position often interact with a hydrophobic pocket (Trp147/Tyr190 region of the

    
     subunit), significantly enhancing binding affinity compared to the unsubstituted parent (myosmine/nicotine).
    
  • The Cyclic Imine (Pyrroline): Unlike the flexible, cationic pyrrolidine ring found in nicotine or nornicotine, the pyrroline ring is planar and less basic (

    
     ~5-6 vs. ~9 for amines). This reduces its ionization at physiological pH, potentially altering its interaction with the cation- 
    
    
    
    binding site of the nAChR.

Pharmacodynamics: Mechanism & Selectivity

Mechanism of Action

This compound functions as a nicotinic acetylcholine receptor (nAChR) ligand . Its activity profile is distinct from its reduced amine counterpart:

  • 
     nAChR:  The compound exhibits moderate affinity. While the bromine enhances binding, the imine functionality typically results in lower efficacy compared to the full agonist 5-bromo-nornicotine. It may function as a partial agonist or a "silent" agonist depending on the specific receptor stoichiometry.
    
  • 
     nAChR:  Cyclic imines (e.g., anabaseine) are often privileged scaffolds for 
    
    
    
    selectivity. The 5-bromo-myosmine structure retains this potential, capable of stabilizing the receptor's desensitized state.
Comparative Potency Data

The following table contrasts the imine (subject of this guide) with its active amine metabolite and reference standards.

CompoundStructure Type

Affinity (

)

Affinity (

)
Functional Efficacy
5-Bromo-myosmine Cyclic Imine ~50 - 200 nM *>1000 nM Partial Agonist / Precursor
5-Bromo-nornicotineCyclic Amine~2 - 10 nM~500 nMFull Agonist
MyosmineUnsubstituted Imine3,300 nM>10,000 nMWeak Agonist
NicotineMethyl-pyrrolidine1 - 10 nM~5,000 nMFull Agonist

*Note: Values for 5-bromo-myosmine are estimated based on the SAR shift observed between myosmine and 5-bromo-nornicotine.

Signaling Pathway

Activation of nAChRs by the ligand (or its active metabolite) triggers a cation-dependent signaling cascade.

SignalingPathway Ligand This compound Reduction Metabolic Reduction (to 5-Br-Nornicotine) Ligand->Reduction In vivo / In vitro Receptor nAChR Binding (Alpha4Beta2 / Alpha7) Ligand->Receptor Moderate Affinity Binding Reduction->Receptor High Affinity Binding IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (Dopamine/Glutamate) Depolarization->Release

Figure 1: Pharmacological activation pathway. The compound acts directly or via reduction to the high-affinity amine.

Experimental Protocols

Synthesis & Reduction Workflow

To generate the high-affinity probe 5-bromo-nornicotine from this scaffold, a controlled reduction is required.

Protocol: NaBH4 Reduction of 5-Bromo-Myosmine

  • Dissolution: Dissolve 1.0 eq of this compound in methanol (MeOH) at

    
    .
    
  • Acidification: Add glacial acetic acid (3.0 eq) to activate the imine bond.

  • Reduction: Portion-wise add sodium borohydride (

    
    , 2.0 eq) over 30 minutes. The imine is reduced to the secondary amine.
    
  • Work-up: Quench with water, basify to pH >10 with NaOH, and extract with dichloromethane (DCM).

  • Validation: Verify conversion by

    
    -NMR (Disappearance of the imine proton signal at 
    
    
    
    ~7.5-8.0 ppm).
Radioligand Binding Assay

Objective: Determine


 at 

nAChRs.
  • Membrane Prep: Use rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Ligand: Use

    
    -Epibatidine (0.5 nM) as the radioligand.
    
  • Incubation: Incubate membranes with increasing concentrations of this compound (

    
     to 
    
    
    
    M) for 75 min at
    
    
    in Tris-HCl buffer.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Toxicology & Safety Profile

  • Nitrosation Risk: Like myosmine, this compound contains a reactive imine that can theoretically undergo nitrosation to form tobacco-specific nitrosamine (TSNA) analogs. However, the 5-bromo substituent may sterically or electronically hinder this pathway compared to the parent alkaloid.

  • Handling: As a halogenated pyridine alkaloid, it should be treated as potentially toxic and an irritant. Standard PPE (gloves, fume hood) is mandatory.

References

  • Dukat, M., et al. (2002). "Structure-activity relationships of alpha4beta2 nicotinic acetylcholine receptor agonists." Current Medicinal Chemistry.

  • Zwickenpflug, W., et al. (2006).[1] "Reaction of the tobacco alkaloid myosmine with hydrogen peroxide." Chemical Research in Toxicology.

  • Papke, R. L., et al. (2007).[2] "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes." Journal of Neurochemistry.

  • Mundy, B. P., et al. (1972). "A convenient synthesis of myosmine." The Journal of Organic Chemistry.

  • Benowitz, N. L., et al. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics." Annual Review of Pharmacology and Toxicology.

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

[1]

Executive Summary

This technical guide details the solubility characteristics and solvent selection criteria for This compound (hereafter referred to as Compound A ).[1] As a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists such as Altinicline (SIB-1508Y) , understanding the solubility profile of Compound A is essential for optimizing reaction yields, extraction efficiency, and purification protocols.

Compound A exhibits a pH-dependent solubility profile characteristic of lipophilic pyridine derivatives. While quantitative solubility data (mg/mL) is sparse in public literature, process chemistry data confirms high solubility in chlorinated solvents and polar organic solvents, with limited solubility in non-polar aliphatic hydrocarbons.

Physicochemical Characterization

Understanding the molecular properties is the first step in predicting solubility behavior.[1] Compound A possesses two basic nitrogen centers (pyridine and cyclic imine) and a lipophilic bromine substituent.[1]

PropertyValue / DescriptionRelevance to Solubility
Molecular Weight 225.09 g/mol Moderate MW facilitates dissolution in organic solvents.[1]
Physical Form Solid (Low melting) or OilOften isolated as a free base oil or crystalline salt (e.g., HCl, Maleate).[1]
LogP (Predicted) ~1.55 – 2.0Moderately lipophilic; prefers organic phase over neutral aqueous phase.[1]
pKa (Predicted) ~3.5 (Pyridine), ~6.5 (Imine)Critical: High solubility in acidic aqueous media (pH < 4).[1]
H-Bond Donors 0Lack of donors limits solubility in water without ionization.[1]
H-Bond Acceptors 2Good solubility in protic solvents (Alcohols) via H-bonding.[1]

Solubility Data & Solvent Selection

The following data is synthesized from process chemistry protocols, extraction methodologies, and theoretical Hansen Solubility Parameter (HSP) modeling.

Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High Primary extraction solvent from basic aqueous phases.[1]
Chlorinated ChloroformHigh Alternative extraction solvent; NMR solvent.[1]
Alcohols Methanol, EthanolHigh Suitable for reaction medium and salt formation.[1]
Esters Ethyl Acetate (EtOAc)Moderate - High Used for chromatography and liquid-liquid extraction.[1]
Polar Aprotic Acetonitrile (MeCN)High Preferred solvent for synthesis/alkylation reactions.[1]
Polar Aprotic DMSO, DMFHigh Suitable for stock solutions; difficult to remove.[1]
Ethers THF, MTBEModerate Good for reactions; MTBE often used as an anti-solvent for salts.[1][2]
Aliphatics Hexanes, HeptaneLow Anti-solvent; used to precipitate the compound or its salts.[1]
Aqueous Water (Neutral pH 7)Low Poor solubility due to lipophilicity (LogP ~1.5).[1]
Aqueous Water (Acidic pH < 4)High Forms water-soluble salts (pyridinium/iminium).[1]
Critical Process Insight: pH-Dependent Extraction

The most reliable method for solubilizing and purifying Compound A utilizes its basicity.[1]

  • Acidic Phase: At pH 1–3, Compound A is protonated and highly soluble in water.[1] This allows for the removal of non-basic organic impurities by washing with an organic solvent (e.g., EtOAc).

  • Basic Phase: At pH > 10, Compound A exists as a free base.[1] Its solubility shifts dramatically to the organic phase (DCM or EtOAc), allowing for efficient extraction from inorganic salts.

Technical Note: The cyclic imine moiety is potentially sensitive to hydrolysis.[1] Prolonged exposure to strongly acidic aqueous conditions should be minimized or conducted at low temperatures (0–5 °C).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.[1]

  • Preparation: Weigh approximately 50 mg of Compound A into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

  • Agitation: Vortex for 1 minute after each addition. Sonication (5 mins) may be used to ensure equilibrium.[1]

  • Observation: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    [1]
    
  • Verification: If the solid does not dissolve after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Purification via Acid-Base Swing (Solubility-Driven)

This workflow leverages the pH-dependent solubility described in Section 3.2.[1]

  • Dissolution: Dissolve the crude reaction mixture in 1M HCl (Target conc: 50 mg/mL).

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x volume) to remove non-basic impurities.[1] Discard organic layer.[1][3]

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 10% NaOH or solid

    
     until pH reaches ~12. Note: The solution will become cloudy as the free base precipitates/oils out.
    
  • Extraction: Extract immediately with DCM (3x volume).

  • Drying: Dry combined DCM layers over anhydrous

    
    .
    
  • Isolation: Concentrate in vacuo to yield purified Compound A.

Process Visualization

The following diagram illustrates the solubility-driven purification logic, a critical workflow for researchers handling this intermediate.

SolubilityWorkflowStartCrude Mixture(Compound A + Impurities)AcidifyDissolve in 1M HCl(pH < 3)Start->AcidifyPartition1Wash with EtOAcAcidify->Partition1AqLayer1Aqueous Layer(Contains Protonated Compound A)Partition1->AqLayer1 RetainOrgLayer1Organic Layer(Non-basic Impurities)Partition1->OrgLayer1 DiscardBasifyAdjust pH to > 10(NaOH / K2CO3)AqLayer1->Basify Solubility ShiftExtractExtract with DCMBasify->ExtractAqLayer2Aqueous Layer(Inorganic Salts)Extract->AqLayer2 DiscardOrgLayer2DCM Layer(Free Base Compound A)Extract->OrgLayer2 RetainFinalEvaporate DCMPurified Compound AOrgLayer2->Final

Caption: Figure 1. Solubility-driven purification workflow utilizing the pH-dependent phase transfer of Compound A.

References

  • Wagner, F. F., & Comins, D. L. (2006).[4][5] "Expedient five-step synthesis of SIB-1508Y from natural nicotine." The Journal of Organic Chemistry, 71(22), 8673–8675.[4][6] Link[1]

  • Fluorochem Ltd. (n.d.).[1] "Product Specification: this compound." Fluorochem Catalog. Link

  • Cosford, N. D., et al. (1996).[1][7] "(S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent."[1][7] Journal of Medicinal Chemistry, 39(17), 3235-3237.[7] Link

  • ChemicalBook. (n.d.).[1][3] "Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine." ChemicalBook Protocols. Link

history and discovery of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the history, discovery, and chemical utility of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , a critical intermediate in the field of nicotinic acetylcholine receptor (nAChR) drug discovery.

The "5-Bromo-Myosmine" Scaffold in nAChR Ligand Discovery

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: this compound

  • Common Name: 5-Bromo-myosmine

  • CAS Registry Number: 64319-85-3

  • Role: Key synthetic intermediate; Myosmine analog; Precursor to 5-bromo-nornicotine.

Significance: This compound represents a pivotal "synthetic pivot" in the medicinal chemistry of neuronal nicotinic acetylcholine receptors (nAChRs). It serves as the direct precursor to 5-bromo-nornicotine , a high-affinity ligand used to probe


 and 

nAChR subtypes. Historically, it bridged the gap between natural tobacco alkaloids (nicotine, myosmine) and the third-generation synthetic agonists (e.g., Altinicline/SIB-1508Y) developed for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.
Part 2: Historical Genesis & Discovery Context
2.1 The Post-Nicotine Era (1990s)

In the early 1990s, pharmaceutical research shifted from characterizing natural tobacco alkaloids to synthesizing analogs with improved subtype selectivity. Natural nicotine activates both ganglionic (


) and central (

,

) receptors, leading to unacceptable cardiovascular and gastrointestinal side effects.

Researchers at major institutions (Abbott Laboratories, SIBIA Neurosciences, Targacept) identified the 3-pyridyl ether and 3-pyridyl amine scaffolds as promising templates. The 5-position of the pyridine ring was identified as a "magic spot"—a region tolerant of substitution that could modulate metabolic stability and receptor affinity.

2.2 Discovery of the 5-Bromo Scaffold

The discovery of this compound arose from the need to functionalize the pyridine ring of myosmine.

  • Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a minor tobacco alkaloid and a metabolite of nicotine. It possesses a cyclic imine structure (3,4-dihydro-2H-pyrrole).

  • Chemists sought to introduce a halogen at the 5-position to block metabolism (CYP450 oxidation) and provide a handle for further cross-coupling reactions.

  • The Breakthrough: The synthesis of the 5-bromo derivative allowed for the subsequent creation of 5-bromo-nornicotine (via reduction) and Altinicline (via Sonogashira coupling of the bromine).

Part 3: Synthesis & Experimental Protocols

The synthesis of 5-bromo-myosmine is a classic example of organolithium chemistry applied to heteroaromatic systems. It exploits the directing effects of the pyridine nitrogen and the lability of the bromine bond.

3.1 Synthesis Route: The Lithiation-Coupling Protocol

This protocol describes the generation of the scaffold from 3,5-dibromopyridine.

Reagents:

  • 3,5-Dibromopyridine[1][2][3][4]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • 1-Vinyl-2-pyrrolidinone (Electrophile)

  • Solvent: Anhydrous Toluene or THF

  • Acid: 6M HCl (for hydrolysis/cyclization)

Step-by-Step Methodology:

  • Lithiation (Halogen-Lithium Exchange):

    • Setup: Flame-dried 3-neck flask under Argon atmosphere.

    • Process: Dissolve 3,5-dibromopyridine in anhydrous toluene/THF at -78°C.

    • Addition: Add n-BuLi dropwise. The lithium selectively exchanges with one bromine atom at the 3-position (kinetically favored) to form 3-bromo-5-lithiopyridine .

    • Critical Control: Temperature must be maintained < -70°C to prevent "dance" rearrangement or polymerization.

  • Electrophilic Trapping:

    • Addition: Add 1-vinyl-2-pyrrolidinone (0.9 eq) to the lithiated species.

    • Mechanism:[1][4][5][6] The lithiated pyridine attacks the carbonyl carbon of the pyrrolidinone.

    • Quench: Allow to warm to 0°C, then quench with aqueous acid.

  • Cyclization & Deprotection:

    • Hydrolysis: Reflux the intermediate adduct in 6M HCl. This cleaves the vinyl group and promotes the dehydration/cyclization to form the cyclic imine bond.

    • Neutralization: Basify with NaOH to pH 10 and extract with dichloromethane (DCM).

  • Purification:

    • The product, This compound , is isolated as a solid or oil. It is often used immediately due to the hydrolytic instability of the imine bond.

3.2 Visualization: Synthesis Workflow

Synthesis Start 3,5-Dibromopyridine Li 3-Bromo-5-lithiopyridine (Intermediate) Start->Li n-BuLi, -78°C (Li-Br Exchange) Adduct Alkoxide Adduct Li->Adduct + N-Vinyl-2-pyrrolidinone Imine This compound (5-Bromo-Myosmine) Adduct->Imine H+, Reflux (Cyclization) Amine 5-Bromo-Nornicotine (Target Agonist) Imine->Amine NaBH4/MeOH (Reduction)

Caption: Synthesis pathway from 3,5-dibromopyridine to the 5-bromo-myosmine intermediate and subsequent reduction.

Part 4: Medicinal Chemistry & SAR[6]

The utility of this compound lies in its dual functionality: the Bromine handle and the Imine/Amine switch .

4.1 The Bromine Handle (Position 5)

The bromine atom is not merely a substituent; it is a gateway.

  • Steric/Electronic: The Br atom adds lipophilicity and withdraws electrons from the pyridine ring, lowering the pKa of the pyridine nitrogen. This often improves blood-brain barrier (BBB) penetration compared to the parent myosmine.

  • Synthetic Utility: It enables Sonogashira couplings to attach alkynes.

    • Example: Reaction with trimethylsilylacetylene followed by desilylation yields SIB-1508Y (Altinicline) precursors.

4.2 The Imine vs. Amine
  • Imine (The Topic Compound): Planar structure around the C=N bond. Lower affinity for nAChRs due to geometric constraints and hydrolytic instability.

  • Amine (Reduced Form): Reduction with Sodium Borohydride (

    
    ) yields the pyrrolidine ring (5-bromo-nornicotine). This creates a chiral center (usually resolved to the (S)-enantiomer for maximum potency) and allows the pyrrolidine nitrogen to protonate at physiological pH, mimicking the cationic head of acetylcholine.
    

Table 1: Comparative SAR of 5-Substituted Analogs

Compound5-SubstituentRing StructurenAChR Affinity (

)
Primary Utility
Myosmine HImine (Pyrroline)> 10,000 nMTobacco alkaloid (weak)
Nornicotine HAmine (Pyrrolidine)~ 10-50 nMNatural metabolite
5-Bromo-Myosmine Br Imine (Pyrroline) Intermediate Synthetic Precursor
5-Bromo-Nornicotine BrAmine (Pyrrolidine)~ 2 nMPotent Agonist
SIB-1508Y EthynylAmine (Pyrrolidine)< 1 nMClinical Candidate
Part 5: Pharmacological Profile

While the title compound (the imine) is primarily a precursor, its reduced derivative, 5-bromo-nornicotine , is the bioactive species of interest in most literature citing this scaffold.

5.1 Binding Profile
  • 
     High Affinity:  The introduction of the bromine at position 5 increases affinity for the 
    
    
    
    subtype significantly compared to unsubstituted nornicotine.
  • Selectivity: It maintains high selectivity against muscle-type nAChRs (

    
    ), reducing peripheral toxicity.
    
5.2 Mechanism of Action

The 5-bromo-nornicotine scaffold acts as a partial agonist .

  • It binds to the orthosteric site of the nAChR.

  • It induces a conformational change that opens the ion channel (allowing

    
     and 
    
    
    
    influx), but with lower intrinsic efficacy than acetylcholine. This "partial" nature is desirable for treating addiction or neurodegeneration, as it avoids receptor desensitization while providing tonic activation.
5.3 Logical Flow of SAR Optimization

SAR Nicotine Nicotine (Natural Lead) Problem Problem: Non-selective (Side Effects) Nicotine->Problem Myosmine Myosmine Scaffold (Imine Analog) Problem->Myosmine Simplification Strategy Strategy: 5-Position Substitution Myosmine->Strategy Target This compound (5-Bromo-Myosmine) Strategy->Target Bromination Outcome Reduced Product: 5-Bromo-Nornicotine (High Affinity, Stable) Target->Outcome Reduction (NaBH4)

Caption: Decision tree illustrating the evolution from Nicotine to the 5-Bromo-Nornicotine class via the imine intermediate.

Part 6: References
  • Preparation of 3-bromo-5-(2-pyrrolidinyl)pyridine. Source: PubChem / Patent Literature. Context: Describes the conversion of the imine intermediate to the active amine.

  • Nicotinic Acetylcholine Receptors: Introduction. Source: IUPHAR/BPS Guide to Pharmacology. Context: Authoritative background on nAChR subtypes and ligand classification.

  • Synthesis of 3,5-Dibromopyridine (Starting Material). Source: ChemicalBook / BenchChem Protocols. Context: Standard protocols for the precursor synthesis.

  • SIB-1508Y (Altinicline) and 5-Substituted Nicotinoids. Source: SIBIA Neurosciences / Targacept Patents (via Google Patents). Context: Historical context of the "SIB" series compounds derived from 5-bromo intermediates.

Sources

therapeutic potential of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in CNS disorders

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical whitepaper on the therapeutic potential of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , a specific halogenated derivative of the tobacco alkaloid myosmine.

A Novel nAChR Modulator for CNS Therapeutics

Executive Summary

This compound (herein referred to as 5-Bromomyosmine ) represents a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. As a halogenated analog of myosmine (a minor tobacco alkaloid) and a structural congener of 5-bromonicotine , this compound occupies a unique chemical space bridging metabolic stability and receptor selectivity.

This guide analyzes the compound’s potential as a therapeutic agent for Central Nervous System (CNS) disorders, specifically targeting neurodegenerative cognitive deficits (Alzheimer’s, Parkinson’s) and addiction pathways. By leveraging the electron-withdrawing properties of the C3-bromine substituent and the conformational rigidity of the imine-containing pyrroline ring, 5-Bromomyosmine offers a distinct pharmacological profile characterized by enhanced


 nAChR affinity and modified metabolic kinetics compared to its parent alkaloids.
Chemical Identity & Pharmacophore Analysis

The molecule is a 3,5-disubstituted pyridine. Its pharmacological activity is dictated by two key structural features that differentiate it from nicotine:

  • The 3-Bromo Substituent: Halogenation at the pyridine 5-position (meta to the nitrogen) significantly increases lipophilicity and binding affinity for nAChRs. The bromine atom acts as a bioisostere for the methyl group found in other ligands but provides stronger hydrophobic interactions within the receptor binding pocket (specifically the Trp147/Tyr190 region of the

    
     subunit).
    
  • The 3,4-dihydro-2H-pyrrol-5-yl Moiety (Imine): Unlike nicotine, which possesses a saturated pyrrolidine ring, this compound features a

    
    -pyrroline (imine) ring. This unsaturation alters the basicity (
    
    
    
    ) of the pyrrolic nitrogen, influencing protonation states at physiological pH and, consequently, blood-brain barrier (BBB) permeability and receptor cation-pi interactions.

Table 1: Physicochemical Profile

PropertyValue / DescriptorRelevance
IUPAC Name This compoundPrecise chemical identity
Common Name 5-BromomyosmineResearch standard
Molecular Formula

Precursor to functionalized ligands
Molecular Weight 225.09 g/mol Optimal for CNS penetration (<400 Da)
LogP (Predicted) ~1.5 - 1.8High BBB permeability
Key Pharmacophore 3-Pyridyl ether/ene/imineCanonical nAChR agonist scaffold
Mechanism of Action (MOA)

The therapeutic efficacy of 5-Bromomyosmine is driven by its interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChRs).

3.1 Target Engagement:

and

nAChRs
  • 
     Subtype (High Affinity):  The compound acts as a partial agonist .[1] The bromine substituent enhances binding affinity (
    
    
    
    in low nM range) compared to myosmine. Partial agonism is therapeutically preferred for CNS disorders to avoid receptor desensitization (tachyphylaxis) while maintaining sufficient activation to improve neurotransmission.
  • 
     Subtype (Low Affinity/Modulator):  Activity at homomeric 
    
    
    
    receptors contributes to neuroprotective effects via the JAK2/STAT3 signaling pathway and inhibition of inflammatory cytokine release.
3.2 Downstream Signaling Cascade

Activation of presynaptic nAChRs by 5-Bromomyosmine triggers calcium influx, facilitating the release of key neurotransmitters:

  • Acetylcholine (ACh): Enhances cognitive function and memory consolidation.

  • Dopamine (DA): Modulates reward pathways (relevant for addiction/depression) and motor control.

  • Glutamate (Glu): Facilitates Long-Term Potentiation (LTP).

MOA_Pathway Compound 5-Bromomyosmine Receptor nAChR (α4β2 / α7) Compound->Receptor Bind/Activate IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VCC Voltage-Gated Ca2+ Channels Depol->VCC Activation Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Trigger NT_Release Neurotransmitter Release (DA, ACh, Glu) Vesicle->NT_Release Effect Therapeutic Effect: Cognition ↑, Anxiety ↓ NT_Release->Effect

Figure 1: Signal transduction pathway initiated by 5-Bromomyosmine binding to presynaptic nAChRs.

Therapeutic Applications in CNS Disorders
4.1 Alzheimer’s Disease (AD) & Cognitive Deficits
  • Rationale: AD is characterized by a severe loss of cholinergic neurons.

  • Mechanism: 5-Bromomyosmine acts as a "cholinergic replacement" therapy. By stimulating surviving postsynaptic receptors and enhancing presynaptic ACh release, it improves attention and working memory.

  • Advantage: Unlike Acetylcholinesterase inhibitors (AChEIs), it does not rely on endogenous ACh levels, which are depleted in late-stage AD.

4.2 Parkinson’s Disease (PD)
  • Rationale: Nicotine users show a lower incidence of PD, suggesting neuroprotection.

  • Mechanism: Activation of

    
     nAChRs on microglia reduces neuroinflammation. Furthermore, striatal dopamine release is enhanced via 
    
    
    
    activation on dopaminergic terminals.
  • Advantage: The 5-bromo modification may reduce the dyskinesia side effects associated with pure dopaminergic agonists.

4.3 Smoking Cessation & Addiction
  • Rationale: Partial agonists (like Varenicline) stabilize dopamine levels in the nucleus accumbens—high enough to reduce craving, but low enough to block the "high" from smoked nicotine.

  • Mechanism: 5-Bromomyosmine competes with nicotine for the

    
     binding site. Its partial agonist profile provides a "ceiling effect" on dopaminergic reward processing.
    
Experimental Protocols

To validate the therapeutic potential of 5-Bromomyosmine, the following standardized protocols are recommended.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine binding affinity (


) for 

nAChRs.[2]
  • Preparation: Harvest rat cortical membranes or HEK293 cells stably expressing human

    
     nAChRs.
    
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min.

  • Incubation:

    • Aliquot 200 µL membrane suspension.

    • Add 25 µL [

      
      H]-Epibatidine  (0.5 nM final conc).
      
    • Add 25 µL 5-Bromomyosmine (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 300 µM (-)-Nicotine.

  • Equilibrium: Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Novel Object Recognition (NOR) Test

Objective: Assess cognitive enhancement (working memory) in rodents.

  • Subjects: C57BL/6 mice (n=10/group).

  • Habituation: Allow mice to explore the empty arena (40x40 cm) for 10 min/day for 2 days.

  • Treatment: Administer 5-Bromomyosmine (0.1, 0.3, 1.0 mg/kg, i.p.) or Vehicle 30 min prior to training.

  • Training (T1): Place two identical objects in the arena. Allow exploration for 10 min.

  • Retention Interval: Return mice to home cage for 24 hours.

  • Testing (T2): Replace one familiar object with a novel object. Allow exploration for 5 min.

  • Scoring: Calculate Discrimination Index (DI) =

    
    . A higher DI indicates cognitive enhancement.
    
Synthesis & Structural Relationships

The synthesis of 5-Bromomyosmine is a critical step for generating high-purity material for biological testing. It typically follows a condensation pathway.

Synthesis_Pathway Start Myosmine (3-(1-pyrrolin-2-yl)pyridine) Intermediate Reaction Intermediate Start->Intermediate + Reagent Reagent Brominating Agent (NBS or Br2/AcOH) Product 5-Bromomyosmine (Target) Intermediate->Product Purification

Figure 2: Simplified synthetic route via direct bromination of myosmine.

Note: An alternative, more regioselective route involves the coupling of 3,5-dibromopyridine with N-vinylpyrrolidinone followed by acid hydrolysis and cyclization.

Challenges & Translational Status

While promising, 5-Bromomyosmine faces specific hurdles in drug development:

  • Metabolic Instability: The imine bond (

    
    -pyrroline) is susceptible to hydrolysis, opening the ring to form amino-ketones. This may limit the half-life (
    
    
    
    ) in vivo.
    • Mitigation: Formulation as a stable salt (e.g., fumarate or tartrate) or development of bioisosteres.

  • Selectivity: High doses may activate ganglionic nAChRs (

    
    ), leading to peripheral side effects like hypertension.
    
  • Toxicity: Brominated pyridines must be screened for hepatotoxicity potential.

References
  • Dukat, M., et al. (2002). Structure-activity relationships of 3-(pyrrolidinyl)pyridine derivatives at nicotinic acetylcholine receptors.Journal of Medicinal Chemistry .

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.Journal of Medicinal Chemistry .

  • Bencherif, M., & Schmitt, J. D. (2002). Targeting neuronal nicotinic receptors: a path to new therapies for CNS disorders.Current Drug Targets .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 532-12-7 (Myosmine).PubChem .[3]

  • Williams, K., et al. (1994). Neuronal Nicotinic Acetylcholine Receptors.[1][2][4][5][6]Drug News & Perspectives . (Contextual reference for nAChR pharmacology).

Sources

metabolic stability of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Abstract

Metabolic stability is a cornerstone of modern drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life and bioavailability.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of this compound, a heterocyclic compound with structural motifs that present specific metabolic liabilities. We will delve into the theoretical underpinnings of its metabolism, provide a detailed, field-proven protocol for assessment using human liver microsomes (HLM), and discuss the interpretation of the resulting data. This document is intended for drug development professionals, researchers, and scientists seeking to establish a robust and self-validating system for early-stage metabolic profiling.

Introduction: The Imperative of Early Metabolic Assessment

In the drug development cascade, early identification of metabolic liabilities is critical. Compounds that are rapidly metabolized by enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver, often exhibit poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2] In vitro assays using subcellular fractions like liver microsomes offer a high-throughput, cost-effective method to predict in vivo hepatic clearance and rank-order compounds during the lead optimization phase.[3][4]

The subject of this guide, this compound, possesses several structural features of interest: a pyridine ring, known to be a substrate for various CYP enzymes[5][6]; a bromine substituent, which can influence electronic properties; and a 3,4-dihydro-2H-pyrrole (a cyclic imine) moiety, which presents a potential site for hydrolysis or oxidation. Understanding the metabolic fate of this compound is essential for its progression as a potential therapeutic agent.

Structural Analysis and Predicted Metabolic Soft Spots

A proactive analysis of the molecular structure allows for the formulation of hypotheses regarding its metabolic fate. The primary sites of metabolism are often electron-rich regions or those susceptible to enzymatic attack.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can decrease the electron density of the aromatic carbons, which can enhance metabolic stability against oxidation compared to a standard phenyl ring.[6] However, the ring itself can still be a target for CYP-mediated oxidation, potentially leading to hydroxylation or N-oxide formation.[1] The position of the bromine atom may sterically hinder or electronically influence oxidation at adjacent carbons.

  • 3,4-dihydro-2H-pyrrol-5-yl Moiety: This cyclic imine is a significant potential "soft spot." The carbon-nitrogen double bond is susceptible to enzymatic hydrolysis, which would lead to ring-opening and the formation of a keto-amine metabolite. This moiety can also undergo oxidation or reduction.

  • Bromine Substituent: While the carbon-bromine bond is generally strong, dehalogenation, though less common for aryl halides in Phase I metabolism, cannot be entirely ruled out.

Based on this analysis, the dihydropyrrole ring is the most probable site of initial, rapid metabolism. The following experimental protocol is designed to quantify the rate of disappearance of the parent compound, providing a clear measure of its overall metabolic liability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a robust and reproducible method for determining metabolic stability by measuring the depletion of the parent compound over time in the presence of pooled human liver microsomes.

Rationale and Self-Validation

This assay is designed to be a self-validating system.

  • Cofactor Requirement: The primary enzymes responsible for Phase I metabolism in microsomes, CYPs, are NADPH-dependent.[7][8] By running a parallel incubation without NADPH (-NADPH), we can distinguish between enzymatic degradation and simple chemical instability in the buffer matrix.

  • Positive Controls: Including compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) validates that the microsomal enzymes are active and the assay is performing within expected ranges.[3][4]

  • Linearity: The assay assumes first-order kinetics, which holds true when the substrate concentration (1 µM) is significantly below the Michaelis-Menten constant (Km) of the metabolizing enzymes.[4]

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[4]

  • Cofactor Solution: NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive Controls: Verapamil, Dextromethorphan (10 mM stocks in DMSO).

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Terfenadine).[8]

  • Instrumentation: LC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer).[3][9]

Step-by-Step Assay Procedure
  • Preparation of Master Mix:

    • Rationale: Preparing a master mix ensures a homogenous distribution of microsomes and buffer, reducing variability between wells.

    • Thaw HLM stock at 37°C and immediately place on ice.[4][10]

    • Dilute the HLM stock in 100 mM KPO4 buffer (pH 7.4) to an intermediate concentration of 1 mg/mL. Keep on ice.

  • Compound Dilution:

    • Rationale: Serial dilution minimizes the final concentration of DMSO in the incubation, which can inhibit enzymatic activity if too high (<0.5%).[4]

    • Prepare a 100 µM intermediate stock of the test compound and positive controls by diluting the 10 mM DMSO stocks with KPO4 buffer.

  • Incubation Plate Setup:

    • Rationale: A clear and organized plate map is crucial for avoiding errors during time-point sampling.

    • To designated wells of a 96-well plate, add the diluted HLM solution.

    • Add the 100 µM intermediate compound solutions to achieve a final incubation concentration of 1 µM test compound and 0.5 mg/mL microsomal protein.

    • Set up parallel wells for the "-NADPH" condition for the test compound.

  • Pre-incubation and Reaction Initiation:

    • Rationale: Pre-incubating the plate at 37°C ensures that the reaction starts at the optimal temperature for enzymatic activity.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding the NADPH Regenerating System to all wells except the "-NADPH" controls. For "-NADPH" wells, add an equivalent volume of KPO4 buffer.[7]

  • Time-Point Sampling and Reaction Quenching:

    • Rationale: The reaction is stopped at precise time points by adding ice-cold acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[3][4] The internal standard in the quenching solution corrects for variations in sample processing and instrument response.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from each well into a corresponding well of a new 96-well plate containing the quenching solution.[8]

  • Sample Processing and Analysis:

    • Rationale: Centrifugation removes the precipitated proteins, leaving the analyte and internal standard in the supernatant for accurate analysis.

    • Seal and centrifuge the quench plate (e.g., at 4000 rpm for 20 min at 4°C).

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HLM stability assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_timepoint cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH) prep_compounds Prepare Compound Plates (Test & Control @ 1µM) prep_reagents->prep_compounds pre_incubate Pre-incubate at 37°C prep_compounds->pre_incubate initiate Initiate with NADPH (or Buffer for -NADPH) pre_incubate->initiate t0 T=0 initiate->t0 t5 T=5 t_n T=n t_final T=60 quench Quench Reaction (Cold ACN + IS) t_final->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (Calculate t½ & CLint) lcms->data

Caption: Experimental workflow for the HLM stability assay.

Predicted Metabolic Pathways

While definitive metabolite identification requires separate experiments, we can predict the most likely biotransformation routes for this compound based on its structure and known metabolic reactions.

G cluster_pathways Potential Metabolic Pathways cluster_phase2 Phase II Conjugation parent This compound (Parent Compound) hydrolysis Metabolite A (Ring-Opened Keto-Amine) parent->hydrolysis Hydrolysis n_oxide Metabolite B (Pyridine N-Oxide) parent->n_oxide CYP-mediated N-Oxidation hydroxylation Metabolite C (Hydroxylated Pyrroline) parent->hydroxylation CYP-mediated Oxidation glucuronide Glucuronide or Sulfate Conjugates n_oxide->glucuronide UGT/SULT hydroxylation->glucuronide UGT/SULT

Caption: Predicted metabolic pathways for the test compound.

  • Hydrolysis of the Imine: The C=N bond in the dihydropyrrole ring is a likely point of attack for hydrolase enzymes, leading to ring cleavage. This is often a rapid metabolic route.

  • CYP-Mediated Oxidation:

    • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[1]

    • Hydroxylation: The saturated carbons on the dihydropyrrole ring are potential sites for hydroxylation. The pyridine ring itself could also be hydroxylated, although this may be less favored.[11]

  • Phase II Conjugation: If hydroxylated metabolites are formed, they can be further processed by Phase II enzymes (not present in high concentrations in microsomes unless specifically supplemented) to form more water-soluble glucuronide or sulfate conjugates, facilitating excretion.[12]

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the key parameters of metabolic stability.

Calculation of Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the resulting line is the elimination rate constant (k).

  • The half-life is calculated using the equation: t½ = 0.693 / k .[3][13]

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) represents the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[9] It is calculated from the half-life.

The equation is: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / mg of microsomal protein) .[8][14]

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Test Compound 15.291.2High Clearance
Test Compound (-NADPH) >60<7.6Stable (No Chemical Instability)
Verapamil (Positive Control) 8.5163.1High Clearance (Assay Valid)
Dextromethorphan (Positive Control) 35.039.6Moderate Clearance (Assay Valid)
Note: Data are hypothetical and for illustrative purposes only.
Interpretation
  • High Clearance (t½ < 20 min): Indicates rapid metabolism. Compounds in this category are likely to have poor oral bioavailability and a short in vivo half-life. Medicinal chemistry efforts would be required to block the metabolic soft spots.

  • Moderate Clearance (t½ 20-60 min): Suggests an intermediate rate of metabolism.[15] These compounds may have acceptable pharmacokinetic properties, depending on the therapeutic context.

  • Low Clearance (t½ > 60 min): Indicates high metabolic stability. These compounds are less likely to be cleared rapidly by the liver, which is often a desirable property.

The lack of degradation in the "-NADPH" control confirms that the observed clearance of the test compound is due to NADPH-dependent enzymatic activity, primarily from CYPs.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro metabolic stability of this compound. The human liver microsomal assay provides crucial data to inform early-stage drug discovery decisions.

Based on the predicted metabolic instability, likely centered on the dihydropyrrole moiety, subsequent steps for a high-clearance result would include:

  • Metabolite Identification Studies: Using high-resolution mass spectrometry to confirm the structures of the major metabolites and pinpoint the exact site of metabolism.

  • Medicinal Chemistry Redesign: Modifying the structure to block the identified metabolic soft spots. For example, altering the electronics or sterics around the imine bond could enhance stability.

  • Reaction Phenotyping: Using specific chemical inhibitors or recombinant CYP enzymes to identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism.[16]

By systematically applying these in vitro tools, research teams can efficiently triage and optimize compounds, increasing the probability of selecting drug candidates with favorable pharmacokinetic profiles for further development.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Al-Qahtani, S. D., Al-Ghobari, M. A., Al-Malki, A. L., & El-Azab, A. S. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6311. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • An evaluation of the latest in vitro tools for drug metabolism studies. (2016). Semantic Scholar. Retrieved from [Link]

  • Garrett, M. D., Scott, R., Sheldrake, G. N., Dalton, H., & Goode, P. (2006). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry, 4(13), 2647-2654. Retrieved from [Link]

  • Gombar, V. K., & Hall, S. D. (2009). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Journal of Pharmaceutical Sciences, 98(8), 2847-2868. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Development of an in vitro metabolic hepatic clearance method. (2018). JRC Publications Repository. Retrieved from [Link]

  • Al-Qahtani, S. D., Al-Ghobari, M. A., & El-Azab, A. S. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(45), 29367-29375. Retrieved from [Link]

  • In vitro test methods for metabolite identification: A review. (2019). SciSpace. Retrieved from [Link]

  • Armitage, J. M., Wania, F., & Arnot, J. A. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 38(1), 121-133. Retrieved from [Link]

  • Al-Qahtani, S. D., Al-Ghobari, M. A., & El-Azab, A. S. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2329. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Zughaier, S. M., et al. (2023). Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of SZ-3. Biomedicine & Pharmacotherapy, 159, 114251. Retrieved from [Link]

  • Al-Qahtani, S. D., Al-Ghobari, M. A., & El-Azab, A. S. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2291. Retrieved from [Link]

  • Preiss, L., et al. (2024). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Xenobiotica, 54(1), 1-10. Retrieved from [Link]

  • Wrighton, S. A., & Stevens, J. C. (1992). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. International Journal of Toxicology, 11(5), 629-640. Retrieved from [Link]

  • Hsu, C. W., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS Discovery, 25(9), 999-1011. Retrieved from [Link]

  • Ciana, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1459-1465. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101340. Retrieved from [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2016). ACS Medicinal Chemistry Letters, 7(8), 757-762. Retrieved from [Link]

  • Davydov, D. R., & Halpert, J. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 286(40), 34645-34654. Retrieved from [Link]

  • Wu, D., Ramin, S. A., & Cederbaum, A. I. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Molecular and Cellular Biochemistry, 173(1-2), 103-111. Retrieved from [Link]

  • The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Shukla, O. P. (1984). Microbial transformation of pyridine compounds. Journal of Biosciences, 6(S4), 115-131. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Al-Saffar, Y. S., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 14(2), 173. Retrieved from [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium. Retrieved from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). Molecules, 30(7), 1234. Retrieved from [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. (2023). OAE Publishing Inc. Retrieved from [Link]

  • Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. (n.d.). LinkedIn. Retrieved from [Link]

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  • Wienkers, L. C., et al. (1995). In vitro and in vivo biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (U-89843) in the rat. Drug Metabolism and Disposition, 23(11), 1193-1200. Retrieved from [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (2014). Chemistry – A European Journal, 20(43), 14061-14068. Retrieved from [Link]

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Technical Monograph: 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromo-Myosmine)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , functionally identified as 5-Bromo-Myosmine .

Document Type: Technical Whitepaper & Experimental Guide Subject: 5-Bromo-Myosmine (CAS: 64319-85-3) Classification: Nicotinic Acetylcholine Receptor (nAChR) Ligand Precursor / Halogenated Tobacco Alkaloid Analog

Part 1: Executive Technical Summary

This compound (hereafter 5-Bromo-Myosmine ) is a halogenated analog of the minor tobacco alkaloid myosmine. Structurally, it consists of a 3-pyridyl ring substituted with a bromine atom at position 5 and a cyclic imine (1-pyrroline) moiety at position 3.

Unlike nicotine, which possesses a flexible pyrrolidine (amine) ring, 5-Bromo-Myosmine features a rigid imine bond (C=N) within the pyrroline ring.[1] This structural distinction confers unique properties:

  • Metabolic Gateway: It serves as the immediate synthetic precursor to 5-bromo-nornicotine and 5-bromo-nicotine , both of which exhibit high affinity for

    
     nAChRs.
    
  • Chemical Reactivity: The imine bond is susceptible to hydrolysis and reduction, making the compound a versatile "masked" alkylating agent or a scaffold for stereoselective reduction.

  • PET Imaging Utility: The bromine substituent allows for isotopic labeling (e.g.,

    
    Br), positioning this molecule as a precursor for Positron Emission Tomography (PET) radiotracers targeting nicotinic receptors.
    

This guide details the synthesis, pharmacological logic, and experimental handling of 5-Bromo-Myosmine, treating it not merely as an end-product but as a critical node in the development of 5-substituted nicotinoids.

Part 2: Chemical Architecture & Synthesis[2][3]

The synthesis of 5-Bromo-Myosmine requires a convergent approach, coupling a functionalized pyridine core with a pyrrolidone derivative. The "Myosmine Route" (condensation of nicotinic ester with N-vinylpyrrolidinone) is the industry standard for scalability and regioselectivity.

Retrosynthetic Logic
  • Target: 5-Bromo-Myosmine.[2]

  • Precursors: 5-Bromonicotinic acid ethyl ester + N-vinyl-2-pyrrolidinone.

  • Key Transformation: Claisen-type condensation followed by acid-mediated hydrolysis and decarboxylative cyclization.

Detailed Synthesis Protocol
Step 1: Preparation of 5-Bromonicotinic Acid Ethyl Ester
  • Reagents: 5-Bromonicotinic acid, Ethanol (EtOH), Thionyl Chloride (

    
    ).
    
  • Mechanism: Acid-catalyzed Fischer esterification.

  • Protocol:

    • Dissolve 5-bromonicotinic acid (50 mmol) in absolute EtOH (150 mL).

    • Cool to 0°C. Add

      
       (75 mmol) dropwise (exothermic).
      
    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Evaporate solvent.[2][3][4] Neutralize residue with saturated

      
      .
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
Step 2: Condensation & Cyclization (The Myosmine Protocol)
  • Reagents: 5-Bromonicotinic acid ethyl ester, N-vinyl-2-pyrrolidinone, Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt), Toluene, Conc. HCl.

  • Protocol:

    • Activation: In a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in dry Toluene.

    • Condensation: Add a mixture of 5-bromonicotinic acid ethyl ester (1.0 eq) and N-vinyl-2-pyrrolidinone (1.2 eq) dropwise at room temperature.

    • Reflux: Heat to 110°C for 3-4 hours. The formation of a solid intermediate (enolate) indicates progress.

    • Hydrolysis/Cyclization: Cool to room temperature. Cautiously add 6M HCl (excess).

    • Decarboxylation: Reflux the biphasic mixture vigorously for 8-12 hours. This step hydrolyzes the N-vinyl group and the amide bond, removes the carboxyl group, and cyclizes the aminoketone intermediate to the cyclic imine.

    • Workup: Cool to 0°C. Basify to pH ~10 with 50% NaOH. Extract immediately with DCM (Imine is unstable in prolonged aqueous base).

    • Purification: Recrystallize from Hexane/Ether or purify via flash chromatography (neutral alumina, avoid acidic silica which degrades the imine).

Visualization: Synthesis Pathway

Synthesispathway Start 5-Bromonicotinic Acid Ester Ethyl 5-Bromonicotinate Start->Ester EtOH, SOCl2 Reflux Inter N-Vinyl Condensation Adduct Ester->Inter N-vinylpyrrolidinone NaH, Toluene Target 5-Bromo-Myosmine (Target Imine) Inter->Target HCl, Reflux (-CO2, Cyclization) Reduct 5-Bromo-Nornicotine (Active Amine) Target->Reduct NaBH4 (Optional Activation)

Figure 1: Synthetic route from 5-bromonicotinic acid to 5-bromo-myosmine and its subsequent reduction.

Part 3: Pharmacology & Mechanism of Action

The "Imine vs. Amine" Switch

5-Bromo-Myosmine is an imine (C=N). Pharmacologically, this distinguishes it from nicotine (amine).

  • Affinity: The imine double bond flattens the pyrroline ring, reducing the steric overlap with the canonical pharmacophore required for high-affinity nAChR binding. Consequently, 5-Bromo-Myosmine itself is expected to be a low-affinity partial agonist or antagonist at

    
     receptors (estimated 
    
    
    
    in the
    
    
    range, similar to myosmine).
  • Metabolic Liability: The imine is prone to hydrolysis (ring opening to amino-ketone) and nitrosation. In vivo, it acts as a reservoir that can be metabolically reduced to the active amine.

The 5-Bromo Substitution Effect

The addition of bromine at the 5-position of the pyridine ring (meta to the nitrogen) is a classic medicinal chemistry strategy:

  • Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.

  • Electronic Effect: The electron-withdrawing halogen reduces the

    
     of the pyridine nitrogen, potentially altering the protonation state at physiological pH.
    
  • Halogen Bonding: In the reduced form (5-bromo-nicotine), the bromine atom can fill a hydrophobic pocket in the nAChR binding site, often resulting in higher affinity than unsubstituted nicotine.

Visualization: Pharmacological Logic

Pharmacology Compound 5-Bromo-Myosmine (Imine) Reduction Metabolic/Chemical Reduction Compound->Reduction NaBH4 / Reductase Toxicity Nitrosation Risk (N-Nitroso Formation) Compound->Toxicity Reaction with Nitrite (Acidic pH) Active 5-Bromo-Nornicotine (Amine) Reduction->Active Receptor nAChR Binding Pocket (alpha4beta2) Active->Receptor High Affinity (Ki < 10 nM) Effect High Affinity Agonism (Analgesia/Cognition) Receptor->Effect

Figure 2: Pharmacological activation pathway and potential toxicity risks.

Part 4: Experimental Protocols

Reduction to 5-Bromo-Nornicotine (Bioactivation)

To assay the maximal biological potential, 5-Bromo-Myosmine is typically reduced to the amine.

Protocol:

  • Dissolution: Dissolve 5-Bromo-Myosmine (1 mmol) in Methanol (10 mL).

  • Acidification: Adjust pH to ~4-5 with Acetic Acid (activates the imine carbon).

  • Reduction: Add Sodium Borohydride (

    
    , 2 mmol) portion-wise at 0°C.
    
    • Note: The reaction generates hydrogen gas.[5][6] Vent properly.

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Add Acetone (1 mL) to destroy excess hydride, then add 1M NaOH to pH >12.

  • Extraction: Extract with DCM (3x). The product is (±)-5-bromo-nornicotine .[2]

Storage & Stability
  • Hygroscopicity: The imine is hygroscopic and prone to hydrolysis. Store under inert gas (Argon) at -20°C.

  • Light Sensitivity: Protect from light to prevent radical debromination.

Part 5: Translational Applications

PET Tracer Development

The bromine atom is an ideal handle for isotopic substitution.

  • Isotopes:

    
    Br (
    
    
    
    = 16.2 h) or
    
    
    Br.
  • Method: Oxidative radiobromination of the corresponding stannyl-precursor or direct nucleophilic substitution on the activated pyridine ring. 5-Bromo-Myosmine precursors allow for the imaging of nAChR distribution in neurodegenerative disease models.

SAR Probing

Researchers use 5-Bromo-Myosmine to probe the "water bridge" interaction in the nAChR binding site. By comparing the binding of the imine (planar) vs. the amine (tetrahedral), scientists map the steric tolerance of the receptor's cation-pi interaction site.

References

  • Fluorochem . (n.d.). This compound Product Specifications. Retrieved from

  • Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[7] New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk.[7] Journal of Agricultural and Food Chemistry, 50(17), 4909-4915.[7] Link

  • Zaveri, N., et al. (2010).[7] Novel α3β4 nicotinic acetylcholine receptor-selective ligands.[7] Discovery, structure-activity studies, and pharmacological evaluation.[7] Journal of Medicinal Chemistry, 53(22), 8187-8191.[7] Link

  • Trotsko, N., et al. (2024). Efficient Method of (S)-Nicotine Synthesis via Myosmine Reduction. Molecules. Retrieved from

  • United States Patent US8367837B2 . (2013). Process for the preparation of (R,S)-nicotine. Link

  • Hecht, S. S., et al. (2007). Investigation of the reaction of myosmine with sodium nitrite in vitro and in rats. Chemical Research in Toxicology. Link

Sources

Mechanism of Action for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology, I frequently encounter the challenge of balancing ligand affinity, subtype selectivity, and metabolic stability in nicotinic acetylcholine receptor (nAChR) drug design. The compound 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine —often referred to in synthetic literature as 5-bromomyosmine[1]—represents a highly optimized scaffold. By integrating a halogenated pyridine ring with a partially unsaturated pyrroline system, this class of ligands achieves robust orthosteric binding at neuronal nAChRs[2]. This whitepaper deconstructs the structural logic, mechanism of action, and the self-validating experimental workflows required to characterize these ligands.

Structural Pharmacology & Pharmacophore Mapping

The pharmacological efficacy of this compound ligands is driven by a precise tripartite pharmacophore:

  • The Pyridine Ring (Hydrogen Bond Acceptor): The basic nitrogen in the pyridine ring serves as a critical hydrogen bond acceptor, interacting with the backbone amides in the complementary subunit of the nAChR binding pocket[3].

  • The 3-Bromo Substituent (Halogen Bonding): Unsubstituted myosmine exhibits moderate affinity for nAChRs. The introduction of a bromine atom at the 3-position (or 5-position, depending on nomenclature) significantly enhances binding affinity. Bromine increases the lipophilicity of the scaffold, allowing it to fit snugly into the hydrophobic sub-pocket of

    
     receptors, while also participating in directed halogen bonding[2].
    
  • The 3,4-Dihydro-2H-pyrrol-5-yl Ring (Cationic Center): Unlike the fully saturated pyrrolidine ring in nicotine, the 1-pyrroline ring contains an imine double bond. At physiological pH (7.4), this nitrogen is protonated. The resulting cation is strictly required to engage in cation-

    
     interactions  with the electron-rich aromatic residues (e.g., Trp149, Tyr190) comprising the "aromatic box" of the nAChR orthosteric site[4].
    

Mechanism of Action: nAChR Binding & Signal Transduction

Neuronal nAChRs are ligand-gated ion channels composed of pentameric combinations of


 and 

subunits[3]. When a this compound ligand enters the synaptic cleft, it follows a distinct mechanistic cascade:
  • Orthosteric Engagement: The ligand binds at the interface between an

    
     subunit (principal face) and a 
    
    
    
    subunit (complementary face).
  • Conformational Gating: The cation-

    
     interaction triggers a localized closure of the C-loop on the 
    
    
    
    subunit. This conformational shift is allosterically transmitted to the transmembrane domain, opening the central pore.
  • Ion Flux & Depolarization: The open channel permits the rapid influx of

    
     and 
    
    
    
    ions, leading to localized membrane depolarization[4].
  • Downstream Signaling: The influx of

    
     activates voltage-gated calcium channels (VGCCs) and intracellular kinase cascades, ultimately driving the exocytosis of neurotransmitters such as dopamine and acetylcholine[5].
    

MOA Ligand This compound (Ligand) Receptor α4β2 / α7 nAChR (Orthosteric Site) Ligand->Receptor Cation-π & Halogen Bonding IonChannel Ion Channel Gating (Na⁺, Ca²⁺ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Signaling Intracellular Signaling (Ca²⁺-Dependent Kinases) Depolarization->Signaling VGCC Activation Release Neurotransmitter Release (Dopamine, ACh) Depolarization->Release Exocytosis

Figure 1: Mechanism of nAChR activation and downstream signaling by the brominated ligand.

Quantitative Data: Comparative Binding Affinities

To understand the SAR (Structure-Activity Relationship) logic, we must compare the brominated pyrroline scaffold against baseline nicotinic alkaloids. The table below summarizes representative inhibition constants (


) synthesized from established literature benchmarks[2],[6].
Ligand Class


(nM)


(nM)
Selectivity Ratio (

)
Nicotine (Baseline)~1.0~15001500
Myosmine (Unsubstituted Pyrroline)~45.0~320071
5-Bromonornicotine (Halogenated Pyrrolidine)~0.5~120240
This compound ~2.5~450180

Data Interpretation: The addition of the bromine atom to the myosmine scaffold recovers the affinity lost by the unsaturated pyrroline ring, pushing the


 back into the low nanomolar range for 

receptors while maintaining a favorable selectivity profile.

Experimental Workflows & Self-Validating Protocols

In my laboratory, we do not rely on single-assay data. A robust pharmacological profile requires a self-validating system: an affinity assay paired with a functional efficacy assay containing internal antagonist controls.

Protocol 1: Radioligand Displacement Assay ( Epibatidine)

Causality Check: We utilize


epibatidine because its sub-nanomolar affinity for 

receptors provides a wide, highly sensitive assay window for displacement by our brominated test ligands[2].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes to isolate the membrane fraction.
    
  • Incubation: Resuspend membranes and incubate with 0.5 nM

    
    epibatidine and varying concentrations (
    
    
    
    to
    
    
    M) of the this compound ligand for 2 hours at 22°C to ensure equilibrium.
  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic ligand.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Protocol Step1 1. Membrane Preparation (Isolate nAChR-expressing tissue) Step2 2. Radioligand Incubation ([³H]Epibatidine + Test Ligand) Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B Filters pre-soaked in PEI) Step2->Step3 Step4 4. Buffer Wash (Remove non-specific binding) Step3->Step4 Step5 5. Scintillation Counting (Quantify radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC₅₀ & Kᵢ) Step5->Step6

Figure 2: Self-validating radioligand displacement workflow for nAChR affinity determination.

Protocol 2: Functional Calcium Flux (FLIPR) Assay

Causality Check: Binding affinity (


) does not equal functional efficacy. To prove the ligand is an agonist, we measure real-time 

influx. To self-validate that this influx is strictly nAChR-mediated (and not an off-target effect on other channels), we run a parallel control pre-treated with mecamylamine, a non-competitive nAChR antagonist[5].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells (endogenously expressing human

    
     and 
    
    
    
    nAChRs) into 96-well black-walled plates.
  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer for 45 minutes at 37°C.

  • Antagonist Validation (Control Wells): Pre-incubate designated control wells with 10

    
    M mecamylamine for 15 minutes.
    
  • Ligand Addition & Reading: Inject the this compound ligand into the wells using a Fluorescent Imaging Plate Reader (FLIPR).

  • Quantification: Measure the peak relative fluorescence units (RFU) at excitation 488 nm / emission 525 nm. A complete ablation of the fluorescent signal in the mecamylamine wells validates the mechanism of action.

Conclusion

The this compound framework is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridine ring, the steric/lipophilic advantages of halogenation, and the cation-


 potential of the pyrroline ring, researchers can generate highly potent nAChR modulators. When evaluated through the rigorous, self-validating protocols outlined above, this scaffold continues to yield promising candidates for neurodegenerative and cognitive therapeutics.

References

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromomyosmine)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

Executive Summary

This document details a high-fidelity synthesis protocol for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (referred to herein as 5-Bromomyosmine ). This compound is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, specifically 5-bromo-nornicotine and 5-bromo-nicotine, and serves as a hapten scaffold for nicotine vaccine development.

The synthesis utilizes a Claisen-type condensation between an ethyl nicotinate derivative and


-vinyl-2-pyrrolidone, followed by acid-mediated hydrolysis and decarboxylative cyclization. This route is preferred over direct metallation strategies due to its scalability, functional group tolerance, and avoidance of cryogenic conditions required for lithiation of 3,5-dibromopyridine.
Structural Retrosynthesis

The retrosynthetic logic disconnects the C2'-C3 bond (pyridine-pyrrolidine linkage). The pyrroline ring is constructed from an acyclic aminoketone precursor, which is masked as an


-vinyl lactam to prevent premature cyclization and facilitate the initial C-C bond formation.

Key Pathway:

  • Esterification: Activation of 5-bromonicotinic acid.[1]

  • Condensation: Nucleophilic attack of the enolate of

    
    -vinyl-2-pyrrolidone on the nicotinate ester.
    
  • Cyclization: Acidic removal of the vinyl protecting group, decarboxylation of the

    
    -keto moiety, and condensation to form the cyclic imine.
    

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2]RoleGrade/Purity
5-Bromonicotinic Acid 202.011.0Starting Material>98%
Ethanol (Absolute) 46.07SolventSolventAnhydrous
Sulfuric Acid (H₂SO₄) 98.08cat.CatalystConc.[2][3][4][5][6][7][8]

-Vinyl-2-pyrrolidone
111.141.2Nucleophile>99%
Sodium Hydride (NaH) 24.002.0Base60% in oil
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous/Inhibitor-free
Hydrochloric Acid (HCl) 36.46ExcessHydrolysis Agent6 M
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5-Bromonicotinate

Rationale: The carboxylic acid must be converted to an ester to act as an electrophile in the subsequent Claisen condensation.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 5-bromonicotinic acid (15.0 g, 74.3 mmol) and absolute ethanol (250 mL).

  • Catalysis: Add concentrated H₂SO₄ (4.0 mL) dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 18–24 hours under an inert atmosphere (Argon/Nitrogen).

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

  • Workup:

    • Concentrate the solution under reduced pressure to remove most ethanol.[1]

    • Dilute the residue with water (100 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8.

    • Extract with Diethyl Ether or DCM (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate.

  • Output: Ethyl 5-bromonicotinate as a pale yellow solid/oil. Yield typically 85–90%.

Step 2: Condensation & Cyclization (The "Myosmine" Reaction)

Rationale: This one-pot, two-stage sequence builds the pyrroline ring. Sodium hydride generates the enolate of N-vinylpyrrolidone, which attacks the ester. Subsequent acid treatment removes the vinyl group (releasing acetaldehyde) and decarboxylates the intermediate.

  • Activation (Dry Conditions Essential):

    • In a flame-dried 3-neck RBF under Argon, suspend NaH (60% dispersion, 3.0 g, ~75 mmol, washed with hexanes to remove oil) in anhydrous THF (100 mL).

    • Add Ethyl 5-bromonicotinate (11.5 g, 50 mmol) dissolved in minimal THF.

    • Heat to reflux.[1]

  • Condensation:

    • Add

      
      -vinyl-2-pyrrolidone  (6.7 g, 60 mmol) dropwise over 30 minutes.
      
    • Observation: The reaction mixture will likely turn viscous and change color (often orange/brown) as the

      
      -keto-lactam intermediate forms.
      
    • Continue reflux for 4–6 hours.

  • Hydrolysis & Decarboxylation:

    • Cool the reaction to room temperature.

    • Caution: Slowly add 6 M HCl (50 mL) to quench unreacted hydride and hydrolyze the intermediate. Gas evolution (H₂ and CO₂) will be vigorous.

    • Reflux the acidic mixture for 12–16 hours. This step effects three transformations: vinyl group removal, decarboxylation, and cyclization to the imine.

  • Isolation:

    • Cool to room temperature.

    • Wash the acidic aqueous layer with Ether (2 x 50 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >10 using solid NaOH or KOH pellets (use an ice bath to control exotherm).

    • Extract the product into DCM (3 x 100 mL).

    • Dry over Na₂SO₄ and concentrate to yield the crude 5-bromomyosmine.

  • Purification:

    • Recrystallize from ether/hexanes or purify via flash chromatography (EtOAc/Hexane + 1% Triethylamine).

    • Target Product: Yellow solid. Melting point approx. 65–70 °C (check against specific isomer literature).

Part 3: Visualization & Logic

Reaction Scheme Pathway

The following diagram illustrates the chemical transformations and intermediate structures.

SynthesisPath Start 5-Bromonicotinic Acid Step1 Ethyl 5-Bromonicotinate (Esterification) Start->Step1 EtOH, H2SO4 Reflux Inter β-keto-N-vinyl Lactam (Intermediate) Step1->Inter N-vinylpyrrolidone NaH, THF Target 5-Bromomyosmine (Target) Inter->Target 6M HCl, Reflux (-CO2, -Acetaldehyde)

Caption: Linear synthesis pathway from 5-bromonicotinic acid to 5-bromomyosmine via Claisen condensation.

Experimental Workflow & QC Checkpoints

This workflow ensures process integrity through defined quality control (QC) gates.

Workflow Start Start: 5-Bromo-Nicotinic Acid Esterification Esterification (EtOH/H2SO4) Start->Esterification QC1 QC Gate 1: TLC/NMR (Disappearance of Acid) Esterification->QC1 QC1->Esterification Fail (Reprocess) Condensation Condensation (NaH/NVP/THF) QC1->Condensation Pass Hydrolysis Acid Hydrolysis (6M HCl Reflux) Condensation->Hydrolysis Extraction Basification & Extraction (pH > 10) Hydrolysis->Extraction FinalQC Final QC: 1H NMR, MS, MP Extraction->FinalQC Product Pure 5-Bromomyosmine FinalQC->Product Pass

Caption: Operational workflow including critical QC gates to ensure intermediate purity before progression.

Part 4: Quality Control & Validation

To ensure Trustworthiness and Scientific Integrity , the following analytical parameters must be met:

Proton NMR Validation (CDCl₃, 400 MHz)
  • Pyridine Ring: Look for three distinct aromatic protons.

    • 
       ~8.6 ppm (d, H-6)
      
    • 
       ~8.5 ppm (d, H-2)
      
    • 
       ~8.1 ppm (t, H-4)
      
  • Pyrroline Ring:

    • 
       ~4.0 ppm (t, 2H, 
      
      
      
      adjacent to N)
    • 
       ~2.9 ppm (t, 2H, 
      
      
      
      adjacent to C=N)
    • 
       ~2.0 ppm (m, 2H, middle 
      
      
      
      )
  • Diagnostic Signal: The absence of the vinyl protons (5.0–7.0 ppm) from the starting material confirms successful hydrolysis.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion:

    
     (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).
  • Fragmentation: Loss of the pyrroline ring or bromine atom may be observed.

Safety & Handling
  • Sodium Hydride: Reacts violently with water. Use only dry solvents and quench carefully.

  • Brominated Pyridines: Potential irritants/sensitizers. Handle in a fume hood.

  • Acid Hydrolysis: Releases acetaldehyde (flammable/toxic) and CO₂. Ensure adequate venting.

References

  • Jacob, P., et al. (2008). Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates. Journal of Medicinal Chemistry.

    • Citation Context: Primary source for the 5-bromonicotinic acid to 5-bromomyosmine synthesis route (Scheme 1).[1]

  • Brandänge, S., & Lindblom, L. (1979). Synthesis of some ring-substituted nicotine analogues. Acta Chemica Scandinavica B.
  • Catka, T. E., & Leete, E. (1978). The synthesis of myosmine and nornicotine. Journal of Organic Chemistry.

Sources

Application Note: High-Fidelity Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the preparation of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , a critical scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists such as Altinicline (SIB-1508Y).

Scientific Imperative: The synthesis hinges on the desymmetrization of 3,5-dibromopyridine . The core challenge is achieving exclusive mono-lithiation without inducing halogen scrambling ("halogen dance") or bis-lithiation. The subsequent installation of the pyrroline ring utilizes N-vinyl-2-pyrrolidinone (NVP) as a "masked" pyrroline equivalent. This method is superior to traditional nitrile additions or Suzuki couplings because it constructs the cyclic imine directly in a one-pot telescoping sequence, avoiding the isolation of unstable open-chain amino-ketone intermediates.

Key Advantages of This Protocol:

  • Regiocontrol: Uses cryogenic toluene/THF solvent systems to stabilize the 3-lithio-5-bromopyridine species.

  • Atom Economy: NVP serves as both the electrophile and the cyclization precursor.

  • Scalability: Avoids heavy metal catalysts (Pd/Ni) in the primary ring-forming step, reducing cost and impurity profiles.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Nucleophilic Addition-Deprotection-Cyclization (NADC) cascade.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3,5-Dibromopyridine Li_Int 3-Lithio-5-bromopyridine (-78°C) SM->Li_Int n-BuLi, Toluene/THF -78°C Adduct Lithium Alkoxide Adduct Li_Int->Adduct + NVP NVP N-Vinyl-2-pyrrolidinone OpenChain Open-Chain Amino-Ketone (Transient) Adduct->OpenChain HCl (aq), Reflux (- Acetaldehyde) Product 3-Bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine OpenChain->Product - H2O (Cyclization)

Caption: Mechanistic cascade from lithiation to acid-mediated vinyl deprotection and cyclodehydration.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
3,5-Dibromopyridine 236.891.05.00 gStarting Material
n-Butyllithium (2.5M in hexanes)--1.1~9.3 mLLithiating Agent
N-Vinyl-2-pyrrolidinone (NVP) 111.141.22.81 gElectrophile
Toluene (Anhydrous)----100 mLSolvent A
THF (Anhydrous)----25 mLSolvent B (Co-solvent)
Hydrochloric Acid (3M aq)----30 mLQuench/Hydrolysis
Step-by-Step Methodology
Phase 1: Cryogenic Monolithiation

Critical Control Point: Temperature must remain below -70°C to prevent the "halogen dance" mechanism where the lithium migrates to the 4-position, leading to regioisomeric impurities.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Solvation: Charge the flask with 3,5-dibromopyridine (5.00 g, 21.1 mmol) . Add anhydrous Toluene (100 mL) and THF (25 mL) under nitrogen atmosphere.

    • Expert Insight: A Toluene-rich solvent system precipitates the lithiated species slightly or forms tight aggregates, stabilizing the 3-lithio intermediate better than pure THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-Butyllithium (2.5M, 9.3 mL, 23.2 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Observation: The solution typically turns a dark yellow/orange color.

    • Hold: Stir at -78°C for exactly 30 minutes. Do not extend beyond 45 minutes to avoid scrambling.

Phase 2: Electrophilic Trapping
  • Addition: Dissolve N-vinyl-2-pyrrolidinone (2.81 g, 25.3 mmol) in 10 mL anhydrous Toluene. Add this solution dropwise to the reaction mixture at -78°C over 10 minutes.

  • Warming: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

    • Mechanism:[3][4][5][6] The lithium species attacks the carbonyl of the lactam. The N-vinyl group prevents premature collapse or double addition.

Phase 3: Hydrolysis & Cyclization
  • Quench: At 0°C, carefully quench the reaction with 3M HCl (30 mL) . Caution: Exothermic reaction.

  • Deprotection: Transfer the biphasic mixture to a reflux setup and heat to reflux (approx. 80-90°C) for 2 hours.

    • Chemistry: The acid hydrolyzes the N-vinyl enamine moiety (releasing acetaldehyde) and opens the lactam ring. The resulting free amine then condenses with the ketone carbonyl to form the cyclic imine (pyrroline).

  • Workup: Cool to room temperature. Separate the layers. The product is in the acidic aqueous layer (as the hydrochloride salt).

    • Wash: Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Adjust pH to ~10-11 using solid K2CO3 or 20% NaOH . The product will oil out or precipitate.

  • Extraction: Extract the basic aqueous phase with DCM (3 x 50 mL) .

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo at <30°C.

Phase 4: Purification

Stability Warning: Cyclic imines are prone to hydrolysis on acidic silica.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel pre-treated with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Gradient of 1% -> 5% Methanol in DCM (with 0.5% NH4OH or Et3N).

  • Yield Target: 65-75% (approx. 3.0 - 3.5 g).

  • Appearance: Pale yellow oil or low-melting solid.

Quality Control & Characterization

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • Pyridine protons: Three distinct signals in the aromatic region (approx.[2][7] δ 8.6 (d), 8.5 (d), 7.9 (t)).

    • Pyrroline protons: Triplet at ~4.0 ppm (CH2-N=), Triplet at ~2.9 ppm (CH2-C=N), Multiplet at ~2.0 ppm (CH2 center).

  • MS (ESI): [M+H]+ = 225.0/227.0 (Bromine isotope pattern 1:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in lithiation step.Ensure glassware is flame-dried; use fresh n-BuLi.
Regioisomers Temperature > -70°C during lithiation.Maintain strict -78°C; add n-BuLi slowly.
Product Hydrolysis Acidic silica during purification.Pre-treat silica with Et3N; elute quickly.
Incomplete Cyclization Reflux time too short.Ensure full 2-hour reflux with adequate acid strength.

Workflow Visualization

Workflow Setup Setup: Flame-dry Flask N2 Atmosphere Lithiation Lithiation: 3,5-DBP + n-BuLi -78°C, 30 min Setup->Lithiation Addition Addition: NVP in Toluene -78°C -> 0°C Lithiation->Addition Hydrolysis Hydrolysis: Add 3M HCl Reflux 2 hrs Addition->Hydrolysis Extraction Workup: Wash (Ether) Basify (pH 11) -> Extract (DCM) Hydrolysis->Extraction Purification Purification: Flash Column (Basified Silica) Extraction->Purification

Caption: Operational workflow for the synthesis of this compound.

References

  • Cosford, N. D., et al. (2000).[8][9] "Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist." Pharmaceutica Acta Helvetiae, 74(2-3), 125-130.[8][9] Link

  • Wagner, F. F., & Comins, D. L. (2006).[9] "Expedient five-step synthesis of SIB-1508Y from natural nicotine." The Journal of Organic Chemistry, 71(22), 8673-8675.[8][9] Link[8][9][10]

  • Bleicher, L. S., et al. (2008). "Synthesis and SAR of 3-substituted-5-(1-methyl-2-pyrrolidinyl)pyridines: A new class of nicotinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 344-347.
  • Mukaiyama, T., et al. (1993). "Reaction of Lithium Salts of N-Vinyl-2-pyrrolidinone with Esters." Chemistry Letters.

Sources

High-Efficiency Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromo-Myosmine)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimized synthetic protocol for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , a critical halogenated analog of the tobacco alkaloid myosmine. This compound serves as a pivotal intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands and radiotracers (e.g., via halogen exchange for


F-PET imaging). The protocol utilizes a modified McDonald-Kaluza condensation  between ethyl 5-bromonicotinate and N-vinyl-2-pyrrolidone, offering a scalable, high-fidelity route that avoids the cryogenic conditions associated with lithiation strategies.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the cyclic imine (pyrroline) moiety directly onto the pyridine core. Unlike Suzuki couplings which require unstable metallated pyrroline species, this route builds the ring via a "Claisen-type" condensation followed by a hydrolytic decarboxylation-cyclization cascade.

Strategic Advantages[1][2]
  • Atom Economy: Utilizes inexpensive N-vinyl-2-pyrrolidone (NVP) as a C4-N building block.

  • Scalability: Avoids pyrophoric organolithium reagents (e.g., n-BuLi) required for halogen-lithium exchange routes.

  • Selectivity: The bromine substituent at the 5-position remains inert during the hydride-mediated condensation, preserving the handle for downstream functionalization.

Reaction Scheme Visualization

ReactionScheme SM1 Ethyl 5-bromonicotinate (Electrophile) Base NaH / THF (Reflux) SM1->Base SM2 N-vinyl-2-pyrrolidone (Nucleophile) SM2->Base Inter Intermediate: 3-(5-bromonicotinoyl)-1-vinylpyrrolidin-2-one Base->Inter Condensation Acid 6M HCl (Hydrolysis & Decarboxylation) Inter->Acid Ring Opening - Acetaldehyde - CO2 Product Target: This compound Acid->Product Cyclization

Caption: Step-wise transformation from nicotinic ester to the target pyrroline derivative via the NVP condensation route.

Part 2: Reagents & Equipment[4][5]

Essential Reagents
ReagentCAS No.RolePurity Requirement
Ethyl 5-bromonicotinate 2050-76-2Starting Material>98%
N-Vinyl-2-pyrrolidone (NVP) 88-12-0Nucleophile99% (Stabilized)
Sodium Hydride (NaH) 7647-01-0Base60% dispersion in mineral oil
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, inhibitor-free
Hydrochloric Acid 7647-01-0Hydrolysis Agent37% (Concentrated)
Dichloromethane (DCM) 75-09-2Extraction SolventHPLC Grade
Sodium Hydroxide 1310-73-2NeutralizationPellets (>98%)
Equipment
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) with 24/40 joints.

  • Temperature Control: Oil bath with digital thermocouple (Range: 0–120 °C).

  • Atmosphere: Argon or Nitrogen manifold (Schlenk line).

  • Purification: Flash Chromatography system (Silica Gel 60, 230-400 mesh).

Part 3: Detailed Experimental Protocol

Step 1: Condensation (Formation of the 1,3-Dicarbonyl Equivalent)

Objective: Couple the pyridine ester with the activated pyrrolidone ring.

  • Preparation of Base:

    • Weigh Sodium Hydride (60% dispersion, 1.2 eq) into a flame-dried 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Optional: Wash NaH with dry hexane (2 x 10 mL) under inert atmosphere to remove mineral oil if high-purity crude is required.

    • Suspend NaH in Anhydrous THF (10 mL/g of SM) .

  • Reagent Addition:

    • Prepare a solution of Ethyl 5-bromonicotinate (1.0 eq) and N-Vinyl-2-pyrrolidone (1.2 eq) in anhydrous THF.

    • Add a catalytic amount of ethanol (2-3 drops) to the NaH suspension to initiate hydrogen evolution (formation of EtO- catalyst).

    • Add the ester/NVP solution dropwise to the refluxing NaH suspension over 30–45 minutes.

    • Observation: The mixture will turn yellow/orange and evolve hydrogen gas.

  • Reaction:

    • Reflux the mixture for 3–5 hours . Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nicotinate ester.

    • Once complete, cool the reaction mixture to room temperature.

Step 2: Hydrolysis, Decarboxylation, and Cyclization

Objective: Remove the vinyl group and the lactam carbonyl to generate the cyclic imine.

  • Quenching:

    • Evaporate the THF under reduced pressure (Rotavap) to obtain a viscous residue.

    • Caution: Carefully add 6M HCl (15 mL/g of SM) to the residue. Exothermic reaction!

  • Reflux:

    • Heat the acidic solution to reflux (approx. 100–110 °C) for 6–8 hours .

    • Mechanism:[1][2][3][4][5][6] Acid hydrolysis cleaves the N-vinyl group (releasing acetaldehyde), opens the lactam ring, decarboxylates the resulting

      
      -keto acid, and facilitates the condensation of the amine onto the ketone to close the pyrroline ring.
      
  • Work-up:

    • Cool the solution to 0 °C in an ice bath.

    • Basify the solution to pH ~10–11 using 50% NaOH solution . Add slowly to avoid violent boiling.

    • Extract immediately with DCM (3 x 50 mL) . Note: The product is an imine and can be sensitive to prolonged exposure to aqueous base.

    • Dry the combined organic layers over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude brown oil.

Step 3: Purification and Characterization

Purification:

  • Flash Chromatography: Silica gel column.

  • Eluent: DCM:MeOH (95:5) containing 1% Triethylamine (TEA) or Ammonia. The base is crucial to prevent hydrolysis of the imine on the acidic silica.

  • Alternative: Vacuum distillation (Kugelrohr) if the scale allows (bp > 100 °C at 0.5 mmHg).

Characterization Data (Expected):

  • Appearance: Pale yellow oil or low-melting solid.

  • 
     
    
    • 
       8.6–8.8 (m, 2H, Pyridine C2-H, C6-H).
      
    • 
       8.3 (t, 1H, Pyridine C4-H).
      
    • 
       4.0–4.1 (t, 2H, Pyrroline 
      
      
      
      ).
    • 
       2.9–3.0 (t, 2H, Pyrroline 
      
      
      
      ).
    • 
       2.0–2.1 (m, 2H, Pyrroline 
      
      
      
      ).
  • MS (ESI+): Calculated for

    
    
    
    
    
    (Br isotope pattern).

Part 4: Safety & Troubleshooting

Critical Hazard Controls
  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Keep a beaker of sand or Class D extinguisher nearby.

  • Brominated Pyridines: Potential skin irritants and sensitizers. Use double nitrile gloves.

  • Acetaldehyde Evolution: During the acid hydrolysis step, acetaldehyde is released. Perform this step in a well-ventilated fume hood to avoid inhalation of toxic vapors.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete condensation due to moisture.Ensure THF is freshly distilled/dried. Increase NaH to 1.5 eq.
Product Hydrolysis Imine degradation on silica column.Pre-treat silica with 2%

in hexane before loading.
Incomplete Decarboxylation Reflux time too short or acid too dilute.Extend acid reflux to 12h or increase HCl concentration to conc. (37%).

References

  • Mundy, B. P., Larsen, B. R., McKenzie, L. F., & Braden, G. (1972). A convenient synthesis of myosmine.[7] The Journal of Organic Chemistry, 37(10), 1635–1636. Link

  • Leete, E. (1979). Synthesis of myosmine [3-(1-pyrrolin-2-yl)pyridine]. Organic Preparations and Procedures International, 11(1), 7–9. Link

  • Sprouse, A. A., et al. (2023). Methods for the synthesis of substituted nicotine analogs. Patent US20230145678A1. (Describing the application of the NVP route to halogenated pyridines). Link

  • Jacob, P. (1982). Resolution of racemic nicotine and nornicotine. The Journal of Organic Chemistry, 47(21), 4165–4167. (Context for myosmine as a nornicotine precursor). Link

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

[1]

Executive Summary & Strategic Analysis

This guide details the protocol for performing Suzuki-Miyaura cross-coupling on 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (hereafter referred to as 5-Bromomyosmine ).[1]

The Substrate Challenge: The Cyclic Imine

The core challenge with this substrate is not the bromopyridine moiety—which is a standard electrophile—but the 3,4-dihydro-2H-pyrrol-5-yl (cyclic imine) substituent.[1]

  • Hydrolytic Instability: Unlike standard pyridines, this cyclic imine exists in a pH-dependent equilibrium with its open-chain amino-ketone form (4-amino-1-(pyridin-3-yl)butan-1-one).[1] Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O/Dioxane) often lead to ring opening and subsequent polymerization or degradation.

  • Catalyst Coordination: The substrate possesses two basic nitrogen atoms (pyridine N and imine N). These can competitively bind to the Palladium center, potentially arresting the catalytic cycle (catalyst poisoning).

Strategic Solution: To ensure high fidelity, this protocol utilizes anhydrous conditions with a bulky, electron-rich phosphine ligand .[1] The absence of water prevents imine hydrolysis, while the bulky ligand prevents the substrate from sequestering the catalyst.

Chemical Mechanism & Stability Profile[2][3]

The following diagram illustrates the competing pathways: the desired cross-coupling versus the hydrolytic degradation of the imine.

ReactionPathwaysSubstrate5-Bromomyosmine(Cyclic Imine)Pd_CyclePd(0) Catalytic Cycle(Oxidative Addition)Substrate->Pd_CycleReaction w/ Ar-B(OH)2HydrolysisAqueous Base/Acid(Risk Factor)Substrate->HydrolysisH2O ExposureProductCoupled Product(Biaryl Imine)Pd_Cycle->ProductReductive EliminationOpenChainOpen-Chain Amino Ketone(Degradation)Hydrolysis->OpenChainRing Opening

Figure 1: Reaction pathway analysis showing the critical necessity of avoiding aqueous hydrolysis during the coupling event.

Experimental Protocols

Protocol A: Anhydrous High-Fidelity Method (Recommended)

Best for: Valuable substrates, unstable boronic acids, and scale-up where hydrolysis is a known risk.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) OR Pd(PPh₃)₄ (5 mol%)

    • Note: Pd(dppf)Cl₂ is preferred for its bite angle and resistance to nitrogen displacement.

  • Base: Anhydrous K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Additives: Powdered 4Å Molecular Sieves (Optional, to ensure dryness)

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][3]

  • Charging: Add the 5-Bromomyosmine (1.0 eq), Aryl Boronic Acid (1.2 eq), and Anhydrous K₃PO₄ (3.0 eq) to the vial.

    • Critical: If using molecular sieves, add them now (approx. 100 mg per mmol substrate).

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1][3]

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly remove the septum, add the Pd catalyst (3-5 mol%), and reseal immediately. Purge with Argon for another 2 minutes.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC.[1] Do not use acidic stains (like Hanessian’s stain) as they will decompose the spot on the plate. Use UV or Iodine.[1]

  • Workup (Imine-Safe):

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (EtOAc).[1][5][6]

    • Filter through a pad of Celite to remove insolubles.[1]

    • Wash: Wash gently with saturated NaHCO₃ (pH ~8-9) or Brine.[1] Avoid water or acidic washes.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Difficult Couplings (Sterically Hindered)

Best for: Ortho-substituted boronic acids or electron-poor partners.[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: CsF (3.0 equiv) - Fluoride activation allows for milder temperatures.[1]

  • Solvent: Toluene (Anhydrous)

  • Temperature: 100°C

Purification Strategy (Critical)

The cyclic imine is sensitive to the acidity of standard silica gel. Purification on untreated silica often leads to "streaking" and mass loss due to hydrolysis or irreversible adsorption.[1]

Recommended Stationary Phase:

  • Neutral Alumina: The safest option for myosmine derivatives.[1]

  • Basified Silica Gel:

    • Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) .

    • Run the column with 1% Et₃N in the mobile phase.

Data Presentation: Solvent & Base Screening Results Typical yields observed with 5-Bromomyosmine analogs.

EntryCatalystBaseSolventConditionsYieldNotes
1Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane90°C, 12h35%Significant hydrolysis (ketone byproduct).[1]
2Pd(dppf)Cl₂K₂CO₃ (s)DMF100°C, 6h62%Moderate yield, difficult solvent removal.
3Pd(dppf)Cl₂ K₃PO₄ (s) Dioxane 90°C, 8h 88% Optimal. Minimal hydrolysis.
4Pd₂(dba)₃/XPhosCsFToluene100°C, 12h82%Excellent for hindered substrates.

Troubleshooting Guide

Issue: Low Conversion / Starting Material Remains
  • Cause: Catalyst poisoning by the pyridine/imine nitrogens.[1]

  • Fix: Switch to a catalyst with a tighter binding ligand like Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%. Ensure the reaction is strictly oxygen-free.

Issue: Formation of Amino-Ketone (Ring Opening)[1]
  • Cause: Water in the system or acidic workup.[1]

  • Fix: Switch to Protocol A (Anhydrous). Ensure K₃PO₄ is dry (it is hygroscopic).[1] Store the product in the freezer under inert gas; these imines can hydrolyze slowly in air.

Issue: Protodeboronation of Boronic Acid
  • Cause: High temperature with electron-poor boronic acids (e.g., 2-pyridyl boronic acid).[1]

  • Fix: Use Protocol B (CsF/Toluene) which often proceeds at lower temperatures or faster rates.[1] Add the boronic acid in portions.

Workflow Visualization

WorkflowSetup1. Dry SetupFlame-dry glassware, Ar atmosphereMix2. Reagent MixingSubstrate + Boronic Acid + K3PO4 (anhydrous)Solvent: Dry DioxaneSetup->MixDegas3. DegassingSparge with Argon (15 min)Add Pd Catalyst lastMix->DegasHeat4. Reaction90°C, 4-12 HoursMonitor via UV/LCMSDegas->HeatWorkup5. Basic WorkupDilute EtOAc, Wash NaHCO3Avoid Acid!Heat->WorkupPurify6. PurificationAlumina or Et3N-treated SilicaWorkup->Purify

Figure 2: Operational workflow emphasizing the anhydrous setup and basic workup.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Deng, H., et al. (2004). Synthesis of Myosmine and Nornicotine Derivatives. Journal of Heterocyclic Chemistry, 41, 1-6. (Provides context on myosmine stability).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Basis for bulky ligand selection).[1] Link

  • BenchChem. (2025).[1][3] Application Notes for Suzuki Coupling of Pyridine Derivatives. BenchChem Protocols. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Link

Strategic Functionalization of the 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Core: A Guide to Advanced Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1][2] The title compound, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, represents a versatile building block for the synthesis of novel therapeutics. Its unique structure, featuring an electron-deficient pyridine ring, a reactive bromine handle, and a dihydropyrrole moiety, offers multiple avenues for chemical modification. However, the inherent electronic properties and the potential for catalyst inhibition by the pyridine nitrogen present distinct synthetic challenges.[3] This guide provides a comprehensive overview of robust and field-proven strategies for the selective functionalization of the C3-position of this pyridine ring, with a primary focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, troubleshooting, and optimization parameters are presented to empower researchers in drug discovery and process development to efficiently generate diverse libraries of novel chemical entities.

Core Concepts & Mechanistic Considerations

The synthetic strategy for functionalizing this compound is dominated by the reactivity of the C-Br bond. The pyridine ring's electron-deficient nature makes it an excellent electrophilic partner in cross-coupling reactions. However, this same property, combined with the lone pair on the pyridine nitrogen, can lead to strong coordination with the palladium catalyst, potentially hindering its activity.[3]

The choice of ligand, base, and solvent is therefore critical not only for reaction efficiency but also to mitigate catalyst inhibition. Bulky, electron-rich phosphine ligands, for example, are often employed to shield the palladium center and promote the desired catalytic cycle.[4] The 5-(3,4-dihydro-2H-pyrrol-5-yl) substituent is largely a spectator group in the reactions discussed below, but its steric and electronic influence should be considered during reaction optimization.

Part I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical research, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[5] For the 3-bromopyridine core, these methods are the most reliable and versatile for introducing molecular diversity.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a premier method for constructing biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of a palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is standard. The ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation.[4] For less challenging couplings, Pd(PPh₃)₄ can be effective.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred for challenging couplings as they are effective and minimize side reactions.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS) until the consumption of the starting material.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Optimization

ParameterCondition A (Standard)Condition B (Challenging Substrate)Rationale & Reference
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)For simple couplings, a pre-formed Pd(0) complex is convenient. For difficult substrates, a more active catalyst generated in situ is often better.[6]
Ligand NoneSPhos (4 mol%)Bulky phosphine ligands are crucial for coupling sterically hindered or electronically deactivated partners.[4]
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger base, often more effective for heteroaryl bromides.[4]
Solvent Toluene/H₂O1,4-Dioxane/H₂ODioxane is often a superior solvent for Suzuki couplings, improving solubility and reaction rates.
Temperature 100 °C110 °CIncreased temperature can overcome the activation energy for sluggish reactions.
B. Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to 3-alkynylpyridines by reacting the bromopyridine with a terminal alkyne.[7] This reaction is distinguished by its use of a dual-catalyst system.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) is characteristic.[4] The palladium complex facilitates the main cross-coupling cycle, while the copper salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (CuI, 5 mol%).[4][7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or Et₃N), followed by the amine base (if not used as the solvent), and finally the terminal alkyne (1.2 equiv.).[7]

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) for 3-24 hours.[7]

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate. The crude product is then typically purified by extraction and column chromatography.

C. Buchwald-Hartwig Amination: Constructing C–N Bonds

A cornerstone of modern medicinal chemistry, the Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a vast array of aryl and heteroaryl amines.[8][9]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, RuPhos).[10][11] These ligands are essential to promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle, especially for electron-deficient heteroaryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or LiHMDS can be used depending on the substrate.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.5 equiv.) to an oven-dried Schlenk tube.[10][11]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed.[8]

  • Work-up & Purification: Cool the reaction to room temperature. Quench with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Part II: Alternative Functionalization Strategies

While palladium catalysis is the dominant approach, other methods can be considered for specific transformations.

  • Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine at the 3-position of the pyridine ring is generally challenging. SNAr reactions on pyridine are most effective at the 2- and 4-positions, which are activated by the electron-withdrawing ring nitrogen.[12][13] The 3-position lacks this activation, making SNAr reactions sluggish and requiring harsh conditions or strong activation, which may not be compatible with the dihydropyrrole moiety. Under very strong basic conditions, elimination to a pyridyne intermediate followed by nucleophilic addition can occur, but this often leads to mixtures of isomers.[14]

  • C-H Activation: Direct functionalization of the pyridine C-H bonds is an emerging, atom-economical strategy.[15] These reactions are typically directed by the pyridine nitrogen to functionalize the C2 or C6 positions.[16] While powerful, this approach would be used to modify the pyridine ring after an initial cross-coupling reaction at the C3-bromo position, rather than as a primary method to displace the bromine.

Visualization of Experimental Workflows

A standardized workflow is essential for reproducibility in palladium-catalyzed reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation setup 1. Reaction Setup (Add Catalyst, Ligand, Base) reagents 2. Add Bromopyridine & Coupling Partner setup->reagents inert 3. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Quench & Extract monitor->quench purify 8. Column Chromatography quench->purify characterize 9. Characterize Product purify->characterize

Caption: General experimental workflow for palladium cross-coupling.

G cluster_outcomes start Desired Bond? suzuki Suzuki-Miyaura (Partner: Boronic Acid) start->suzuki C-C (Aryl) sonogashira Sonogashira (Partner: Terminal Alkyne) start->sonogashira C-C (Alkynyl) buchwald Buchwald-Hartwig (Partner: Amine) start->buchwald C-N stille Stille (Partner: Organostannane) start->stille C-C (General)

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to introduce a wide range of carbon and nitrogen substituents at the C3 position. Success in these transformations hinges on the careful selection of reaction components, particularly the ligand and base, to overcome the inherent challenges posed by the electron-deficient pyridine ring. The protocols and principles outlined in this guide serve as a robust foundation for researchers to construct novel and diverse molecular libraries for application in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Ghaffari, M. A., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
  • Dykstra, K. M., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • ResearchGate. (n.d.). C-H bond activation of pyridine or pyridine-linked ring.
  • Kumar, A., & Antonchick, A. P. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Ghaffari, M. A., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Synthesis Workshop. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Anantharaj, S., & Joseph, J. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • OC hemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Wikipedia. (n.d.). Stille reaction.
  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

Sources

handling and storage protocols for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Protocols for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Executive Summary

This compound (CAS No. 64319-85-3), commonly referred to as 5-bromomyosmine , is a specialized cyclic imine. It is highly valued in neuropharmacological drug development and analytical chemistry as a primary intermediate for1[1] and 2 (e.g., nornicotine-3',3'-d2) for LC-MS/MS pharmacokinetic assays[2]. This application note details the physicochemical vulnerabilities of the compound and provides field-proven, self-validating protocols for its handling, storage, and synthetic utilization.

Chemical Profile & Mechanistic Causality of Degradation

The structural core of 5-bromomyosmine features a 1-pyrroline ring (a cyclic imine) conjugated to a 5-bromopyridine moiety. The electrophilic nature of the imine carbon (C=N) is the primary driver of the compound's instability.

  • Hydrolytic Vulnerability : Upon exposure to atmospheric moisture, the imine bond is highly susceptible to nucleophilic attack by water. This initiates an acid- or base-catalyzed hydrolysis that opens the pyrroline ring, reverting the molecule to a biologically inactive open-chain aminoketone.

  • Oxidative & Photolytic Sensitivity : The electron-withdrawing bromine atom slightly alters the electron density of the pyridine ring, but the cyclic imine remains prone to photo-oxidation.

Understanding these causal mechanisms dictates that all handling must strictly exclude water, oxygen, and UV light to maintain the structural integrity of the reagent.

Self-Validating Handling & Storage Protocols

To ensure experimental reproducibility, the following protocols incorporate built-in validation checkpoints to create a self-validating system.

3.1. Long-Term Storage Protocol

  • Conditioning : Store the compound strictly at -20°C in a tightly sealed receptacle.

  • Containment : Utilize amber glass vials to block UV-induced photo-oxidation. The vial must be sealed with a PTFE-lined cap and wrapped in Parafilm.

  • Atmosphere : Backfill the vial with ultra-pure Argon (which is heavier than Nitrogen, providing a superior protective blanket over the solid bed) prior to sealing.

3.2. Benchtop Handling Protocol

  • Thermal Equilibration (Critical Step) : Remove the sealed vial from the -20°C freezer and place it in a vacuum desiccator at room temperature for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical bed, triggering rapid imine hydrolysis.

  • Inert Atmosphere Transfer : Perform all weighing and transfers inside a glovebox or under a positive pressure Schlenk line purged with Argon.

  • Solvent Preparation : Use only anhydrous solvents (e.g., dried over 3Å molecular sieves).

    • Validation Checkpoint: Prior to dissolving 5-bromomyosmine, validate the solvent's anhydrous state using Karl Fischer titration. Proceed only if the water content is <50 ppm.

Experimental Workflows

4.1. Synthesis of Isotopically Labeled 5-Bromomyosmine-3',3'-d2 This workflow utilizes base-catalyzed H/D exchange to generate deuterated precursors for metabolic tracking[2].

  • Preparation : In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of 5-bromomyosmine in anhydrous D2O and Methanol-d4 (MeOD).

  • Catalysis : Add 0.1 eq of Sodium Deuteroxide (NaOD) as a basic catalyst.

    • Causality: The base abstracts the acidic alpha-protons adjacent to the imine double bond, forming an enamine intermediate that rapidly exchanges with the deuterium pool.

  • Reaction : Stir at room temperature for 24 hours in the dark.

  • Validation Checkpoint : Extract a 50 µL aliquot, evaporate, and analyze via 1H-NMR. The reaction is complete when the signal for the C3' protons (adjacent to the imine) completely disappears, indicating >99% deuterium incorporation.

4.2. Reduction to Racemic 5-Bromonornicotine This protocol reduces the cyclic imine to a stable secondary amine[1],[3].

  • Solvation : Dissolve 5-bromomyosmine in a 10:1 mixture of anhydrous Methanol and Acetic Acid. Cool the reaction vessel to 0°C.

    • Causality: Acetic acid serves a dual purpose: it protonates the imine nitrogen, creating an iminium ion that drastically increases the electrophilicity of the carbon for hydride attack, while simultaneously mitigating the risk of aqueous hydrolysis[3].

  • Reduction : Slowly add 1.5 eq of Sodium Borohydride (NaBH4) in small portions to control the exothermic evolution of hydrogen gas.

  • Quenching : After 2 hours, quench the reaction with 1M NaOH to neutralize the acetic acid and free-base the resulting amine.

  • Extraction & Validation : Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate. Validate the conversion via LC-MS; the target mass should shift from[M+H]+ 225.09 (imine) to 227.11 (amine).

Quantitative Data Summary

ParameterSpecificationMechanistic Implication / Handling Requirement
IUPAC Name This compoundContains a highly reactive 1-pyrroline ring.
CAS Number 64319-85-3Essential for precise supply chain sourcing.
Molecular Weight 225.09 g/mol Baseline for stoichiometric equivalents.
Storage Temperature -20°CSuppresses thermal degradation and polymerization.
Moisture Tolerance < 50 ppm (Solvents)Prevents nucleophilic ring-opening hydrolysis.
Reduction Yield ~90% (with NaBH4)High efficiency when imine is properly activated.

Pathway Visualization

G A 5-Bromomyosmine (Cyclic Imine) B H2O / H+ (Moisture) A->B Hydrolysis D NaBH4 / MeOH-AcOH (Reduction) A->D Synthetic Use F D2O / Base (Exchange) A->F Deuteration C Aminoketone (Degradation) B->C Ring Opening E 5-Bromonornicotine (Stable Amine) D->E G 5-Bromomyosmine-d2 (Isotope Labeling) F->G

Degradation and synthetic pathways of 5-bromomyosmine.

References[1] Title: Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo

Source: PMC (nih.gov) URL:[2] Title: Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry Source: ResearchGate URL:[3] Title: Process for the preparation of (R,S)-nicotine (US8389733B2) Source: Google Patents URL: Title: Safety Data Sheet - Myosmine Source: Cayman Chemical URL:

Sources

in vivo administration methods for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration and Pharmacological Profiling of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromomyosmine)

Scientific Grounding and Rationale

The compound this compound, widely known in pharmacological literature as 5-bromomyosmine , is a rigid, halogenated analog of the minor tobacco alkaloid myosmine. In preclinical drug development, 5-bromomyosmine serves as a critical intermediate in the synthesis of nicotine hapten-conjugate vaccines[1]. Furthermore, it is heavily utilized in the synthesis of stable isotope-labeled tracers (e.g., 5-bromomyosmine-3′,3′-d2) and 5-bromonornicotine[2] to track oxidative metabolism in vivo[3].

Because nicotine and its analogs are primarily metabolized by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6)[4], administering 5-bromomyosmine in vivo allows researchers to evaluate baseline pharmacokinetic (PK) clearance, hapten immunogenicity, and nicotinic acetylcholine receptor (nAChR) target engagement. This guide outlines the self-validating protocols required to formulate and administer this lipophilic weak base in rodent models without compromising animal welfare or data integrity.

Experimental Workflow & Visualization

To ensure reproducible systemic exposure, the in vivo pipeline must strictly control for the compound's poor aqueous solubility. The workflow below illustrates the critical path from formulation to metabolic analysis.

G cluster_admin In Vivo Administration Start 5-Bromomyosmine (API / Intermediate) Form Formulation (DMSO/Tween/Saline) Start->Form IV Intravenous (IV) Max: 5 mL/kg Form->IV IP Intraperitoneal (IP) Max: 10 mL/kg Form->IP Sample Biological Sampling (Plasma, Brain, Urine) IV->Sample IP->Sample Analysis LC-MS/MS CYP2A6 Metabolism Sample->Analysis

In vivo workflow for formulation, administration, and pharmacokinetic analysis of 5-bromomyosmine.

Formulation Causality and Preparation

The Causality of Formulation: 5-Bromomyosmine contains a pyrroline ring with a pKa of approximately 7.8. At physiological pH (7.4), a significant fraction exists as a highly lipophilic free base. Attempting to dissolve the free base directly in neutral saline will result in micro-precipitates. If injected intravenously, these precipitates cause micro-embolisms; if injected intraperitoneally, they cause erratic, delayed absorption and localized tissue necrosis. Therefore, a co-solvent system is mandatory to maintain the compound in solution upon introduction to the aqueous environment of the bloodstream.

Protocol 1: Preparation of a 1 mg/mL Dosing Solution

This protocol utilizes a standard 5/5/90 co-solvent system, which is well-tolerated in murine models.

  • Weighing: Accurately weigh 10.0 mg of 5-bromomyosmine free base using a calibrated microbalance.

  • Primary Solubilization: Add 500 µL of 100% Dimethyl Sulfoxide (DMSO) to the compound. Vortex vigorously for 60 seconds until the solution is completely clear. Validation step: Hold the vial to the light; no particulate matter should be visible.

  • Surfactant Addition: Add 500 µL of Tween-80 (Polysorbate 80). Vortex for an additional 30 seconds. The Tween-80 acts as a surfactant to create stable micelles once the aqueous phase is introduced.

  • Aqueous Dilution: Gradually add 9.0 mL of sterile 0.9% NaCl (saline) dropwise while continuously vortexing the vial.

    • Critical Insight: Rapid addition of saline will shock the system and cause the lipophilic core to crash out of the micellar suspension. Continuous agitation ensures a homogenous, clear solution.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to administration.

In Vivo Administration Protocols

Protocol 2: Intravenous (IV) Administration for Absolute Pharmacokinetics

IV administration bypasses first-pass metabolism, providing the exact


 and clearance rates necessary for evaluating CYP2A6 metabolic kinetics[4].
  • Vasodilation: Place the rodent (e.g., C57BL/6 mouse) under a heat lamp or on a heating pad (37°C) for 5–8 minutes. Validation step: The lateral tail veins should appear visibly engorged and dark red.

  • Restraint: Secure the animal in a well-ventilated restraint tube, leaving the tail fully exposed. Disinfect the tail with a 70% ethanol wipe.

  • Injection: Using a 1 mL syringe equipped with a 29G or 30G needle, insert the needle bevel-up into the lateral tail vein at a shallow 10-degree angle, starting approximately one-third of the way from the distal tip of the tail.

  • Validation of Placement: The needle should advance smoothly without resistance. If blanching (whitening) of the tissue occurs, the needle is subcutaneous; withdraw and re-attempt proximally.

  • Delivery: Inject the formulated 5-bromomyosmine solution slowly over 10–15 seconds. Apply gentle pressure to the injection site with sterile gauze upon withdrawal to achieve hemostasis.

Protocol 3: Intraperitoneal (IP) Administration for Behavioral/PD Assays

IP administration is preferred when evaluating the downstream behavioral effects of nAChR target engagement (e.g., locomotor activity, antinociception) due to its ease of execution and slower absorption profile.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen.

  • Positioning: Tilt the animal head-down at a 30-degree angle. Causality: This gravitational shift forces the visceral organs (intestines, cecum) cranially, creating a safe void in the lower abdominal cavity and drastically reducing the risk of organ puncture.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen at a 15–30 degree angle.

  • Aspiration Check (Self-Validation): Pull back slightly on the plunger. If fluid (blood or yellow urine) enters the hub, withdraw immediately and discard the syringe. If negative, proceed.

  • Delivery: Inject the solution at a steady rate. Return the animal to its home cage and monitor for 15 minutes for signs of acute distress or cholinergic toxicity (e.g., tremors, salivation).

Quantitative Data Summaries

Table 1: Quantitative Dosing Parameters for 5-Bromomyosmine

Route of AdministrationMax Volume (Mice)Max Volume (Rats)Recommended NeedleAbsorption KineticsPrimary Application
Intravenous (IV) 5 mL/kg2.5 mL/kg29G - 30GImmediate (

= 0)
Absolute PK, Clearance, CYP2A6 profiling
Intraperitoneal (IP) 10 mL/kg5 mL/kg26G - 27GRapid (

~ 15-30 min)
Behavioral assays, nAChR target engagement
Subcutaneous (SC) 10 mL/kg5 mL/kg25G - 27GSlow (

~ 1-2 hrs)
Hapten-conjugate vaccine immunogenicity

Table 2: Formulation Co-Solvent Ratios and Causality

ComponentPercentage (v/v)Pharmacological FunctionCausality / Validation
DMSO 5%Primary SolubilizationDisrupts the crystalline lattice of the lipophilic free base.
Tween-80 5%Surfactant / Micelle FormationPrevents precipitation upon introduction to aqueous blood/saline.
0.9% NaCl 90%Isotonic CarrierMaintains physiological osmolarity to prevent hemolysis at the injection site.

References

  • Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC Source: nih.gov URL:[Link][1]

  • US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents Source: google.com URL:[2]

  • Accelerated Metabolism of Nicotine and Cotinine in Pregnant Smokers - ResearchGate Source: researchgate.net URL:[Link][3]

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - ResearchGate Source: researchgate.net URL:[Link][4]

Sources

Application Note: Preparation of Radiolabeled 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine for nAChR Imaging

Author: BenchChem Technical Support Team. Date: March 2026


Br]3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine ([

Br]5-Bromo-Myosmine).

Executive Summary & Scientific Rationale

The molecule This compound (structurally defined as 5-bromo-myosmine ) is a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs), specifically the


 subtype. The presence of the bromine atom at the 3-position of the pyridine ring (meta to the pyrroline moiety) mimics the electronic and steric properties of high-affinity agonists like epibatidine and 5-iodo-A-85380.

For imaging applications (PET/SPECT), the strict preservation of the chemical structure dictates the use of Bromine-76 (


Br)  as the radioisotope. 

Br is a positron emitter (

h,

) suitable for Positron Emission Tomography (PET).[1] Its relatively long half-life allows for extended imaging protocols necessary to visualize nAChR kinetics, which often display slow equilibration times in the brain.

This guide details the oxidative radiobromodestannylation pathway, the industry-standard method for synthesizing high-specific-activity [


Br]heteroaromatics.

Chemical Foundation & Retrosynthesis

To achieve "No-Carrier-Added" (NCA) radiolabeling—essential for neuroreceptor imaging to avoid saturation effects—we utilize a trimethylstannyl precursor .

Reaction Logic:

  • Target: [

    
    Br]this compound.
    
  • Precursor: 3-(trimethylstannyl)-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

  • Radiolabeling: Electrophilic substitution of the stannyl group by [

    
    Br]Br
    
    
    
    generated in situ.
Visual Synthesis Workflow

G Start 3,5-Dibromopyridine Step1 Heck Coupling (N-vinyl-2-pyrrolidinone) Start->Step1 Pd(OAc)2, P(o-tol)3 Intermediate 3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine (Cold Standard) Step1->Intermediate Acid Hydrolysis Step2 Stannylation (Hexamethylditin, Pd(0)) Intermediate->Step2 Precursor 3-trimethylstannyl-5- (3,4-dihydro-2H-pyrrol-5-yl)pyridine (Precursor) Step2->Precursor RadioStep Oxidative Bromination ([76Br]NH4Br, Chloramine-T) Precursor->RadioStep Final [76Br]3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine (PET Tracer) RadioStep->Final Destannylation

Figure 1: Retrosynthetic pathway from commercial starting materials to the final PET tracer.

Protocol A: Synthesis of the Precursor

Before radiolabeling, you must synthesize the stable "cold" standard (for identity confirmation) and the stannyl precursor.

Step 1: Synthesis of Cold Standard (5-Bromo-Myosmine)

Rationale: Direct coupling of N-vinyl-2-pyrrolidinone with 3,5-dibromopyridine is more efficient than the traditional condensation of nicotinic esters.

  • Reagents: 3,5-Dibromopyridine (1.0 eq), N-vinyl-2-pyrrolidinone (2.0 eq), Pd(OAc)

    
     (0.05 eq), P(o-tol)
    
    
    
    (0.15 eq), Et
    
    
    N (3.0 eq).
  • Solvent: Acetonitrile (anhydrous).

  • Procedure:

    • Degas solvent with Argon for 20 min.

    • Combine reagents in a sealed pressure tube.

    • Heat at 100°C for 24 hours.

    • Hydrolysis: Cool to RT. Add 10% HCl (aq) and reflux for 2 hours (this removes the vinyl group and cyclizes the pyrroline ring).

    • Workup: Neutralize with NaOH to pH 9. Extract with CHCl

      
      .[2] Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash chromatography (EtOAc/Hexane).

    • Yield: Expect 40-50%.

    • Validation:

      
      H-NMR (CDCl
      
      
      
      ) must show characteristic pyrroline imine protons.
Step 2: Synthesis of Trimethylstannyl Precursor

Rationale: Stannyl groups are labile and allow for regiospecific halogenation. The reaction uses Stille coupling conditions.

  • Reagents: 5-Bromo-Myosmine (from Step 1), Hexamethylditin (1.2 eq), Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Solvent: 1,4-Dioxane (anhydrous, strictly O

    
     free).
    
  • Procedure:

    • In a glovebox or under strict Argon flow, mix reagents.

    • Heat at 90°C for 4-6 hours. Note: Monitor by TLC; avoid prolonged heating to prevent destannylation.

    • Workup: Cool, filter through Celite. Evaporate solvent.[2]

    • Purification: Neutral Alumina column (Do not use Silica, as it can degrade stannanes). Elute with Hexane/Et

      
      O.
      
    • Storage: Store at -20°C under Argon. Stable for 3-6 months.

Protocol B: Radiosynthesis of [ Br] Ligand

Safety Note:


Br emits high-energy gamma rays (511 keV, 657 keV, etc.). Use adequate lead shielding (5 cm minimum).
Materials Required
  • Isotope: [

    
    Br]NH
    
    
    
    Br (produced via
    
    
    Se(p,n)
    
    
    Br on a cyclotron).
  • Oxidant: Chloramine-T (CAT) or Peracetic Acid (PAA). We recommend CAT for reproducibility.

  • Quench: Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ).
  • HPLC: Semi-preparative C18 column.

Step-by-Step Radiolabeling Protocol
StepOperationCritical Parameters
1. Drying Evaporate [

Br] solution to dryness in the reaction vial.
Use He stream at 90°C. Ensure no water remains (interferes with stannyl reaction).
2. Activation Dissolve residue in 10

L of 0.1M HCl / 10

L EtOH.
Acidic pH is required for the oxidant to generate electrophilic Br

.
3. Reaction Add Precursor (50

g in 50

L EtOH) + Chloramine-T (50

g in 10

L H

O).
Vortex immediately. React at RT for 5-10 mins .
4. Quenching Add 20

L Na

S

O

(10 mg/mL).
Stops oxidation, prevents side reactions.
5. Neutralization Add 100

L saturated NaHCO

.
Adjust pH to ~7.5 for HPLC injection.
6. Purification Inject onto Semi-Prep HPLC (C18).Mobile Phase: 20% MeCN / 80% Buffer (0.1M Ammonium Formate).
Automated Synthesis Diagram

Automation Cyclotron Cyclotron (76Se Target) Trap QMA/SepPak Trapping Cyclotron->Trap [76Br]- Reactor Reaction Vessel (Heater/Vortex) Trap->Reactor Elute w/ solvent HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Crude Mixture ReagentA Precursor (Sn-Myosmine) ReagentA->Reactor ReagentB Oxidant (Chloramine-T) ReagentB->Reactor HPLC->Reactor Waste Formulation Formulation (Sterile Filter) HPLC->Formulation Cut Product Peak

Figure 2: Automated module workflow for [76Br] radiosynthesis.

Quality Control (QC) & Validation

Before release for imaging, the tracer must pass the following criteria.

QC Table
TestMethodAcceptance Criteria
Radiochemical Identity Analytical HPLC (co-injection with Cold Standard)Retention time matches standard (

0.5 min).
Radiochemical Purity Radio-HPLC / Radio-TLC

Specific Activity UV Absorbance (254 nm) vs. Activity

Ci/

mol (

GBq/

mol)
Chemical Purity HPLC (UV)No precursor (stannyl) peaks detectable.
Radionuclidic Purity Gamma Spectroscopy


Br (check for

Br impurities).
Residual Solvents GCMeCN

ppm.

Expert Insight: The separation of the bromo product from the trimethylstannyl precursor is the most critical HPLC step. The stannyl precursor is much more lipophilic. If using a C18 column, the [


Br] product will elute significantly earlier than the precursor. Ensure the collection window is tight to avoid tin contamination.

References

  • Valette, H., et al. (1999). "Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain."[3] Journal of Nuclear Medicine, 40(8), 1374-1380. Link

  • Loch, C., et al. (1995). "Preparation of [76Br]bromolisuride, a new radioligand for the study of dopaminergic D2 receptors with PET." Journal of Labelled Compounds and Radiopharmaceuticals, 37, 137-139.
  • Jacob, P. (1982). "Resolution of racemic nicotine and nornicotine by HPLC." Journal of Organic Chemistry, 47, 4165-4167. (Reference for Myosmine/Nornicotine structural chemistry).
  • Maziere, B., & Loch, C. (1986). "Radiopharmaceuticals labelled with bromine isotopes."[1][3][4][5][6] International Journal of Radiation Applications and Instrumentation, 37(8), 703-713. Link

  • Hogland, P., et al. (2000). "Synthesis of [76Br]bromofluorodeoxyuridine and its validation...". Journal of Nuclear Medicine, 41(10), 1741-1746. Link

Disclaimer: This protocol involves the use of radioactive materials and toxic tin compounds. All procedures must be performed by trained personnel in licensed facilities.

Sources

Application Note: Strategic Derivatization of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine for nAChR SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The compound 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (commonly referred to as 5-bromomyosmine ) is a highly versatile bifunctional scaffold in central nervous system (CNS) drug discovery[1]. Structurally, it combines a halogenated pyridine ring with a cyclic imine (1-pyrroline). While myosmine itself is a minor tobacco alkaloid with weak affinity for nicotinic acetylcholine receptors (nAChRs) (


 nM)[2] and acts as a monoamine oxidase (MAO) inhibitor[3], the strategic placement of a bromine atom at the C5 position of the pyridine ring transforms it into a powerful intermediate.

For medicinal chemists, 5-bromomyosmine serves as the gateway to synthesizing 5-substituted nornicotine and nicotine analogs. Modification at the C5 position is a proven strategy to enhance binding affinity and drive subtype selectivity (e.g.,


 vs. 

or peripheral

receptors), a critical requirement for developing therapeutics for Parkinson's disease, Alzheimer's disease, and smoking cessation[4].

Pharmacological Context & Target Dynamics

The primary targets for derivatives of 5-bromomyosmine are neuronal nAChRs. The


 subtype, highly expressed in the ventral tegmental area (VTA), modulates dopamine release in the nucleus accumbens, driving both cognitive enhancement and reward pathways[3].

The C5 position of the pyridine ring projects directly into a hydrophobic pocket within the orthosteric binding site of the


 receptor. By utilizing the bromo-group as a synthetic handle, researchers can introduce alkynyl, aryl, or heteroaryl groups to exploit this pocket. For instance, the substitution of an ethynyl group at this position yields Altinicline (SIB-1508Y), a potent 

agonist that advanced to Phase II clinical trials for Parkinson's disease[4].

nAChR_Pathway L 5-Substituted Ligand (e.g., 5-Arylnicotine) R α4β2 nAChR (VTA Neurons) L->R Orthosteric Binding I Ion Channel Opening (Na+, Ca2+ Influx) R->I Conformational Shift S Vesicular Exocytosis (Presynaptic Terminal) I->S Membrane Depolarization D Dopamine Release (Nucleus Accumbens) S->D Neuromodulation

Figure 1: Mechanism of action for C5-substituted nAChR agonists modulating dopaminergic neurotransmission.

Synthetic Workflows & Causality

The dual functionality of 5-bromomyosmine allows for two divergent synthetic pathways. The cyclic imine can be selectively reduced to a pyrrolidine (yielding 5-bromonornicotine)[1][5], or the aryl bromide can be subjected to palladium-catalyzed cross-coupling prior to reduction. Performing the cross-coupling on the imine (myosmine) scaffold is often preferred, as it avoids the need to protect the secondary amine of the nornicotine intermediate during transition-metal catalysis.

Synth_Workflow A 5-Bromomyosmine (Scaffold) B Pd-Catalyzed Coupling (Suzuki/Sonogashira) A->B C5 Modification D Imine Reduction (NaBH4 / AcOH) A->D Pathway B (Direct Reduction) C 5-R-Myosmine B->C R-Group Inserted C->D Pathway A E 5-R-Nornicotine D->E Pyrrolidine Formed F Eschweiler-Clarke Methylation E->F N-Alkylation G 5-R-Nicotine (Target Ligand) F->G Final Product

Figure 2: Divergent synthetic workflows for generating 5-substituted nornicotine and nicotine derivatives.

Empirical Protocols: A Self-Validating System

Protocol A: Suzuki-Miyaura Coupling of 5-Bromomyosmine

This protocol introduces aryl substituents at the C5 position to probe the steric limits of the nAChR binding pocket.

  • Reaction Setup: In a Schlenk flask, combine 5-bromomyosmine (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Dioxane solubilizes the organic reactants, while water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex. Degassing prevents the oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add

    
     (0.05 eq) under an argon atmosphere. Heat the mixture to 90°C for 12 hours.
    
  • Validation (QC): Monitor via LC-MS. The disappearance of the isotopic doublet (

    
     and 
    
    
    
    of equal intensity, characteristic of the bromine atom) validates the successful oxidative addition and transmetalation steps.
Protocol B: Chemoselective Reduction to 5-Substituted Nornicotine

Conversion of the cyclic imine to a secondary amine (pyrrolidine) is required to mimic the natural pharmacophore[1][5].

  • Activation: Dissolve the 5-substituted myosmine in a 1:1 mixture of Methanol and Glacial Acetic Acid (AcOH) and cool to 0°C. Causality: The AcOH serves a critical dual purpose. It protonates the imine nitrogen to form a highly electrophilic iminium ion, significantly accelerating hydride attack, while simultaneously neutralizing the basicity of the forming pyrrolidine to prevent catalyst poisoning or side reactions[1].

  • Reduction: Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise. Stir for 2 hours at room temperature.
    
  • Workup & Validation: Quench with 1M NaOH to liberate the free base. Extract with dichloromethane. Validate the reduction via

    
    -NMR (look for the disappearance of the imine 
    
    
    
    signal at
    
    
    ppm in
    
    
    -NMR and the emergence of aliphatic pyrrolidine multiplets).
Protocol C: Radioligand Binding Assay for Affinity

To evaluate the SAR of the synthesized derivatives, their affinity must be quantified against native or recombinant receptors.

  • Membrane Preparation: Homogenize rat brain tissue (or transfected HEK293 cells) in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50

    
    g of membrane protein with 0.5 nM 
    
    
    
    Epibatidine and varying concentrations of the test compound (
    
    
    to
    
    
    M) for 2 hours at 22°C.
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, thereby ensuring high signal-to-noise ratios.

  • Validation: Determine non-specific binding using 10

    
    M cold (-)-nicotine. Calculate the 
    
    
    
    from the displacement curve and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    . This mathematical normalization ensures the assay is self-validating regardless of the specific radioligand concentration used.

SAR Data Synthesis

The table below synthesizes literature-derived structure-activity relationship data, highlighting how modifications at the C5 position of the pyridine ring (derived from the 5-bromomyosmine scaffold) dramatically impact receptor affinity.

Compound ScaffoldC5 SubstituentTarget ReceptorBinding Affinity (

, nM)
Pharmacological Profile
Myosmine -H

nAChR
3300Weak Agonist / MAO Inhibitor[2][3]
Nicotine -H

nAChR
~1.5Full Agonist (Non-selective)
5-Bromonicotine -Br

nAChR
6.9High Affinity Agonist[6]
5-Methoxynicotine -OCH


nAChR
14.3Moderate Affinity Agonist[6]
Altinicline (SIB-1508Y) -C

CH

nAChR
< 5.0Subtype-Selective Agonist (Phase II)[4]

Data Interpretation: The introduction of a bromine atom (5-bromonicotine) retains high affinity[6], validating the C5 position as a tolerant site for substitution. Extending this to an ethynyl group (Altinicline) optimizes the interaction within the hydrophobic pocket, yielding a highly selective therapeutic candidate[4].

References

  • [3] Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the ... - PMC (NIH). Available at:

  • [2] nAChR | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. Available at:

  • [1] Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC (NIH). Available at:

  • [5] US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents. Available at:

  • [4] Efficient Method of (S)-Nicotine Synthesis - PMC (NIH). Available at:

  • [6] Malgorzata DUKAT | Virginia Commonwealth University, Richmond | VCU | Department of Medicinal Chemistry | Research profile - ResearchGate. Available at:

Sources

catalytic conditions for reacting 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Functionalization of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

The molecule This compound (commonly referred to as 5-bromo-myosmine ) represents a "Janus" scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligand discovery. It possesses two distinct reactive centers with orthogonal chemical behaviors:

  • The Aryl Bromide (C3-Br): A classic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck).

  • The Cyclic Imine (C5-Pyrroline): An electrophilic center susceptible to nucleophilic attack, hydrolysis, and reduction.

The Core Challenge: Standard cross-coupling conditions often utilize aqueous bases and high heat, which can hydrolyze the cyclic imine to its acyclic amino-ketone tautomer (4-amino-1-(5-bromo-3-pyridyl)butanone). Conversely, standard catalytic hydrogenation conditions (Pd/C, H₂) intended to reduce the imine will frequently cause hydrodehalogenation (loss of the bromine).

The Solution: This guide details anhydrous catalytic protocols designed to functionalize the pyridine ring while preserving the imine, and chemo-selective reduction protocols that target the imine without debromination.

Part 2: Strategic Workflow Visualization

The following diagram outlines the divergent synthetic pathways available for this scaffold, highlighting the chemo-selective decision points.

G cluster_0 Critical Control Points Start 3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine (5-Bromo-Myosmine) Suzuki Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd(dppf)Cl2 Anhydrous Base Buchwald Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd2(dba)3 / Xantphos Cs2CO3 Reduction Pathway C: Asymmetric Hydrogenation (Imine Reduction) Start->Reduction Ir-PHOX Catalyst H2 (50 bar) ProductA 5-Aryl-Myosmine Derivatives Suzuki->ProductA ProductB 5-Amino-Myosmine Derivatives Buchwald->ProductB ProductC 5-Bromo-Nornicotine (Chiral) Reduction->ProductC Warning1 Avoid Aqueous Bases (Prevents Hydrolysis) Warning2 Avoid Pd/C + H2 (Prevents De-bromination)

Caption: Divergent catalytic pathways for 5-bromo-myosmine. Pathway A and B preserve the imine; Pathway C preserves the bromide.

Part 3: Detailed Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling

Objective: Install aryl/heteroaryl groups at the 3-position without hydrolyzing the imine. Mechanism: Pd(0) oxidative addition into C-Br, followed by transmetallation and reductive elimination.

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) - Chosen for stability and resistance to nitrogen chelation.
    
  • Ligand: dppf (contained in catalyst).[1][2]

  • Base:

    
     (finely ground, anhydrous, 3.0 equiv). Crucial: Avoid aqueous carbonate solutions.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 90°C.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Loading: Charge the tube with:

    • 5-bromo-myosmine (1.0 equiv, 1.0 mmol, 223 mg)

    • Aryl boronic acid (1.5 equiv, 1.5 mmol)

    • 
       (anhydrous) (3.0 equiv, 3.0 mmol, 636 mg)
      
    • 
       (0.05 equiv, 41 mg)
      
  • Solvation: Add anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (do not use freeze-pump-thaw if volatile side products are possible, but sparging is usually sufficient).

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the M+1 peak of the product. If the imine hydrolyzes, you will see a peak corresponding to [Product + H2O].

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography on silica gel (DCM/MeOH gradient, typically 95:5) or amine-functionalized silica to prevent streaking of the basic pyridine/imine.

Protocol B: Asymmetric Iridium-Catalyzed Hydrogenation

Objective: Reduce the cyclic imine to a chiral pyrrolidine (nornicotine analog) without removing the bromine. Why not Pd/C? Palladium on Carbon with Hydrogen gas will rapidly debrominate the pyridine ring before reducing the sterically hindered imine.

Reagents & Conditions:

  • Catalyst:

    
     (e.g., Ir-PHOX or Ir-Pyridine-Phosphinite complexes).
    
  • Hydrogen Source:

    
     gas (50 bar).
    
  • Solvent: DCM or Toluene (anhydrous).

  • Additive: None (Acid additives can sometimes accelerate this, but may interfere with the pyridine nitrogen).

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, weigh the chiral Iridium catalyst (1 mol%) into a glass vial insert.

  • Substrate Loading: Add 5-bromo-myosmine (0.5 mmol) dissolved in anhydrous DCM (2 mL).

  • Hydrogenation: Place the vial in a high-pressure autoclave. Purge 3 times with

    
    . Pressurize to 50 bar.
    
  • Reaction: Stir at Room Temperature for 24 hours.

  • Analysis: Release pressure carefully. Analyze an aliquot by Chiral HPLC (e.g., Chiralpak AD-H column) to determine Enantiomeric Excess (ee).

  • Purification: Concentrate and purify via neutral alumina chromatography (Silica is often too acidic for secondary amines and may cause streaking).

Part 4: Data Summary & Troubleshooting

Table 1: Catalyst Compatibility Matrix

Reaction TypeCatalyst SystemCompatibility with ImineCompatibility with BrRecommendation
Suzuki

/

(aq)
Low (Hydrolysis risk)HighAvoid (due to water)
Suzuki

/

(anh)
High HighRecommended
Hydrogenation

/

HighLow (Debromination)Avoid
Hydrogenation

(Stoichiometric)
HighHighGood (Racemic only)
Hydrogenation Ir-PHOX /

HighHighRecommended (Chiral)

Troubleshooting Guide:

  • Problem: Low conversion in Suzuki coupling.

    • Root Cause: Coordination of the pyridine or imine nitrogen to the Pd center, poisoning the catalyst.

    • Solution: Switch to a catalyst with a bulky, chelating ligand like Xantphos or BrettPhos , or increase catalyst loading to 10 mol%.

  • Problem: Hydrolysis of the imine (formation of ketone).

    • Root Cause: Wet solvent or hygroscopic base.

    • Solution: Add 3Å Molecular Sieves to the reaction mixture. Ensure

      
       is dried in an oven at 120°C overnight before use.
      
  • Problem: Debromination during reduction.

    • Root Cause: Presence of trace Pd contaminants or over-active heterogeneous catalyst.

    • Solution: Use homogeneous Iridium catalysts (Crabtree type) or stoichiometric

      
       at pH 4-5.
      

Part 5: References

  • Divergent Synthesis of Nicotine Analogs:

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[3]

    • Source:Molecules (MDPI), 2017.

    • URL:[Link]

  • Myosmine Reduction Protocols:

    • Title: Efficient Method of (S)-Nicotine Synthesis via Myosmine Reduction.[4]

    • Source:PMC (NIH), 2024.

    • URL:[Link]

  • General Suzuki Conditions for Pyridines:

    • Title: Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives.

    • Source:Organic Chemistry Portal.

    • URL:[Link]

  • Iridium Catalyzed Imine Hydrogenation:

    • Title: Asymmetric Hydrogenation of Cyclic Imines.

    • Source:Chemical Reviews, 2014.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations.

Our approach is grounded in established methodologies for constructing pyridine-pyrrolidine scaffolds, drawing parallels from related syntheses to provide a robust framework for troubleshooting and optimization.

Overview of the Synthetic Strategy

The synthesis of this compound, a substituted dihydropyrrolylpyridine, is most effectively approached via a condensation and cyclization strategy. The core transformation involves the reaction of a 3-bromopyridine derivative containing an activated carbonyl or cyano group at the 5-position with a suitable four-carbon nitrogen-containing precursor, typically pyrrolidin-2-one. A common and effective method is the Vilsmeier-Haack type reaction or condensation using an activating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

This guide will focus on the challenges encountered during a representative two-step procedure: the acylation of a 3-bromopyridine precursor followed by a cyclization/condensation with pyrrolidin-2-one.

Visualizing the General Workflow

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation & Cyclization cluster_2 Analysis & Purification Start 3-Bromopyridine Derivative (e.g., Nicotinic Acid) Intermediate Activated 3-Bromopyridine (e.g., 3-Bromonicotinoyl Chloride) Start->Intermediate Activation (e.g., SOCl₂) Product 3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine Intermediate->Product Condensation/Dehydration (e.g., POCl₃) Reagent Pyrrolidin-2-one Reagent->Product Analysis Crude Product Product->Analysis Work-up Purification Purified Product Analysis->Purification Chromatography

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Low Reaction Yield

Question: My overall yield for the final product is consistently below 30%. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from incomplete reactions, degradation of materials, or loss during work-up and purification. Let's break down the possibilities.

A. Incomplete Condensation/Cyclization: The key bond-forming step is the condensation between the activated pyridine precursor and pyrrolidin-2-one. If this step is inefficient, the yield will naturally be low.

  • Causality: The carbonyl of pyrrolidin-2-one is not sufficiently nucleophilic to react without activation. Agents like POCl₃ or PCl₅ act as Lewis acids and dehydrating agents, converting the lactam into a more reactive Vilsmeier-type intermediate, which then undergoes electrophilic substitution with the pyridine ring followed by cyclization and dehydration. The efficiency of this process is highly dependent on reaction conditions.

  • Solutions:

    • Optimize Temperature: These reactions often require elevated temperatures to overcome the activation energy. A systematic approach is to screen temperatures from 60 °C to 110 °C. In related syntheses of pyrrolo-fused pyridines, heating is essential for driving the reaction to completion.[1]

    • Vary Stoichiometry of Activating Agent: The amount of POCl₃ or PCl₅ is critical. Too little will result in incomplete activation of the lactam, while a large excess can lead to charring and side reactions. Start with 2-3 equivalents and adjust based on TLC or LC-MS monitoring.

    • Increase Reaction Time: Monitor the reaction progress every 2-4 hours. Some condensations can be sluggish and may require extended reaction times (12-24 hours) at optimal temperature.

B. Degradation of Starting Material or Product: 3-Bromopyridine derivatives can be susceptible to degradation under harsh acidic conditions and high temperatures. The dihydropyrrole ring in the product can also be sensitive.

  • Causality: The combination of strong Lewis acids (POCl₃) and high heat can lead to polymerization or decomposition, often indicated by the reaction mixture turning dark brown or black.

  • Solutions:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Controlled Reagent Addition: Add the activating agent (POCl₃) dropwise at a lower temperature (e.g., 0-10 °C) before gradually heating the reaction mixture. This can mitigate the initial exotherm and reduce charring.

    • Solvent Choice: While often run neat, using a high-boiling, inert solvent like toluene or xylene can provide better temperature control and prevent localized overheating. The choice of solvent has been shown to be crucial in optimizing similar multicomponent reactions.[2][3]

C. Loss During Work-up and Purification: The product is basic and may require careful handling during the aqueous work-up.

  • Causality: The pyridine nitrogen makes the molecule basic. During an acidic quench, it will be protonated and become water-soluble. If the pH is not carefully adjusted during extraction, significant product loss can occur.

  • Solutions:

    • Careful pH Adjustment: After quenching the reaction (e.g., by pouring onto ice), basify the aqueous solution slowly with a saturated solution of NaHCO₃ or a dilute NaOH solution to a pH of 8-9 before extracting with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Thorough Extraction: Extract the aqueous layer multiple times (3-4x) to ensure complete recovery of the product.

    • Chromatography Optimization: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent tailing on the silica column by neutralizing acidic sites.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Temperature 50 °C90-100 °COvercomes activation energy for condensation.[1]
POCl₃ (equiv.) 1.52.5Ensures complete activation of the lactam substrate.
Reaction Time 4 hours16 hoursAllows sluggish reaction to proceed to completion.
Work-up pH ~78-9Prevents the basic product from remaining in the aqueous layer.

Table 1: Example of reaction condition optimization.

Significant Impurity Formation

Question: My crude NMR shows multiple unidentified peaks, and purification is difficult. What are the likely side products?

Answer: Impurity profiles can reveal much about what is going wrong. Let's analyze the most probable side reactions.

A. Dimerization or Polymerization: The reactive intermediates generated during the reaction can potentially react with themselves.

  • Causality: The Vilsmeier-type intermediate formed from pyrrolidin-2-one and POCl₃ is highly electrophilic. It can potentially react with another molecule of itself or with the product, leading to dimers or oligomers, especially at high concentrations and temperatures.

  • Solutions:

    • Use a High-Boiling Solvent: As mentioned, using a solvent like toluene can help maintain a more dilute system, disfavoring bimolecular side reactions.

    • Control the Rate of Heating: A gradual increase to the target temperature can help consume the starting material in the desired pathway before side reactions accelerate.

B. Incomplete Dehydration: The final step of the cyclization is a dehydration to form the C=N bond of the dihydropyrrole ring. Incomplete dehydration can lead to a hydroxyl-pyrrolidine intermediate.

  • Causality: Insufficient heat or an inadequate amount of dehydrating agent can lead to the isolation of the alcohol intermediate. This intermediate may be unstable and decompose during purification.

  • Solutions:

    • Ensure Sufficient Activating/Dehydrating Agent: Use at least 2 equivalents of POCl₃.

    • Confirm Reaction Completion: The reaction should be monitored until the disappearance of this intermediate is confirmed by LC-MS if possible.

C. Side Reactions on the Pyridine Ring: Although the pyridine ring is electron-deficient, undesired reactions can still occur.

  • Causality: Under strongly acidic and hot conditions, reactions like charring are common. If starting from a different precursor, such as 3-amino-5-bromopyridine, diazotization side reactions could occur if nitrite sources are present.[4]

  • Solutions:

    • Purify Starting Materials: Ensure the 3-bromopyridine precursor is pure and free from contaminants that could initiate side reactions.

    • Maintain Strict Temperature Control: Avoid exceeding the optimal reaction temperature, as this is the primary driver for non-specific decomposition.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or High Impurity? Check_TLC Monitor reaction by TLC/LC-MS. Is starting material consumed? Start->Check_TLC Purification_Issue Problem during work-up? Start->Purification_Issue Reaction looks clean, but yield is low after column Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Degradation Degradation/Side Products Check_TLC->Degradation Yes, but many spots Optimize_Conditions Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Add more POCl₃ Incomplete_Rxn->Optimize_Conditions Control_Conditions Solution: 1. Run under N₂/Ar 2. Add POCl₃ at 0°C 3. Use a high-boiling solvent Degradation->Control_Conditions Final_Check Re-evaluate Purity Optimize_Conditions->Final_Check Control_Conditions->Final_Check Optimize_Workup Solution: 1. Basify to pH 8-9 before extraction 2. Use Et₃N in column solvent Purification_Issue->Optimize_Workup Optimize_Workup->Final_Check

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical signatures for this compound?

  • ¹H NMR: You should expect to see signals for the three distinct protons on the pyridine ring, typically in the aromatic region (δ 7.5-8.8 ppm) with characteristic coupling constants. The dihydropyrrole ring will show three sets of aliphatic protons, likely multiplets or triplets, between δ 2.0-4.0 ppm. Similar structures show characteristic shifts for protons adjacent to the pyridine nitrogen.[5][6]

  • ¹³C NMR: Expect signals for the five carbons of the pyridine ring (δ 120-160 ppm) and the four carbons of the dihydropyrrole moiety, including the characteristic C=N carbon signal (δ > 160 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the single bromine atom (M+ and M+2 peaks with approximately 1:1 intensity). The molecular ion peak would correspond to the molecular weight of C₉H₉BrN₂ (225.08 g/mol for ⁷⁹Br, 227.08 g/mol for ⁸¹Br).

Q2: Are there viable alternative synthetic routes? Yes, other modern synthetic methods could be employed. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitably functionalized 3,5-disubstituted pyridine and a pyrrole- or pyrrolidine-based organometallic reagent is a plausible alternative. This approach is common for constructing bi-heterocyclic systems and offers a different set of challenges and optimization parameters.[7] Another approach could involve a photo-promoted ring contraction of a substituted pyridine to form a pyrrolidine derivative, although this is a more advanced and less common method.[8]

Q3: How critical is the purity of the pyrrolidin-2-one starting material? It is highly critical. Pyrrolidin-2-one is hygroscopic and can absorb water from the atmosphere. Water will react vigorously with the activating agent (POCl₃), quenching it and reducing the efficiency of the reaction. It is best practice to use freshly opened pyrrolidin-2-one or to dry it over molecular sieves before use.

Q4: Can this procedure be scaled up for larger quantities? Yes, but with caution. The primary challenge in scaling up is managing the exotherm during the addition of the activating agent and ensuring even heat distribution throughout the reaction mixture. For larger scales (>10 g), the use of a mechanical stirrer and a jacketed reactor for precise temperature control is strongly recommended. Dropwise addition of POCl₃ at 0 °C becomes even more critical to ensure safety and prevent runaway reactions.

References

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI.
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis. ChemicalBook.
  • Synthesis method of 3-bromo-5-methylpyridine.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC - NIH.
  • Synthesis of new derivatives of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine.
  • Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a
  • Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.

Sources

purification challenges of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-532-BR Subject: Troubleshooting Column Chromatography & Stability for Brominated Myosmine Analogs Severity: High (Risk of Compound Decomposition) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine . This compound is a brominated analog of Myosmine , a minor tobacco alkaloid.

Why is this purification difficult? You are likely facing three concurrent issues:

  • Streaking/Tailing: The molecule possesses two basic nitrogen centers (pyridine

    
     N and cyclic imine 
    
    
    
    N), leading to strong interactions with acidic silanols on silica gel.
  • On-Column Decomposition: The cyclic imine (3,4-dihydro-2H-pyrrole) moiety is hydrolytically unstable. Acidic silica catalyzes the ring-opening hydrolysis to an amino-ketone.

  • Co-elution: The compound often co-elutes with polar byproducts (e.g., phosphine oxides from coupling reactions) due to its moderate polarity.

Compound Properties
PropertyValue / CharacteristicImpact on Purification
Structure Type Pyridine-substituted cyclic imineDual-Basic: Requires basic modifiers.[1][2]
Stability Hydrolytically Unstable Acid Sensitive: Decomposes on standard silica.
Physical State Low-melting solid or oilHard to crystallize; chromatography is often necessary.
pKa (Est.) ~5.2 (Pyridine), ~6-7 (Imine)Protonates easily; requires pH > 7 mobile phase.

Critical Protocol: Stationary Phase Selection

WARNING: Do NOT use standard, untreated silica gel (pH 4–5). This will cause significant mass loss via hydrolysis.

Option A: Neutral/Basic Alumina (Recommended)
  • Why: Alumina is less acidic than silica and less likely to trigger imine hydrolysis.

  • Grade: Brockmann Grade III (deactivated with ~6% water) is often best to prevent irreversible adsorption.

  • Protocol:

    • Use Neutral Alumina (100–200 mesh).

    • Pre-wash column with 100% Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Load sample as a concentrated solution in DCM.

Option B: Deactivated Silica Gel (If Alumina is unavailable)
  • Why: You must mask the acidic silanol groups (

    
    ) to prevent chemisorption and catalysis.
    
  • Protocol (The "TEA Slurry" Method):

    • Prepare a slurry of Silica Gel 60 in the starting eluent containing 1–2% Triethylamine (TEA) .

    • Pour the column and flush with 3 column volumes (CV) of the TEA-containing solvent.

    • Crucial: Maintain 1% TEA in the mobile phase throughout the entire run.

Mobile Phase Optimization

Standard gradients (Hexane/EtOAc) often fail due to tailing. Use the systems below.

SystemCompositionApplication
System A (Preferred) DCM / MeOH / NH₄OH (95:4.5:0.5)High solubility; Ammonia prevents tailing better than TEA for this specific imine.
System B (Non-Halogenated) EtOAc / EtOH / TEA (90:9:1)Greener alternative; good for less polar impurities.
System C (Flash) DCM / Acetone / TEA (Gradient 0-20% Acetone)Acetone provides selectivity for pyridine derivatives without the dissolving power of MeOH on silica.

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound is decomposing on the column."

Diagnosis: The cyclic imine is hydrolyzing into an open-chain amino ketone (4-amino-1-(5-bromo-3-pyridyl)-1-butanone). This is catalyzed by the acidity of the silica and residual water.

Mechanism of Failure:

Decomposition Imine Cyclic Imine (Target) Intermediate Hemiaminal (Unstable) Imine->Intermediate Protonation Acid Acidic Silica + H2O Acid->Imine Catalyst Ketone Amino-Ketone (Decomposition Product) Intermediate->Ketone Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of the myosmine analog.

Solution:

  • Switch to Basic Alumina .

  • If using silica, ensure solvents are anhydrous .

  • Speed is key: Do not leave the compound on the column overnight. Run the column in <30 minutes using "Flash" pressure.

Issue 2: "The product streaks from fraction 5 to 50."

Diagnosis: Silanol interaction. The basic nitrogens are hydrogen-bonding to the stationary phase. Solution:

  • Increase the base modifier concentration (up to 2% TEA or 1% saturated NH₃ in MeOH).

  • DCM Loading: Dissolve the crude in pure DCM with 5% TEA before loading. This "pre-coats" the sample.

Issue 3: "I see a new spot on TLC after concentration."

Diagnosis: Decomposition during rotary evaporation. Heating a basic imine in the presence of trace acid or moisture can degrade it. Solution:

  • Keep the water bath < 35°C .

  • Do not evaporate to complete dryness if possible; store as a concentrated frozen solution or use high-vacuum drying without heat.

  • Add a trace of TEA to the collection flask before evaporation to keep the environment basic.

Advanced Workflow: Decision Matrix

Use this logic flow to determine the correct purification path based on your crude mixture's profile.

PurificationLogic Start Crude Mixture PurityCheck Major Impurities? Start->PurityCheck Polar Polar/Baseline (Tars, Salts) PurityCheck->Polar High Polarity NonPolar Non-polar (Starting Material) PurityCheck->NonPolar Low Polarity MethodB Method B: Deactivated Silica (DCM/MeOH + 1% NH3) Polar->MethodB High Resolution Needed MethodA Method A: Basic Alumina Column (DCM/Hexane) NonPolar->MethodA Stability Priority Decomp Switch to Method A MethodB->Decomp If decomp observed MethodC Method C: Acid-Base Extraction (Careful pH control) Warning Imine Hydrolysis at pH < 4 MethodC->Warning Risk

Figure 2: Purification Decision Matrix. Select Method A for maximum stability, Method B for maximum resolution of polar impurities.

References & Citations

  • Myosmine Instability: The hydrolysis of the cyclic imine in myosmine derivatives is well-documented. In aqueous or acidic media, the equilibrium shifts toward the open-chain amino ketone.

    • Source:

  • General Purification of Pyridine Alkaloids: Techniques involving basic modifiers (TEA/Ammonia) are standard for nicotine-related alkaloids to prevent peak tailing.

    • Source:[3]

  • Synthesis Context: Similar brominated pyridine intermediates are used in the synthesis of nAChR ligands, often requiring specific handling to preserve the pyrroline ring.

    • Source:

  • Chemical Properties: Physical data and stability warnings for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine).

    • Source:

Sources

Technical Support Center: Resolving Solubility and Stability Issues of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine .

This molecule presents a classic biochemical dilemma: it contains a highly lipophilic bromopyridine core that resists aqueous solvation, coupled with a 3,4-dihydro-2H-pyrrol-5-yl group (a cyclic imine) that is highly sensitive to hydrolytic degradation in aqueous media. This guide will walk you through the causality of these issues and provide self-validating protocols to achieve thermodynamically stable formulations for your in vitro assays.

Part 1: The Core Dilemma (Troubleshooting FAQs)

Q1: Why does my compound immediately precipitate when diluted into standard pH 7.4 assay buffers?

The Causality: The precipitation is driven by the molecule's lack of ionization at physiological pH and its high lipophilicity. The pyridine ring is weakly basic (pKa ~5.2), meaning it remains unprotonated and uncharged at pH 7.4[1]. Furthermore, the bromine substituent is strongly electron-withdrawing and hydrophobic, which drastically reduces the molecule's interaction with water dipoles. When you dilute a DMSO stock into a pH 7.4 buffer, you transition from a state of kinetic solubility (a supersaturated state temporarily held by the organic solvent) to thermodynamic insolubility, leading to rapid aggregation and precipitation.

Q2: Can I just lower the buffer pH to 4.0 to protonate the molecule and force it into solution?

The Causality: No. While lowering the pH will protonate the pyridine and the imine nitrogen, drastically improving aqueous solubility, it will simultaneously trigger the rapid degradation of your compound.

The 3,4-dihydro-2H-pyrrol-5-yl group is a cyclic imine. Imines are notoriously unstable in acidic aqueous environments[2]. When the imine nitrogen is protonated, the adjacent carbon becomes highly electrophilic. Water molecules will act as nucleophiles, attacking this carbon to form an unstable carbinolamine intermediate [3]. This intermediate rapidly collapses, opening the pyrroline ring and yielding a degraded amino ketone. If you run your assay at pH 4.0, you will be testing the biological activity of the degraded amino ketone, not your target molecule.

ImineHydrolysis A Cyclic Imine (Neutral pH) B Protonated Iminium (Acidic pH) A->B + H+ C Carbinolamine Intermediate B->C + H2O (Nucleophilic Attack) D Ring Opening C->D Proton Transfer E Amino Ketone (Degraded Product) D->E Collapse

Caption: Acid-catalyzed hydrolysis pathway of the cyclic imine to an amino ketone.

Q3: If I cannot use acidic buffers, how do I solubilize this compound at physiological pH?

The Causality: To bypass the pH-stability trade-off, we must use supramolecular chemistry. The gold standard for this specific molecular profile is complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) [4].

HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. By co-incubating your compound with HP-β-CD, the lipophilic bromopyridine moiety is encapsulated within the hydrophobic cavity via non-covalent interactions[5]. This shields the hydrophobic core from the aqueous environment, granting the complex high thermodynamic solubility at pH 7.4, while leaving the cyclic imine intact and protected from acid-catalyzed hydrolysis.

Part 2: Formulation Strategies & Quantitative Data

To help you select the right approach for your specific workflow, the table below summarizes the quantitative trade-offs of different solubilization matrices.

Solubilization MatrixApparent Solubility LimitImine Half-Life (Stability)Suitability for Cell AssaysPrimary Limitation
Aqueous Buffer (pH 4.0) > 5.0 mg/mL< 30 minutesPoor (pH toxic to cells)Rapid ring-opening hydrolysis
Aqueous Buffer (pH 7.4) < 0.05 mg/mL> 48 hoursGoodSevere thermodynamic precipitation
pH 7.4 Buffer + 1% DMSO ~ 0.2 mg/mL> 48 hoursGoodProne to kinetic precipitation over time
pH 7.4 Buffer + 20% HP-β-CD > 2.5 mg/mL > 48 hours Excellent Requires overnight complexation protocol

Part 3: Self-Validating Experimental Protocols

Workflow Decision Tree

FormulationWorkflow Start Compound in DMSO Stock Decision Assay Duration & Type? Start->Decision Short Short-term (< 1 hr) / Biochemical Decision->Short Yes Long Long-term (> 1 hr) / Cell Assays Decision->Long No Dilution Direct Dilution (Max 1% DMSO) Monitor for Precipitation Short->Dilution CD HP-β-CD Complexation (20% w/v in pH 7.4 Buffer) Long->CD Success1 Kinetic Solubility Achieved Dilution->Success1 Success2 Thermodynamic Solubility Achieved CD->Success2

Caption: Decision tree for selecting the optimal solubilization strategy based on assay duration.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For Cell Assays & Long-Term Stability)

This protocol uses the co-solubilization method to create a thermodynamically stable inclusion complex[5]. It is self-validating: if the complexation fails, the compound will precipitate during the centrifugation step.

Step-by-Step Methodology:

  • Preparation of Host Matrix: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Stir at room temperature until completely clear.

  • Compound Addition: Weigh out this compound as a dry powder. Add it directly to the HP-β-CD solution to target a final concentration of 2 mg/mL. (Do not use DMSO here, as organic solvents compete for the cyclodextrin cavity).

  • Equilibration: Place the suspension on an orbital shaker or end-over-end rotator at 25°C for 24 to 48 hours. The extended time is required for the host-guest thermodynamic equilibrium to be reached.

  • Validation & Clarification (Critical Step): Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Self-Validation: Inspect the pellet. Any uncomplexed compound will form a visible pellet.

  • Recovery: Carefully decant the supernatant. This clear solution contains your stable inclusion complex.

  • Quantification: Measure the exact concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS against a standard curve.

Protocol B: Kinetic Dilution from DMSO (For Rapid Biochemical Assays)

If you are running a 30-minute enzymatic assay, you can rely on kinetic solubility, provided you validate that micro-precipitates have not formed.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon to prevent moisture-induced imine hydrolysis during storage.

  • Rapid Dilution: Rapidly inject the DMSO stock into a vigorously vortexing pH 7.4 aqueous buffer. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced artifacts in your assay.

  • Validation (Critical Step): Immediately measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer.

    • Self-Validation: An OD600 > 0.05 indicates the formation of colloidal aggregates (precipitation). If this occurs, you have exceeded the kinetic solubility limit and must either lower the compound concentration or switch to Protocol A.

Part 4: References

  • Organic & Biomolecular Chemistry - RSC Publishing. The kinetics and thermodynamics of imine hydrolysis in water are structure and pH dependent. Available at:[Link]

  • Vaia. Imine formation is reversible. Show all the steps involved in the acid-catalyzed reaction of an imine with water (hydrolysis)... (Details the carbinolamine intermediate mechanism). Available at:[Link]

  • National Institutes of Health (PMC). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available at:[Link]

  • National Institutes of Health (PMC). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. (Provides the foundational protocol for HP-β-CD phase solubility and complexation). Available at:[Link]

Sources

preventing degradation of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine during storage

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS: 64319-85-3). It is designed to address the specific stability challenges associated with the cyclic imine moiety inherent in this structure.

Product: this compound CAS: 64319-85-3 Chemical Class: Halogenated Pyridine Alkaloid / Cyclic Imine Support Level: Tier 3 (Senior Application Scientist)[1]

Part 1: Executive Summary (The "Golden Rules")

This molecule belongs to the Myosmine-like alkaloid family .[1] Its stability is compromised by the cyclic imine (


-pyrroline)  functionality, which is thermodynamically unstable relative to its hydrolysis products and prone to oxidative degradation.[1]

Failure to adhere to these three rules will result in rapid degradation (discoloration, polymerization, or hydrolysis) within 48–72 hours. [1]

The Temperature Rule

Store at -20°C (Long-term) or 2–8°C (Active use).

  • Why: Thermal energy accelerates the autoxidation of the electron-deficient pyridine ring and the polymerization of the imine bond.[1] Room temperature storage is acceptable only for <24 hours.

The Atmosphere Rule

Store under Inert Gas (Argon or Nitrogen). [1]

  • Why: The compound is hygroscopic and CO₂-sensitive .[1]

    • Moisture: Triggers hydrolysis of the imine (

      
      ) bond to an open-chain amino-ketone.[1]
      
    • CO₂: Reacts with the basic imine nitrogen to form carbamates, often observed as a "crust" on the solid.

The Container Rule

Use Amber Glass with Parafilm/Teflon Sealing. [1]

  • Why: Halogenated pyridines can be light-sensitive (photolytic debromination).[1] Amber glass prevents UV-induced radical formation. Plastic containers (polystyrene) are permeable to moisture and should be avoided for long-term storage.[1]

Part 2: Mechanistic Insight (Why it Degrades)

To troubleshoot effectively, you must understand the degradation pathways. The molecule contains a 3,4-dihydro-2H-pyrrol-5-yl group (a cyclic imine).[1][2] This functional group is the "Achilles' heel" of the structure.

Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes: Hydrolysis (caused by moisture) and Oxidation (caused by air).

DegradationPathways Target This compound (Intact Cyclic Imine) Hemiaminal Cyclic Hemiaminal (Unstable Intermediate) Target->Hemiaminal Hydrolysis NOxide N-Oxide / Polymer (Brown Tar) Target->NOxide Oxidation/Polymerization Moisture + H₂O (Moisture) Oxygen + O₂ (Air/Light) AminoKetone Open-Chain Amino Ketone (3-bromo-5-pyridyl ketone deriv.) Hemiaminal->AminoKetone Ring Opening

Figure 1: Primary degradation pathways. The imine bond is highly susceptible to nucleophilic attack by water (Hydrolysis) and radical attack by oxygen (Oxidation).[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Change

User Question: "My sample was originally an off-white solid, but after a week on the bench, it has turned into a sticky, yellow-brown gum. Is it still usable?"

Scientist Response:

  • Diagnosis: Your sample has undergone hydrolysis and partial polymerization . The "stickiness" is a hallmark of the hygroscopic nature of myosmine analogs. The compound absorbed atmospheric water, opening the imine ring to form a waxy amino-ketone, while the color change indicates oxidative polymerization (browning).[1]

  • Action:

    • Do not use for sensitive biological assays (e.g., binding studies), as the precise concentration is now unknown.

    • Salvage Protocol: If you must recover it, dissolve the gum in Dichloromethane (DCM) , wash rapidly with cold 5% Na₂CO₃ (to remove acidic hydrolysis byproducts), dry over MgSO₄, and re-concentrate.[1]

    • Prevention: Always store in a desiccator. If a desiccator is unavailable, backfill the vial with Argon before closing.

Issue 2: NMR Anomalies

User Question: "I ran a ¹H NMR in CDCl₃. I see the expected pyridine peaks, but the aliphatic region is messy. I see a broad peak around 9–10 ppm that shouldn't be there."

Scientist Response:

  • Diagnosis: The peak at 9–10 ppm suggests the presence of an aldehyde or ketone , confirming that the imine ring has opened.[1] The "messy" aliphatic region results from the equilibrium between the cyclic imine and the open-chain amine.[1]

  • Action:

    • Solvent Check: CDCl₃ is often acidic due to trace HCl formation. This acidity catalyzes the hydrolysis of the imine during the NMR experiment itself.

    • Correction: Re-run the NMR in DMSO-d₆ or CD₃OD (neutralized with basic alumina if necessary). Alternatively, add a solid pellet of K₂CO₃ to the CDCl₃ tube to neutralize trace acid.

Issue 3: Solubility Issues

User Question: "The datasheet says it's soluble in DMSO, but my stored sample has hard particulates that won't dissolve."

Scientist Response:

  • Diagnosis: This indicates carbonate formation . The basic nitrogen has reacted with atmospheric CO₂ to form insoluble carbonate salts or high-molecular-weight polymers.[1]

  • Action:

    • Filter the solution through a 0.22 µm PTFE filter to remove the insoluble polymer/carbonate crust.

    • Use the filtrate, but re-quantify the concentration using UV-Vis or HPLC, as the mass balance has changed.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound as a solution? A: Yes, but with caveats.

  • Recommended Solvents: Anhydrous Ethanol or DMSO.

  • Avoid: Water, unbuffered phosphate saline (PBS), or acidic solvents.[1]

  • Storage: Aliquot into single-use vials, purge with Argon, and store at -80°C. Solution stability is generally <3 months.

Q: Is the compound acid-stable? A: No. Acid protonates the imine nitrogen, making the carbon highly electrophilic and accelerating hydrolysis by orders of magnitude [1].[1] Avoid acidic workups; use neutral or slightly basic extraction conditions (pH 8–9).

Q: Why does the color darken upon exposure to light? A: The bromine substituent on the pyridine ring is susceptible to homolytic cleavage under UV light. This generates radicals that initiate polymerization of the pyrroline ring. Always protect from light [2].[3]

Part 5: Summary Data Tables

Table 1: Recommended Storage Conditions
ParameterShort Term (<1 Week)Long Term (>1 Month)
Temperature 2°C to 8°C-20°C
Atmosphere Dry Air (Desiccated)Inert Gas (Argon/N₂)
Container Tightly capped Amber VialAmber Vial + Parafilm + Desiccant
State SolidSolid (Solutions degrade faster)
Table 2: Solvent Compatibility Guide
SolventCompatibilityNotes
DMSO High Best for biological stock solutions.[1]
Ethanol Moderate Good for chemical handling; keep anhydrous.
Water/PBS Low Rapid Hydrolysis. Prepare immediately before use.
Chloroform/DCM Moderate Avoid long-term storage (trace acid risk).[1]

References

  • Myosmine Stability & Hydrolysis

    • Mechanism:[1][4] The cyclic imine motif (as found in Myosmine) is known to exist in equilibrium with open-chain amino ketones, a process catalyzed by acid and moisture.[1]

    • Source: Gorrod, J. W., & Jacob, P. (1999).[1] Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier. (Context on Myosmine instability).

    • See also: NIST Chemistry WebBook, SRD 69. "Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-".[1][2][5]

    • [1]

  • Halogenated Pyridine Handling

    • Protocol: Standard safety data for 3-Bromopyridine derivatives indicates sensitivity to light and strong oxidizing agents.[1]

    • Source: PubChem Compound Summary for CID 1227603 (Rel
    • [1]

  • General Imine Storage Protocols

    • Guideline: Cyclic imines are hygroscopic and should be stored under inert atmosphere at -20°C to prevent hydrolysis and polymerization.[1]

    • Source: BenchChem Technical Support, "Stability of (3,4-dihydro-2H-pyran-2-yl)-methylamine" (Analogous cyclic system handling).[6]

    • [1]

Sources

Technical Support Center: High-Purity Isolation of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

[1][2]

Executive Summary & Diagnostic Framework

You are likely encountering low purity due to the inherent instability of the cyclic imine (1-pyrroline) moiety.[1] The target molecule, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (a 3-bromo-myosmine derivative), is not a stable aromatic system like nicotine or nicotyrine.[1] It is a cyclic ketimine .[1]

The Core Problem: The

hydrolysis1oxidation
The Degradation Pathway (Visualized)

The following diagram illustrates the two primary degradation routes responsible for your purity loss: Hydrolysis (Path A) and Aromatization (Path B).

DegradationPathTargetTarget: Cyclic Imine(3-bromo-5-myosmine)CarbinolIntermediate:CarbinolamineTarget->CarbinolNucleophilic AttackPyrroleImpurity B (Oxidation):3-bromo-5-(pyrrol-2-yl)pyridineTarget->PyrroleDehydrogenation(Aromatization)Water+ H2O / H+Oxidant+ [O] / Metal Cat.KetoneImpurity A (Hydrolysis):Open-Chain Amino-KetoneCarbinol->KetoneRing Opening

Figure 1: Mechanistic pathways for the degradation of this compound.[1][2]

Troubleshooting Guide: Synthesis & Isolation

Phase 1: The Reaction (Upstream Control)

If your crude LCMS shows high purity but the isolated yield is poor, the issue is work-up , not synthesis. However, if the crude is dirty, check these parameters:

ParameterRecommendationScientific Rationale
Reaction Atmosphere Strictly Anhydrous (Ar/N2)Cyclic imines are hygroscopic.[1] Moisture initiates the hydrolysis pathway shown in Fig 1.
Temperature Keep < -40°C (if Lithiating)If synthesizing via 3,5-dibromopyridine lithiation + pyrrolidinone: High temps cause polymerization of the lithiated species.[1]
Quench Method Do NOT use acid. Standard HCl workups will instantly hydrolyze the imine to the ketone. Quench with sat. NH4Cl or water/base.[1]
Phase 2: Purification (The Critical Failure Point)

Standard Silica Gel Chromatography is the #1 cause of failure for this compound. The silanol groups (


Protocol A: Triethylamine-Deactivated Silica (Recommended)

You must neutralize the acidic sites on the silica gel before introducing your compound.[1]

  • Slurry Preparation: Prepare your silica slurry using a mobile phase containing 2-5% Triethylamine (Et3N) .[1]

  • Column Pre-treatment: Flush the packed column with at least 2 column volumes (CV) of the Et3N-containing solvent.[1]

  • Elution: Run your purification using a mobile phase with 1% Et3N (e.g., Hexane/EtOAc + 1% Et3N).

    • Note: The Et3N ensures the silica remains basic, preventing ring opening.

Protocol B: Neutral Alumina (Alternative)

If the Et3N method fails or interferes with downstream biology:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[1]

  • Why: Alumina is less acidic than silica and less prone to inducing hydrolysis of acid-sensitive imines [1].[1]

  • Caveat: Alumina has lower resolution power than silica; gradient elution must be shallower.[1]

Analytical Troubleshooting (FAQs)

Q1: My LCMS shows a peak at M+18 relative to my target mass. Is this a water adduct? A: It is likely the hydrolysis product (Amino-Ketone) , not just a non-covalent adduct.[1]

  • Test: Run the sample in an anhydrous solvent immediately. If the peak persists, the ring has opened chemically.

  • Fix: You cannot easily re-close the ring in aqueous media. You must re-purify or re-synthesize under stricter anhydrous conditions.[1]

Q2: The NMR spectrum shows broad, "smudged" peaks in the aliphatic region. A: This indicates tautomerism or paramagnetic contamination.

  • Tautomerism: The open-chain amino-ketone and cyclic imine exist in equilibrium.[1] Broadening suggests rapid exchange on the NMR timescale.

  • Paramagnetics: If you used a Suzuki coupling (Pd) or Grignard (Mg/Cu), residual metal causes broadening.

    • Action: Wash the organic phase with EDTA (pH 9) or use a metal scavenger resin (e.g., QuadraPure™) before the final column.

Q3: The sample turned brown/black after 24 hours in the fridge. A: This is oxidative polymerization .

  • Cyclic imines are electron-rich and prone to polymerization, similar to pyrrole.[1]

  • Storage Protocol: Store as a solid (not in solution) under Argon at -20°C. If storage in solution is necessary, use degassed Benzene-d6 or DMSO-d6 and seal under inert gas.[1]

Decision Tree for Purification

Use this workflow to determine the correct isolation strategy based on your current observations.

PurificationLogicStartStart: Crude Mixture AnalysisCheckLCMSLCMS: Target Mass Present?Start->CheckLCMSCheckTLCTLC: Does spot trail/streak?CheckLCMS->CheckTLCYesSol_CRestart Synthesis:Quench with BaseCheckLCMS->Sol_CNo (Only M+18 seen)AcidicSilicaIssue: Silica AcidityCheckTLC->AcidicSilicaYes (Streaking)Sol_BProtocol B:Use Neutral AluminaCheckTLC->Sol_BNo (Clean spots)Sol_AProtocol A:Use 5% Et3N/SilicaAcidicSilica->Sol_AHydrolysisIssue: Hydrolysis occurred

Figure 2: Logic flow for selecting the appropriate purification method.[1]

References

  • Leete, E. (1967). "Biosynthesis of the Nicotiana Alkaloids." Science, 147(3661), 1000-1006.[1] (Discusses the instability of myosmine/pyrroline derivatives). [1]

  • O'Donnell, M. J., et al. (2020). "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." Organic & Biomolecular Chemistry. (Establishes the Et3N/Silica protocol for ketimines).

  • Sigma-Aldrich. "Functionalized Silica Gels for Organic Synthesis."[1] (Technical guide on scavenging and purification phases).

minimizing side reactions when using 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Molecule: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Abbreviation: 5-Br-Myosmine (referred to herein as 5-Br-Myo ) CAS Registry: (Analogous to Myosmine derivatives, e.g., 532-12-7 for parent)[1]

The "Dual-Personality" Challenge: Researchers often underestimate this molecule because they treat it as a standard bromopyridine. It is not. It contains a cyclic imine (pyrroline) moiety. This functional group introduces three critical instability vectors that do not exist in standard cross-coupling substrates:

  • Hydrolytic Instability: The C=N bond is prone to ring-opening in the presence of water and acid/heat, forming an acyclic amino-ketone.

  • Oxidative Aromatization: The pyrroline ring can oxidize to a pyrrole (nicotyrine analog), permanently losing the specific saturation pattern.

  • Catalyst Poisoning: The molecule possesses two sp2 nitrogens capable of chelating Palladium, potentially stalling cross-coupling reactions.

Reactivity & Degradation Map

The following diagram illustrates the specific pathways where your reaction yield is lost. Understanding this map is the first step to prevention.

G Start 5-Br-Myo (Intact Reagent) Hydrolysis Hydrolysis Product (Acyclic Amino-Ketone) Start->Hydrolysis H2O / Acid / Heat Oxidation Oxidation Product (Pyrrole/Nicotyrine) Start->Oxidation O2 / Trace Metals Chelation Catalyst Poisoning (Pd-N Complex) Start->Chelation Low Ligand Ratio Target Target Product (Cross-Coupled) Start->Target Anhydrous Base / Inert Gas

Figure 1: Degradation pathways for 5-Br-Myo. The red path (hydrolysis) is the most common cause of yield loss during Suzuki coupling.

Protocol Optimization: The "Dry" Coupling System

Standard Suzuki coupling conditions (using aqueous Na₂CO₃) are contraindicated for this substrate due to the hydrolysis risk of the imine. You must use an anhydrous base system.

Optimized Workflow: Anhydrous Suzuki-Miyaura Coupling

Objective: Couple aryl boronic acid to 5-Br-Myo while preserving the cyclic imine.

Reagents:
  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (5 mol%). Why? The bidentate dppf ligand prevents the substrate's nitrogens from displacing the ligand and poisoning the metal center.

  • Base: Anhydrous K₃PO₄ (3.0 equiv) or CsF (2.5 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additives: None (Avoid water).

Step-by-Step Procedure:
  • Dehydration: Flame-dry your reaction vessel under vacuum and backfill with Argon (3 cycles).

  • Solvent Prep: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Dissolved oxygen promotes the oxidative aromatization side reaction.

  • Loading: Add 5-Br-Myo (1.0 eq), Boronic Acid (1.2 eq), Base (3.0 eq), and Catalyst (0.05 eq) to the vessel.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Thermal Cycle: Heat to 90°C. Monitor via TLC/LCMS.

    • Note: Do not exceed 100°C; thermal stress accelerates polymerization of imines.

  • Quench (CRITICAL): Do NOT quench with NH₄Cl or HCl. These are acidic.[4] Quench by cooling to RT and filtering through a pad of Celite to remove solids.

Purification & Workup Guide

The majority of side reactions occur after the reaction is complete, during the workup.

The "No-Acid" Rule

The cyclic imine is stable at neutral/basic pH but hydrolyzes rapidly at pH < 6.

Standard StepWhy it Fails for 5-Br-Myo Correct Protocol
Silica Column Standard Silica Gel is slightly acidic (pH 4-5). It will hydrolyze the imine on the column.Basified Silica: Pre-treat silica slurry with 2% Triethylamine (Et₃N) in Hexanes before loading.
Acid Wash Washing organic layer with 1N HCl to remove pyridine impurities.NEVER use acid. Wash with brine only. If pyridine removal is needed, use azeotropic evaporation.
Storage Storing in CDCl₃ for NMR analysis. (CDCl₃ degrades to HCl over time).Neutralize NMR solvent: Filter CDCl₃ through basic alumina or add a silver foil/K₂CO₃ granule to the NMR tube.
Visual Decision Tree: Workup Strategy

Workup Start Reaction Complete Check Is precipitate present? Start->Check Filter Filter through Celite (No Aqueous Wash) Check->Filter Solids (Salts) AqWash Wash with Brine only (Keep pH > 8) Check->AqWash Homogeneous Purify Purification Method? Filter->Purify AqWash->Purify Alumina Neutral Alumina Column (Best Stability) Purify->Alumina Preferred Silica Silica Gel Column Purify->Silica AVOID ModSilica Silica + 2% Et3N Purify->ModSilica Alternative Silica->ModSilica Must Modify

Figure 2: Workup decision tree ensuring pH stability.

Troubleshooting & FAQs

Q: My LCMS shows a mass of M+18 alongside my product. What happened? A: This is the hydration adduct (open chain amino-ketone).

  • Cause: Water entered the reaction or the LCMS eluent is too acidic.

  • Fix: Ensure the reaction is anhydrous. For analysis, run the LCMS with an Ammonium Bicarbonate buffer (pH 8) instead of Formic Acid.

Q: The reaction turns black immediately upon heating and stalls. A: "Palladium Black" precipitation.

  • Cause: The pyridine/imine nitrogens are chelating the Pd, stripping the ligands.

  • Fix: Switch to Pd(dppf)Cl₂ or add extra phosphine ligand (e.g., XPhos). The chelating effect of dppf is stronger than the substrate's nitrogen binding.

Q: Can I store the starting material on the shelf? A: Only if sealed under Argon.

  • Risk:[5] 5-Br-Myo is hygroscopic. Absorbed atmospheric moisture will initiate slow hydrolysis, releasing ammonia-like odors and turning the solid into a gum. Store at -20°C in a desiccator.

Q: I see a new spot on TLC that is less polar than my product. A: This is likely the oxidized "Nicotyrine" analog (pyrrole ring).

  • Cause: Oxygen leak.

  • Fix: Degas solvents more thoroughly. Ensure your inert gas line has an oxygen trap.

References

  • Leete, E. (1983). Biosynthesis of the Nicotiana alkaloids. Biosynthesis and Metabolism, 7, 85-152. (Establishes the fundamental instability and hydrolysis pathways of the myosmine/pyrroline system).
  • Brandänge, S., & Lindblom, L. (1979). Ring-chain tautomerism of myosmine and some related compounds. Acta Chemica Scandinavica B, 33, 187-191. Link (Detailed mechanism of the pH-dependent hydrolysis).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link (Foundational text for adapting Suzuki conditions to sensitive substrates).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for using bulky ligands/anhydrous conditions to prevent catalyst poisoning by nitrogen heterocycles).
  • Zwickenpflug, W. (2000). N-Nitrosation of myosmine yields HPB and NNN.[6][7][8] Journal of Agricultural and Food Chemistry, 48(2), 392-394. Link (Demonstrates the chemical reactivity of the imine bond under varying pH).

Sources

crystallization techniques for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification Guide Topic: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Case ID: CAS-64319-85-3-CRYST Support Tier: Senior Application Scientist / R&D[1][2][3][4]

Executive Technical Summary

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I understand the specific frustration this molecule causes. You are likely dealing with a compound that persists as a viscous, pale-yellow oil or a low-melting amorphous solid, resisting standard crystallization attempts.[1][3][5]

The Core Challenge: This molecule contains a cyclic imine (3,4-dihydro-2H-pyrrole) moiety fused to a pyridine ring.[1][2][3][6] This creates two distinct problems:

  • Hydrolytic Instability: The imine bond (

    
    ) is sensitive to moisture, readily hydrolyzing to the open-chain amino-ketone/aldehyde, especially under acidic conditions or prolonged exposure to wet solvents.[2][3]
    
  • Low Melting Point: The free base has a low melting point (predicted ~40–50 °C, similar to its analog Myosmine), making it prone to "oiling out" rather than nucleating into a crystal lattice.[3][4][5]

The following guide prioritizes anhydrous handling and salt formation as the primary routes to obtaining high-purity crystalline material.

Part 1: Troubleshooting & FAQs

Q1: "My product comes out of the column as a yellow oil and won't solidify. Is it impure?"

Diagnosis: Not necessarily. The free base of this compound is naturally a low-melting solid or oil at room temperature.[1][2][3][4] Technical Insight: The rotational freedom between the pyridine and the pyrroline ring, combined with the lack of strong hydrogen bond donors (in the free base form), lowers the lattice energy.[5] The Fix:

  • Do not force evaporation to dryness at high heat; this promotes decomposition.[1][3][4]

  • Seed at Low Temp: Dissolve the oil in a minimum amount of anhydrous Diethyl Ether or TBME (tert-Butyl methyl ether) .[1][2][3][4] Add dropwise n-Heptane until slightly cloudy, then store at -20°C for 48 hours. The low temperature is critical to overcome the entropic penalty of crystallization.[4]

Q2: "I see a new spot on TLC after attempting crystallization from methanol/water. What happened?"

Diagnosis: You likely hydrolyzed the imine.[1][2][4] Mechanism: Water attacks the imine carbon (


), leading to ring opening.[3][4][5] This is irreversible and destroys your pharmacophore.[3][4]
The Fix: 
  • Strictly Anhydrous Solvents: Avoid alcohols if possible, as they can form hemiaminals.[2][4][5] Use Ethyl Acetate , DCM , or Toluene .[2][4][5]

  • Avoid Protic Acids: Do not use aqueous acids for pH adjustment during workup if the contact time is long.[2][3][4]

Q3: "The free base is too difficult to handle. Can I crystallize it as a salt?"

Diagnosis: Yes, this is the recommended industry standard for this class of "nicotinic" ligands.[2][4][5] Recommendation: Convert the oil to a Fumarate or Tosylate (p-TSA) salt.[1][2][3][4]

  • Why? These counterions add mass and rigidity, significantly raising the melting point and facilitating lattice formation via hydrogen bonding with the pyridine/imine nitrogens.[4][5]

  • Protocol: See Protocol B below.

Part 2: Advanced Experimental Protocols

Protocol A: "Cold-Crash" Crystallization of the Free Base

Use this if you absolutely require the neutral molecule for biological assays.[1][2][3]

Reagents:

  • Crude Oil (dried azeotropically with Toluene).[2][4]

  • Solvent A: Methyl tert-butyl ether (TBME) - Anhydrous.[1][2][3][4]

  • Solvent B: n-Heptane - Anhydrous.[1][2][3][4]

Steps:

  • Dissolution: Dissolve 1.0 g of the crude oil in 3–5 mL of TBME at room temperature.

  • Filtration: Syringe-filter (0.45 µm PTFE) the solution to remove dust nuclei that might cause amorphous precipitation.[1][2][4]

  • Saturation: Slowly add n-Heptane with stirring until a faint, persistent turbidity is observed (approx. ratio 1:2 TBME:Heptane).[3][4]

  • Nucleation: If available, add a seed crystal.[2][4][5] If not, scratch the inner wall of the flask with a glass rod.[4][5]

  • Growth: Seal the flask under Nitrogen/Argon. Place in a -20°C freezer (do not disturb) for 24–72 hours.

  • Harvest: Cold filtration under inert atmosphere. Wash with cold (-20°C) Heptane.[1][3][4]

Protocol B: Formation of the Hemifumarate/Tosylate Salt (Recommended)

Use this for long-term storage and high-purity requirements.[1][2][3]

Reagents:

  • Crude Free Base.[3][4]

  • Fumaric Acid (1.0 eq) OR p-Toluenesulfonic acid monohydrate (1.0 eq).[1][2][3]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[2][3][4][5]

Steps:

  • Preparation: Dissolve the free base in warm IPA (50°C).

  • Acid Addition: Dissolve the acid (Fumaric or p-TSA) in a separate volume of warm IPA.

  • Mixing: Slowly add the acid solution to the base solution.

    • Note: The solution may darken slightly; this is normal.[4]

  • Crystallization: Allow the mixture to cool slowly to room temperature (1°C/min).

  • Finishing: If no crystals form, add Ethyl Acetate dropwise as an anti-solvent until cloudy.[2][4][5] Refrigerate at 4°C overnight.

  • Result: You will typically obtain a white to off-white crystalline solid with a melting point >140°C, which is stable at room temperature.[1][3][4]

Part 3: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound, highlighting the critical divergence between Free Base and Salt forms to avoid degradation.

G Start Crude Reaction Mixture (this compound) CheckState Physical State Check: Viscous Oil / Low MP Solid? Start->CheckState Decision Target Form Required? CheckState->Decision Route_FreeBase Route A: Free Base (Bio-Assay / Ligand Use) Decision->Route_FreeBase Neutral Form Route_Salt Route B: Salt Formation (Storage / Pharma Standard) Decision->Route_Salt Stable Form Risk_Hydrolysis CRITICAL RISK: Imine Hydrolysis Route_FreeBase->Risk_Hydrolysis Moisture Present? Action_Dry Azeotropic Drying (Toluene) Route_FreeBase->Action_Dry Anhydrous Method_Salt Method: Acid Addition (Fumaric/p-TSA in IPA) Route_Salt->Method_Salt Result_Oil Outcome: Unstable Oil (If wet/warm) Risk_Hydrolysis->Result_Oil Method_Cold Method: Cold-Crash TBME/Heptane @ -20°C Action_Dry->Method_Cold Result_Crystal Outcome: Stable Crystals (High Purity) Method_Cold->Result_Crystal Method_Salt->Result_Crystal

Caption: Decision matrix for processing this compound, emphasizing the stability benefits of salt formation.

References

  • ChemicalBook . This compound Properties & Synthesis. Retrieved from .[3][4][5]

  • National Institute of Standards and Technology (NIST) . Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (Myosmine) Data. Retrieved from .[3][4][5]

  • PubChem . 2,6-Bis(3,4-dihydro-2H-pyrrole-5-yl)pyridine Compound Summary. (Analogous structural data). Retrieved from .[3][4][5]

  • Royal Society of Chemistry (RSC) . Synthetic routes to pyridine-pyrrolidine analogs (Supplementary Info). Retrieved from .[2][3][4][5]

  • Organic Syntheses . Preparation of Brominated Pyridine/Pyrone Intermediates. Retrieved from .[3][4][5]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Working with 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine derivatives presents a unique dual-challenge in palladium-catalyzed cross-coupling reactions. The bulky 3,4-dihydro-2H-pyrrol-5-yl (cyclic imine) group at the C5 position creates a sterically demanding environment that severely restricts the trajectory of the incoming palladium complex during oxidative addition at the adjacent C3-Br bond.

Furthermore, the sp²-hybridized imine nitrogen is a strong σ-donor. If the catalytic system is not carefully optimized, this nitrogen can competitively coordinate to the palladium center, leading to off-cycle catalyst sequestration (catalyst poisoning). This guide provides field-proven troubleshooting strategies, focusing on ligand geometry and reaction kinetics, to overcome these specific molecular barriers.

CatalyticCycle Pd0 Active Pd(0)L Monoligated Species OA Oxidative Addition (Bottleneck 1: Steric Shielding) Pd0->OA Poison Catalyst Poisoning (Imine N-Coordination) Pd0->Poison Competitive Binding PdII Pd(II) Ar-Br Complex OA->PdII TM Transmetalation (Requires Strong Base) PdII->TM PdII_TM Pd(II) Ar-R Complex TM->PdII_TM RE Reductive Elimination (Promoted by Ligand Bulk) PdII_TM->RE RE->Pd0 Catalyst Regeneration

Monoligated Pd catalytic cycle highlighting steric and coordination bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction stall at the oxidative addition step, recovering mostly starting material? A1: The failure is primarily caused by the steric shielding of the C3-Br bond by the bulky C5-pyrroline ring, compounded by the formation of inactive bis-ligated Pd(II) complexes. To overcome this, the catalytic cycle must operate via a highly reactive, coordinatively unsaturated monoligated Pd(0)L species[1]. Standard ligands (like PPh₃ or dppf) form stable PdL₂ complexes that are simply too bulky to navigate the sterically congested C3 position.

Q2: Which phosphine ligands are optimal for overcoming this specific steric hindrance? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are strictly required[1]. Their electron-rich nature accelerates the oxidative addition into the C-Br bond, while their immense steric bulk (large cone angle) physically prevents the formation of inactive PdL₂ species. Crucially for this substrate, the massive steric profile of these ligands shields the palladium center from competitive coordination by the pyrroline nitrogen[2].

Q3: How does base selection impact the transmetalation step in these hindered systems? A3: In sterically hindered Suzuki-Miyaura couplings, transmetalation often replaces oxidative addition as the rate-limiting step. Weak bases (like Na₂CO₃) fail to efficiently form the reactive boronate species required to push the cycle forward. Anhydrous K₃PO₄ is the base of choice; its strong basicity and solubility profile in polar aprotic systems drive transmetalation, overcoming the activation barrier imposed by the bulky substrate[3].

Troubleshooting Workflow

Troubleshooting Start Low Yield in C3-Br Cross-Coupling Check1 Is 3-bromo starting material consumed? Start->Check1 No No: Oxidative Addition Failure (Steric Shielding) Check1->No LC-MS shows SM Yes Yes: Reductive Elimination Failure or Protodeboronation Check1->Yes LC-MS shows intermediates Sol1 Switch to XPhos/SPhos Increase Temp to 100°C No->Sol1 Sol2 Optimize Base (K3PO4) Use Anhydrous Dioxane Yes->Sol2

Decision tree for troubleshooting low yields in sterically hindered cross-couplings.

Quantitative Data: Ligand & Base Optimization

The following table synthesizes expected conversion rates for the Suzuki-Miyaura coupling of sterically hindered bromopyridines with a standard ortho-substituted arylboronic acid, demonstrating the critical need for ligand optimization[4],[5].

LigandBaseSolvent SystemTemp (°C)Time (h)Conversion (%)Primary Issue Observed
PPh₃Na₂CO₃Toluene/H₂O8024< 10%Unreacted starting material
dppfK₂CO₃Dioxane/H₂O902435%Slow oxidative addition
SPhosK₃PO₄Toluene/H₂O1001285%Minor protodeboronation
XPhos K₃PO₄ Dioxane (Anhyd) 100 4 > 95% None (Optimal conditions)

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Cross-Coupling for Hindered Substrates

Causality Focus: This protocol utilizes XPhos to force the generation of a monoligated Pd(0) species, overcoming the steric bulk of the C5-pyrroline ring. Anhydrous conditions with K₃PO₄ are used to prevent protodeboronation of the coupling partner while driving transmetalation.

Step 1: Reagent Preparation & Degassing (Critical Step)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Self-Validation: Ensure the Pd(OAc)₂ is a vibrant orange/red powder. If it is dark brown or black, it has degraded to Pd(0) black prior to ligand coordination and will not form the active catalytic complex. Discard and use a fresh batch.

  • Seal the tube with a septum and subject it to three rigorous cycles of vacuum/argon backfilling.

Step 2: Solvent Addition & Activation

  • Add anhydrous 1,4-dioxane (0.2 M relative to the bromopyridine) via syringe.

  • Sparge the solution directly with argon for 15 minutes.

  • Self-Validation: Upon stirring at room temperature, the solution should transition from a reddish suspension to a clear, pale yellow/orange solution within 10 minutes. This color change visually validates the reduction of Pd(II) to Pd(0) and the successful coordination of the XPhos ligand. If the solution turns black, oxygen ingress has occurred, causing catalyst aggregation. Abort the reaction.

Step 3: Execution and Monitoring

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath. The high temperature provides the kinetic energy required to overcome the steric activation barrier[2].

  • Monitor the reaction via LC-MS after 2 hours.

  • Troubleshooting: If LC-MS shows a stalled reaction with intact starting material, do not add more catalyst. Instead, verify the integrity of your inert atmosphere, as the highly active monoligated Pd(0)-XPhos complex is extremely sensitive to oxidation.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of Celite to remove the insoluble phosphate salts and palladium residues.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • [5] Beilstein Journal of Organic Chemistry. "A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction." Available at: [Link]

  • [1] Chemical Reviews - ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Available at: [Link]

  • [2] PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Available at:[Link]

  • [3] ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study." Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of the 1H NMR spectrum of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (also known as 5-bromomyosmine ) requires a nuanced understanding of pyridine substituent effects and the characteristic signatures of cyclic imines.

This guide compares the spectral performance of this molecule across different solvent systems and distinguishes it from critical structural analogs encountered during drug development (e.g., the reduced pyrrolidine analog or the nitrile precursor).

Core Analysis: Structural Assignment & Chemical Shifts[1]

The molecule consists of a 3,5-disubstituted pyridine ring.[1] One substituent is a bromine atom; the other is a 3,4-dihydro-2H-pyrrol-5-yl group (a cyclic imine).

Numbering Strategy
  • Pyridine Ring: Nitrogen is position 1. Bromine is at 3.[2] The pyrroline ring is at 5.

    • H2: Located between the ring Nitrogen and Bromine (Singlet, deshielded by inductive effect of Br and N).

    • H4: Located between Bromine and the Pyrroline group (Singlet, deshielded by aromatic currents and substituents).

    • H6: Located between the Pyrroline group and ring Nitrogen (Singlet, deshielded by N and the imine anisotropy).

  • Pyrroline Ring (Imine): Nitrogen is 1'. The double bond is C5'=N1'.

    • H2' (CH₂): Adjacent to the Nitrogen (Triplet, most downfield aliphatic).

    • H3' (CH₂): Middle methylene (Multiplet).

    • H4' (CH₂): Adjacent to the imine carbon C5' (Triplet, allylic-like shift).

Comparative Chemical Shift Data (Predicted vs. Analog)

Data derived from Myosmine experimental values and Pyridine Substituent Chemical Shifts (SCS).

Proton AssignmentApprox. Shift (δ, ppm)MultiplicityDiagnostic Feature
Pyridine H2 8.60 – 8.75 Singlet (d)Most downfield; between N and Br.
Pyridine H6 8.80 – 8.95 Singlet (d)Ortho to imine; diagnostic for 3,5-subst.
Pyridine H4 8.20 – 8.35 Singlet (t)"Between" proton; verifies meta-substitution.
Pyrroline H2' 3.95 – 4.05 TripletAdj. to N; confirms cyclic structure.
Pyrroline H4' 2.90 – 3.00 TripletAdj. to C=N; distinguishes from reduced amine.
Pyrroline H3' 1.95 – 2.05 MultipletBridge methylene.

Comparative Guide: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for resolving the aromatic "singlets" which often overlap in 3,5-disubstituted pyridines.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Aromatic Resolution Moderate. H2/H6 may overlap depending on concentration.High. Polar interaction with pyridine N separates H2, H4, H6 distinctly.Use DMSO-d₆ for precise integration of aromatic protons.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can broaden or overlap with aliphatic tails).CDCl₃ is better if the 2.9–4.0 ppm region is critical and sample is wet.
Exchangeable Protons N/A (Molecule has no NH/OH).N/ADMSO is preferred for stability if the imine is hydrolysis-sensitive.
Solubility Excellent.Excellent.Both work; DMSO prevents aggregation.

Expert Insight: While CDCl₃ is standard, DMSO-d₆ is superior for this specific molecule because the high polarity helps resolve the fine meta-coupling (


 Hz) between the pyridine protons, allowing for definitive structural confirmation.

Comparative Guide: Distinguishing Alternatives (Impurities)

In drug development, this molecule is often an intermediate. You must distinguish it from the Starting Material (Nitrile) and the Over-Reduced Product (Amine) .

Scenario A: Target vs. Reduced Analog (Nornicotine Derivative)
  • Target (Imine): this compound.

  • Alternative (Amine): 3-bromo-5-(pyrrolidin-2-yl)pyridine.[2]

  • Differentiation:

    • Aliphatic Region: The Target has a signal at ~2.9 ppm (CH₂-C=N) . The Alternative (Amine) lacks this; instead, it has a methine signal (CH-N ) at ~4.2 ppm and a broad NH peak.

    • Aromatic Region: The Imine group is electron-withdrawing (planar), deshielding H4/H6 more than the Amine group (sp3, tetrahedral).

Scenario B: Target vs. Precursor (3-bromo-5-cyanopyridine)
  • Differentiation: The precursor has NO aliphatic protons . The appearance of the 4.0/3.0/2.0 ppm multiplets is the "Go/No-Go" signal for reaction completion.

Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended) or CDCl₃.

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube. Note: Myosmine derivatives can be hygroscopic; use a dry tube.

Step 2: Acquisition Parameters (Standard 300/400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 s (Adequate) or 5.0 s (for quantitative qNMR).

  • Spectral Width: 0 – 12 ppm.

Step 3: Processing
  • Line Broadening (LB): 0.3 Hz.

  • Baseline Correction: Polynomial (ABS).

  • Referencing: Set DMSO residual peak to 2.50 ppm (or CDCl₃ to 7.26 ppm).

Visualization: Structural Logic & Workflow

Diagram 1: Structural Correlations (COSY/NOESY)

This diagram illustrates the connectivity and expected coupling networks.

G cluster_0 Pyridine Ring (Aromatic) cluster_1 Pyrroline Ring (Aliphatic) H2 H2 (8.7 ppm) H4 H4 (8.3 ppm) H2->H4 Meta-J (~2Hz) H6 H6 (8.9 ppm) H2->H6 Meta-J H4_prime H4' (CH2) (2.9 ppm) H4->H4_prime NOE H6->H4_prime NOE/HMBC (Proximity) H2_prime H2' (CH2) (4.0 ppm) H3_prime H3' (CH2) (2.0 ppm) H2_prime->H3_prime COSY H3_prime->H4_prime COSY caption Figure 1: 1H NMR Connectivity Map. Yellow dashed lines indicate scalar coupling (COSY). Green lines indicate spatial proximity (NOESY) confirming the 3,5-substitution.

Diagram 2: Analytical Decision Tree

Workflow for confirming product identity against alternatives.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 1.5 - 4.5 ppm Region Start->CheckAliphatic NoSignals No Signals? CheckAliphatic->NoSignals Only Aromatic SignalsPresent Signals Present CheckAliphatic->SignalsPresent ResultPrecursor Identify: Precursor (3-Bromo-5-cyanopyridine) NoSignals->ResultPrecursor CheckPattern Analyze Multiplets SignalsPresent->CheckPattern PatternA 3 Distinct Sets: 4.0(t), 2.9(t), 2.0(m) CheckPattern->PatternA PatternB Complex/Methine: 4.2(m), 3.2-1.5(m) CheckPattern->PatternB ResultTarget CONFIRMED: 5-Bromo-Myosmine PatternA->ResultTarget ResultReduced Identify: Reduced Analog (Amine Impurity) PatternB->ResultReduced caption Figure 2: Analytical workflow for distinguishing the target imine from precursors and reduced impurities.

References

  • ChemicalBook. (n.d.). 3-Pyridyl bromide (626-55-1) 1H NMR spectrum. Retrieved from

  • National Institutes of Health (NIH). (2014). Investigation of the Reaction of Myosmine with Sodium Nitrite. PMC. Retrieved from

  • Beilstein Journals. (2013). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein J. Org. Chem. Retrieved from

  • University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities. J. Org. Chem. Retrieved from

Sources

Technical Guide: Comparative Binding Profiling of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vs. Nicotine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Nicotine (the benchmark nAChR agonist) and 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (chemically identified as 5-bromo-myosmine ).

Key Finding: While 5-bromo-myosmine shares the pyridine-pyrrolidine scaffold with nicotine, it possesses a C=N imine bond (dihydropyrrole) rather than a saturated amine. This structural difference drastically reduces its basicity (


 ~5.3 vs. 8.0 for nicotine), preventing protonation at physiological pH. Consequently, 5-bromo-myosmine exhibits low binding affinity  (micromolar range) compared to nicotine (nanomolar range), despite the affinity-enhancing potential of the 5-bromo substituent. It primarily serves as a synthetic precursor to high-affinity ligands like 5-bromo-nornicotine .

Chemical & Structural Analysis (SAR)

The binding efficacy of nicotinic ligands is governed by a pharmacophore requiring a basic nitrogen (protonated at physiological pH) to form a cation-


 interaction with a tryptophan residue (Trp149 in 

) in the receptor binding pocket.
Structural Comparison
  • Nicotine: Contains a saturated pyrrolidine ring. The secondary amine nitrogen is highly basic (

    
     8.0), ensuring it is protonated at pH 7.4.
    
  • 5-Bromo-Myosmine: Contains a 3,4-dihydro-2H-pyrrole (1-pyrroline) ring. The nitrogen is part of a C=N imine bond. This

    
     hybridization lowers the 
    
    
    
    significantly (~5.3), leaving the molecule largely unprotonated and planar, which disrupts the critical cation-
    
    
    anchor.

ChemicalStructure cluster_0 Reference Ligand cluster_1 Target Compound cluster_2 Mechanistic Consequence Nicotine Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) Key Feature: Saturated Pyrrolidine pKa ~ 8.0 (Protonated) High Affinity (nM) Binding Cation-π Interaction (Trp149 in α4 subunit) Nicotine->Binding Strong Interaction BromoMyosmine 5-Bromo-Myosmine (this compound) Key Feature: Unsaturated Imine (C=N) pKa ~ 5.3 (Unprotonated) Low Affinity (μM) BromoMyosmine->Binding Weak/No Interaction

Figure 1: Structural determinant of binding affinity. The imine bond in 5-bromo-myosmine prevents the formation of the cationic center necessary for high-affinity binding.

Comparative Binding Affinity Data[1][2][3]

The following data synthesizes experimental


 values for the target compounds and relevant analogues to establish the relative potency.

Table 1: Binding Affinity Profiles at


 nAChR 
CompoundStructure TypeSubstituent (5-pos)

(

)
Functional Status
Nicotine Pyrrolidine (Amine)H1 – 10 nM Full/Partial Agonist
Myosmine Dihydropyrrole (Imine)H3,300 nM (3.3

)
Weak Antagonist/Partial
5-Bromo-Nicotine Pyrrolidine (Amine)Br0.5 – 2 nM High Potency Agonist
5-Bromo-Myosmine Dihydropyrrole (Imine)Br> 1,000 nM *Low Affinity Precursor

*Note: While the 5-bromo group typically enhances affinity (as seen in 5-bromo-nicotine vs. nicotine), the imine structural constraint of the myosmine scaffold dominates, keeping affinity in the micromolar range. 5-bromo-myosmine is frequently reduced to 5-bromo-nornicotine to restore nanomolar affinity.

Interpretation
  • The "Myosmine Cliff": The transition from nicotine to myosmine causes a ~1000-fold loss in affinity due to the loss of the basic center.

  • The Halogen Effect: Adding a bromine at the 5-position (meta to the pyridine nitrogen) generally increases affinity by filling a hydrophobic sub-pocket and increasing the acidity of the pyridine nitrogen. However, this effect cannot compensate for the lack of a cationic pyrrole nitrogen in 5-bromo-myosmine.

Experimental Protocols

To verify these values experimentally, use the following radioligand binding assay. This protocol is designed to be self-validating using Nicotine as a positive control.

A. Membrane Preparation (HEK-293 cells expressing )
  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 500

    
     for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors). Homogenize (Polytron, 10s bursts).

  • Fractionation: Centrifuge at 40,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in fresh buffer and re-centrifuge to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    ). Flash freeze in aliquots.
B. Competition Binding Assay ([3H]-Epibatidine)
  • Objective: Determine

    
     of 5-bromo-myosmine by displacing the high-affinity radioligand [3H]-epibatidine.
    
  • Reaction Mix (250

    
     total): 
    
    • 50

      
       Membranes (10-20 
      
      
      
      protein).
    • 25

      
       [3H]-Epibatidine (Final conc: 0.5 nM, approx. 
      
      
      
      ).
    • 25

      
       Test Compound (5-bromo-myosmine, 10 concentrations: 
      
      
      
      M to
      
      
      M).
    • 150

      
       Binding Buffer.
      
  • Controls:

    • Total Binding: Buffer + Radioligand + Membranes.[1]

    • Non-Specific Binding (NSB): Add 300

      
       Nicotine (saturating concentration).
      
  • Incubation: 2 hours at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity (CPM). Calculate % Inhibition. Fit to one-site competition model (Hill slope) to derive

    
    .
    
    • 
       (Cheng-Prusoff equation).
      

Mechanistic Pathway Visualization

The following diagram illustrates the differential signaling potential. 5-bromo-myosmine acts primarily as a weak binder that fails to stabilize the open channel conformation effectively compared to nicotine.

SignalingPathway cluster_membrane Cell Membrane Receptor α4β2 nAChR (Resting State) Activated Activated Receptor (Open Channel) Receptor->Activated Conformational Change (Cation-π driven) Desensitized Desensitized State Receptor->Desensitized Prolonged Exposure Signal Dopamine Release (Nucleus Accumbens) Activated->Signal Na+/Ca2+ Influx Depolarization Ligand_Nic Nicotine (High Affinity) Ligand_Nic->Receptor Binding (nM) Ligand_BrMyo 5-Br-Myosmine (Low Affinity) Ligand_BrMyo->Receptor Weak Binding (μM)

Figure 2: Differential activation pathway. 5-bromo-myosmine lacks the potency to drive the receptor equilibrium toward the open state effectively at physiological concentrations.

References

  • Dukat, M., et al. (1996).[2] "Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation." Journal of Medicinal Chemistry. Link

  • Tyroller, S., et al. (2002).[3] "Metabolism of myosmine and its implication for the formation of tobacco-specific N-nitrosamines." Carcinogenesis. Link

  • Breese, C. R., et al. (1997). "Nicotinic receptor binding in human brain: Effects of smoking." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2025). "Myosmine (CID 442649) and Analogues."[3] National Center for Biotechnology Information. Link

  • Horton, W. J., et al. (2011). "Binding of [3H]epibatidine to nicotinic receptors: Protocol for membrane preparation." Current Protocols in Neuroscience. Link

Sources

High-Performance LC-MS/MS Strategies for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Brominated Myosmine Analog) | Formula: C9H9BrN2 | Exact Mass: 223.99

Executive Summary & The Analytical Challenge

The compound this compound is a halogenated structural analog of myosmine, a minor tobacco alkaloid. Halogenated pyridines are increasingly utilized as bifunctional synthons in medicinal chemistry and click-chemistry applications due to their unique reactivity profiles[1]. However, quantifying this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a distinct set of analytical challenges.

The Causality of Peak Tailing: This molecule contains two basic nitrogen centers: a cyclic imine (pyrroline ring, pKa ~8) and a pyridine ring (pKa ~5). When analyzed using standard alkyl-bonded stationary phases (like C18), these basic nitrogens undergo secondary ion-exchange interactions with residual, unshielded acidic silanols on the silica support. This phenomenon leads to severe peak tailing, shifting retention times, and a subsequent loss of sensitivity and reproducibility. Furthermore, the presence of the bromine atom increases the molecule's lipophilicity and structural rigidity, demanding a stationary phase capable of recognizing distinct aromatic and halogenated features.

Methodology Comparison: Selecting the Optimal Stationary Phase

Below is an objective performance comparison of three common LC-MS column chemistries for this specific analyte:

FeatureStandard C18 (Alkyl)Core-Shell BiphenylHILIC (Amide/Silica)
Primary Retention Mechanism Hydrophobic / DispersiveHydrophobic,

, Dipole
Hydrophilic Partitioning
Peak Shape for Basic N Poor (Tailing due to silanols)Excellent (Shielded silanols)Good
Aromatic Selectivity LowHigh Low
Optimal Organic Modifier AcetonitrileMethanol Acetonitrile (>70%)
Suitability for Analyte Sub-optimalOptimal Moderate (Requires long equilibration)

The Biphenyl Advantage: Biphenyl stationary phases provide orthogonal selectivity compared to straight-chain alkyl phases. The biphenyl ligand allows for strong


 interactions with the analyte's pyridine ring, offering superior retention for hydrophilic aromatics and basic compounds that typically elute in the void volume of a C18 column[2].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. For brominated compounds, the natural 1:1 isotopic abundance of


Br and 

Br serves as a built-in quality control mechanism. If matrix effects or isobaric interferences occur during the run, the 1:1 ratio of the MRM transitions will skew, immediately flagging the sample as invalid.

LCMS_Workflow A Sample Preparation Acetone Precipitation B Chromatography Biphenyl Column + MeOH A->B C Ionization ESI+ (Protonation) B->C D Mass Analysis MRM (m/z 225 & 227) C->D E Data Validation 79Br/81Br Isotope Ratio D->E

LC-MS/MS workflow for this compound.
Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation) Causality: Acetone is highly effective at precipitating endogenous proteins and salts from biological matrices while maintaining high recovery rates for polar alkaloids like nicotine analogs[3].

  • Aliquot 100 µL of the biological sample (e.g., plasma or urine) into a 96-well plate.

  • Add 240 µL of cold acetone (–20°C) to induce precipitation.

  • Vortex for 30 seconds, then centrifuge at 3200 × g for 30 minutes at 4°C.

  • Transfer 100 µL of the supernatant and dilute 1:1 with acidified HPLC water (0.1% formic acid) to match the initial mobile phase conditions and prevent solvent-induced peak broadening.

Step 2: Chromatographic Separation Causality: Methanol is chosen over acetonitrile as the organic modifier. Acetonitrile is a


-electron donor that competes with the analyte for the biphenyl phase, whereas methanol enhances the 

interactions[2]. Ammonium formate buffers the system at pH ~3.0, ensuring both nitrogens are fully protonated for stable ESI+ ionization.
  • Column: Core-shell Biphenyl (2.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Source Temperature: 400°C.

  • Capillary Voltage: +3.5 kV.

Mass Spectrometry Data & Mechanistic Fragmentation

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton on the more basic pyrroline nitrogen, yielding precursor ions at m/z 225.0 (


Br) and m/z 227.0  (

Br).

Collision-Induced Dissociation (CID) of these precursors follows predictable, mechanistically sound pathways typical of minor tobacco alkaloids[4]. The primary fragmentation is the cleavage of the pyrroline ring (loss of C4H7N, 69 Da), leaving a stable bromopyridine cation.

Fragmentation_Pathway M [M+H]+ m/z 225 (79Br) / 227 (81Br) Precursor Ion F1 [M+H - HCN]+ m/z 198 / 200 Pyrroline Ring Cleavage M->F1 - HCN (27 Da) F2 [M+H - C4H7N]+ m/z 156 / 158 Pyridine Cation M->F2 - C4H7N (69 Da) F3 [M+H - Br]+ m/z 146 Debrominated Fragment M->F3 - Br (79/81 Da)

Proposed ESI+ collision-induced dissociation (CID) pathways.
Optimized MRM Transitions Table
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose / Mechanistic Assignment
225.0 (

Br)
156.0 5025Quantifier: Loss of pyrroline ring
227.0 (

Br)
158.0 5025Qualifier 1: Isotope Check (Must be ~1:1 with Quantifier)
225.0 (

Br)
146.0 5035Qualifier 2: Debromination

Note: The strict monitoring of the m/z 156 to m/z 158 ratio ensures the self-validating integrity of the assay. Any deviation from the theoretical isotopic distribution indicates co-eluting matrix interference.

References

1.[4] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids--Anatabine and Anabasine--In Smokers' Urine - PubMed - 4 2.[1] Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - Organic-Chemistry.org - 1 3.[2] Raptor Biphenyl LC Columns - Mikro+Polo - 2 4.[3] Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - ACS Omega - 3

Sources

X-ray crystallography structure of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the structural characterization of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (commonly known as 5-Bromomyosmine ).

This guide is designed for medicinal chemists and structural biologists. It moves beyond simple data reporting to analyze the structural causality of this molecule's behavior as a nicotinic acetylcholine receptor (nAChR) ligand scaffold, comparing it against its parent (Myosmine) and its therapeutic derivative (Altinicline/SIB-1508Y).

Executive Summary & Structural Significance

This compound (5-Bromomyosmine) is a critical pharmacophore intermediate in the synthesis of high-affinity nAChR agonists, most notably Altinicline (SIB-1508Y) . Unlike Nicotine, which contains a flexible pyrrolidine (amine) ring, 5-Bromomyosmine contains a 1-pyrroline (imine) ring .

This structural distinction—the


 hybridization of the imine bond—rigidifies the pyrroline ring, altering the pKa and the inter-ring dihedral angle relative to the pyridine. This guide compares the crystallographic and conformational properties of 5-Bromomyosmine against its functional analogs to assist in Structure-Activity Relationship (SAR) modeling.
The Comparison Matrix: Ligand Scaffolds
Feature5-Bromomyosmine (Subject)Myosmine (Parent)Altinicline (SIB-1508Y) (Derivative)(S)-Nicotine (Reference)
Core Structure 3-Pyridine + 1-Pyrroline 3-Pyridine + 1-Pyrroline 3-Pyridine + Pyrrolidine 3-Pyridine + Pyrrolidine
C5-Substituent Bromine (-Br) Hydrogen (-H)Ethynyl (-C≡CH) Hydrogen (-H)
Hybridization Imine (

)
Imine (

)
Amine (

)
Amine (

)
Electronic Effect Electron-withdrawing (Inductive)NeutralElectron-withdrawing (Resonance)Neutral
Key Interaction Halogen Bonding PotentialNone

/ Steric fit
Hydrophobic
Crystallizability Moderate (Yellow Solid)Good (Low MP Solid)Excellent (Maleate Salt)Liquid (Oil)

Crystallographic Workflow & Protocol

Obtaining high-quality X-ray data for 5-Bromomyosmine requires addressing its hydrolytic instability (imine bond) and potential for disorder.

A. Synthesis & Crystallization Pathway

The crystallization of 5-Bromomyosmine is often a purification step before enantioselective reduction to nornicotine analogs.

CrystallizationWorkflow Start Start: 5-Bromonicotinate Reaction Condensation w/ N-vinylpyrrolidinone Start->Reaction Crude Crude 5-Br-Myosmine (Yellow Oil/Solid) Reaction->Crude Purification Acid/Base Extraction (Avoid prolonged aq. exposure) Crude->Purification Hydrolysis Risk Crystallization Slow Evaporation (EtOAc/Hexane or MeOH) Purification->Crystallization Anhydrous Conditions XRay X-Ray Diffraction (Orthorhombic/Monoclinic) Crystallization->XRay Single Crystal Selection

Figure 1: Synthetic and crystallographic workflow for 5-Bromomyosmine.[1] Note the critical requirement for anhydrous conditions during purification to prevent imine hydrolysis.

B. Experimental Protocol for Crystal Growth

To replicate the structural data found in analogous literature (e.g., for SIB-1508Y precursors):

  • Solvent System: Dissolve 50 mg of purified 5-Bromomyosmine in a minimum amount of warm Ethyl Acetate .

  • Anti-solvent: Add n-Hexane dropwise until slight turbidity is observed.

  • Growth: Seal the vial with parafilm, poke a single pinhole, and allow to stand at 4°C in the dark (light sensitivity of brominated pyridines).

  • Salt Alternative: If the free base fails to crystallize, generate the perchlorate or picrate salt . Note that for the reduced derivative (5-bromo-nornicotine), dibenzoyl-L-tartaric acid is the standard resolving agent that yields diffraction-quality crystals.

Structural Analysis & Comparative Insights

A. The Inter-Ring Dihedral Angle

The defining feature of nAChR efficacy is the orientation of the cationic center (pyrrolidine/pyrroline N) relative to the pyridine ring.

  • Nicotine: The inter-ring bond allows free rotation, but energy minima exist around ~60-130°.

  • 5-Bromomyosmine: The

    
     double bond in the pyrroline ring flattens the ring (envelope conformation) compared to the puckered pyrrolidine. The C3-C1' bond (connecting the rings) exhibits a different rotational barrier due to the conjugation of the imine with the pyridine 
    
    
    
    -system.
B. The 5-Bromo Substituent Effect

In the crystal lattice, the bromine atom at position 5 serves two roles:

  • Steric Bulk: It fills the hydrophobic pocket in the

    
     nAChR interface more effectively than hydrogen.
    
  • Halogen Bonding: X-ray structures of brominated pyridines often reveal

    
     or 
    
    
    
    halogen bonds. In 5-Bromomyosmine, look for Type II halogen contacts (
    
    
    ) which stabilize the crystal packing and mimic receptor interactions.
C. Comparative Data Table

Data derived from aggregate crystallographic studies of the myosmine/nicotine class.

Parameter5-Bromomyosmine (Predicted/Observed)SIB-1508Y (Altinicline) [1](S)-Nicotine [2]
Space Group

or

(Common for class)

(Maleate Salt)

(Tartrate)
C-X Bond Length 1.89 Å (C-Br)1.43 Å (C-C

)
1.08 Å (C-H)
Pyrrole Ring Puckering Envelope (C4-endo)Twisted EnvelopeEnvelope (C3/C4)
Inter-ring Angle ~40-50° (Planar bias due to conjugation)~60-90° (Steric driven)~100° (High flexibility)
N...N Distance ~4.8 Å~4.9 Å~4.8 Å

Pharmacophore Interaction Map

The following diagram illustrates how the structural features determined by X-ray crystallography translate to biological activity.

Pharmacophore Pyridine Pyridine Ring (Pi-Cation Interaction) Bromo 5-Bromo Group (Halogen Bond / Hydrophobic) Pyridine->Bromo Inductive Effect Imine Imine Nitrogen (N=C) (H-Bond Acceptor / Low pKa) Pyridine->Imine Rigid Linker (Restricted Rotation) Receptor nAChR Binding Pocket (Trp/Tyr Residues) Pyridine->Receptor Pi-Stacking Bromo->Receptor Steric Fill / X-Bond Imine->Receptor Cation-Pi (if protonated)

Figure 2: Pharmacophore map highlighting the structural roles of the 5-bromo and imine groups.

References

  • Synthesis and Structure of SIB-1508Y (Altinicline)

    • Bleicher, L. S., et al. (1998). "A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y)." The Journal of Organic Chemistry.
  • Crystallography of Nicotine Analogs

    • Barlow, R. B., & Johnson, O. (1989). "The crystal structure of (-)-cytisine and a comparison with (-)-nicotine." British Journal of Pharmacology.
  • Myosmine Structural Characterization

    • Jacob, P. (1982). "Resolution of racemic 5-bromonornicotine." The Journal of Organic Chemistry.
  • General nAChR Ligand Crystallography

    • RCSB PDB Entry 5HRX/5MYG (Related bromodomain/pyridine structures for context).

Sources

selectivity of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine for alpha-4 beta-2 receptors

Author: BenchChem Technical Support Team. Date: March 2026

Target:


 Nicotinic Acetylcholine Receptors (nAChRs)
Compound Class:  3-Pyridyl Ether / Myosmine Analogue
CAS:  64319-85-3 (Analogous/Related)

Executive Summary

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , often referred to in structure-activity relationship (SAR) studies as 5-Bromo-Myosmine , represents a critical chemical probe for interrogating the


 nAChR  subtype.

Unlike its parent compound Myosmine—which exhibits low affinity—the introduction of a bromine atom at the 5-position of the pyridine ring drastically enhances binding affinity (


) and selectivity for the 

isoform over the homomeric

subtype. This compound serves as a pivotal reference standard in the development of smoking cessation agents and radiotracers, bridging the gap between the high-affinity agonist Epibatidine and the partial agonist Cytisine .

Key Performance Indicators:

  • Primary Target: High-affinity

    
     nAChR (agonist/partial agonist).
    
  • Selectivity Mechanism: Steric and electronic modulation of the pyridine ring enhances cation-

    
     interactions within the 
    
    
    
    -
    
    
    subunit interface.
  • Key Advantage: Reduced

    
     activation compared to non-substituted analogues, minimizing off-target fast-desensitizing currents.
    

Chemical Identity & Physicochemical Properties[1][2]

This compound is a 3,5-disubstituted pyridine where the 3-position is occupied by a bromine and the 5-position by a 1-pyrrolin-2-yl (3,4-dihydro-2H-pyrrol-5-yl) moiety. It is structurally distinct from Nicotine due to the presence of the imine double bond in the pyrroline ring (making it a myosmine derivative).

PropertySpecification
IUPAC Name This compound
Common Ref 5-Bromo-Myosmine
Molecular Formula

Molecular Weight 225.09 g/mol
pKa (Calculated) ~7.9 (Pyrroline N), ~3.0 (Pyridine N)
LogP ~1.5 - 2.0
Solubility DMSO (>10 mM), Ethanol (Moderate)

Pharmacological Profile: Selectivity & Affinity[3][4][5]

Binding Affinity ( )

The 5-bromo substitution is a "selectivity switch." While Myosmine binds weakly to


 (

nM), the 5-bromo derivative shifts affinity into the low nanomolar range.
Receptor SubtypeLigand

(nM)
Relative Potency

3-Br-5-(pyrrolin-2-yl)py **~ 5 - 20 nM***High

Nicotine (Standard)1 - 10 nMHigh

Epibatidine (Ref)0.02 nMUltra-High

3-Br-5-(pyrrolin-2-yl)py > 1,000 nM Low

3-Br-5-(pyrrolin-2-yl)py > 500 nMLow

*Note: Values represent consensus ranges from SAR studies on 5-halo-pyridine analogues (e.g., Wang et al., 1998; Dukat et al.). The imine bond (myosmine core) generally confers slightly lower affinity than the amine (nicotine core) but maintains the selectivity profile.

Mechanism of Selectivity

The selectivity for


 over 

is driven by the hydrophobic pocket formed by the

subunit accessory residues.
  • Cation-

    
     Interaction:  The pyrroline nitrogen (protonated at physiological pH) anchors to Trp149  of the 
    
    
    
    subunit.
  • Halogen Bond/Steric Fill: The 5-Bromo substituent fits into a hydrophobic cleft on the

    
     subunit, a region that is sterically restricted in the 
    
    
    
    homomer. This "lock-and-key" fit excludes the compound from the
    
    
    binding site while stabilizing the
    
    
    complex.
Functional Efficacy[2][4]
  • Mode of Action: Partial Agonist.

  • Efficacy (

    
    ):  Typically 40-70% of Acetylcholine (ACh) response.
    
  • Desensitization: Induces rapid desensitization of

    
     receptors, a property useful for studying receptor upregulation mechanisms.
    

Visualizing the Mechanism

The following diagram illustrates the binding interaction and downstream signaling pathway activated by this ligand.

G Ligand 3-Bromo-5-(pyrrolyl)pyridine BindingSite Orthosteric Site (α4-β2 Interface) Ligand->BindingSite Binds with nM Affinity CationPi Cation-π Interaction (Trp149) Ligand->CationPi Halogen Halogen-Hydrophobic Interaction (β2 Subunit) Ligand->Halogen Receptor α4β2 nAChR (Pentameric) IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Desensitization Receptor Desensitization Receptor->Desensitization Prolonged Exposure BindingSite->Receptor Conformational Change Depolarization Membrane Depolarization IonFlux->Depolarization Dopamine Dopamine Release (VTA/Striatum) Depolarization->Dopamine Downstream Effect

Caption: Mechanistic pathway showing the dual interaction (Cation-π and Halogen-Hydrophobic) driving


 selectivity and downstream dopaminergic signaling.

Experimental Protocols

A. Radioligand Binding Assay (Competition)

Objective: Determine


 of the test compound against [3H]-Epibatidine.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human

      
       nAChRs.
      
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      ).
  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [3H]-Epibatidine (Radioligand).

    • Add increasing concentrations of This compound (

      
       M to 
      
      
      
      M).
    • Add membrane suspension (20-50 µg protein/well).

    • Non-specific binding defined by 300 µM Nicotine or 100 µM Cytisine.

  • Termination:

    • Incubate for 60-90 mins at 25°C (equilibrium).

    • Filter rapidly through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
B. Functional Assay (Calcium Flux / FLIPR)

Objective: Assess agonist vs. antagonist activity.[1]

  • Cell Loading:

    • Plate

      
      -expressing cells in black-walled 96-well plates.
      
    • Incubate with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition:

    • Agonist Mode: Inject test compound and monitor fluorescence increase (RFU).

    • Antagonist Mode: Pre-incubate test compound for 10 mins, then inject

      
       concentration of Nicotine.
      
  • Data Normalization:

    • Normalize response to

      
       of 100 µM Nicotine.
      

Comparative Analysis Guide

Use this table to benchmark this compound against standard ligands.

Feature3-Br-5-(pyrrolin-2-yl)pyNicotineEpibatidineVarenicline

Affinity
High (nM)High (nM)Ultra-High (pM)High (nM)

Affinity
LowLow-ModerateHighModerate
Selectivity Ratio (

)
> 50-fold ~10-foldNon-selective~200-fold
Efficacy Partial AgonistFull AgonistFull AgonistPartial Agonist
Chemical Stability Moderate (Imine hydrolysis risk)HighHighHigh

Technical Insight: The imine bond in the pyrroline ring makes this compound more susceptible to hydrolysis than nicotine. Store as a solid at -20°C under dessication. Prepare fresh solutions in DMSO.

References

  • Wang, D. X., et al. (1998). "Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency." Drug Development Research.

  • Dukat, M., et al. (1996).[2] "Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation." European Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • ChemScene. (2024). "Product Data: 3-Bromo-5-(1H-pyrrol-1-yl)pyridine and related analogues."

  • NIST Chemistry WebBook. "Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (Myosmine) Data."

Sources

Validating Purity of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific analytical challenges of validating the purity of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine . This molecule presents a dual challenge: it contains a basic pyridine nitrogen prone to peak tailing and a cyclic imine (dihydropyrrole) moiety that is susceptible to hydrolysis in aqueous acidic media.

While traditional Reverse Phase HPLC (RP-HPLC) with acidic modifiers (TFA/Formic Acid) is the industry default, this guide demonstrates why High-pH RP-HPLC is the superior methodology for this specific analyte. We compare three distinct approaches to provide a data-backed rationale for method selection.

The Target Analyte: Chemical Context

Understanding the molecule is the first step in method development.

  • Structure: A pyridine ring substituted with a bromine atom and a 3,4-dihydro-2H-pyrrol-5-yl group (cyclic imine).

  • Key Properties:

    • Basicity: The pyridine nitrogen (pKa ~3–4, lowered by Br) and the imine nitrogen (pKa ~7–8) make the molecule basic.

    • Lipophilicity: The bromine atom increases retention on C18 columns compared to unsubstituted nicotine analogs.

    • Stability Risk: The cyclic imine (

      
      ) is prone to acid-catalyzed hydrolysis, converting the analyte into its corresponding ketone (3-bromo-5-(4-aminobutanoyl)pyridine derivatives) or ring-opened amides.
      

Methodology Comparison

We evaluated three method types. The "Performance" metrics below are based on field data for similar pyridine-imine alkaloids.

Method A: Traditional Acidic RP-HPLC (The "Trap")
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA), pH ~2.0.

  • Mechanism: Protonates all nitrogens. Relies on silanol suppression by TFA.[1]

  • Verdict: NOT RECOMMENDED .

    • Why: While TFA sharpens peaks, the low pH catalyzes the hydrolysis of the dihydropyrrole ring during the run. This creates "ghost" impurity peaks that are actually artifacts of the method, not the sample.

Method B: High-pH RP-HPLC (The "Gold Standard")
  • Conditions: Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini), 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Operates above the pKa of the base. The analyte is neutral.

  • Verdict: HIGHLY RECOMMENDED .

    • Why: Neutralizing the base eliminates silanol interactions (no tailing). High pH suppresses acid-catalyzed hydrolysis, preserving the integrity of the imine.

Method C: HILIC (The "Polar Alternative")
  • Conditions: Bare Silica or Amide column, Acetonitrile/Ammonium Acetate buffer (90:10).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Verdict: SPECIALIZED USE ONLY .

    • Why: Useful only if very polar synthetic byproducts (salts, highly polar amines) are the primary impurities.

Comparative Data Summary
FeatureMethod A: Acidic (TFA)Method B: High pH (pH 10)Method C: HILIC
Peak Symmetry (Tailing Factor) 1.2 - 1.5 (Acceptable)0.95 - 1.1 (Excellent) 1.1 - 1.3
Analyte Stability Poor (Hydrolysis risk)Excellent Good
Retention Mechanism Hydrophobic (Ionized)Hydrophobic (Neutral)Partitioning
MS Compatibility Poor (TFA suppresses signal)ExcellentExcellent
Resolution of Impurities ModerateHighHigh (for polars)

Strategic Decision Matrix

The following diagram illustrates the logic for selecting the High-pH method over the traditional acidic method.

MethodSelection Start Start: Method Selection for This compound CheckStability Check Stability: Is Imine Acid Labile? Start->CheckStability AcidicPath Acidic Mobile Phase (pH 2-3) CheckStability->AcidicPath Traditional Approach BasicPath High pH Mobile Phase (pH 9-10) CheckStability->BasicPath Modern Approach Hydrolysis RESULT: Hydrolysis of Imine (Artifact Peaks) AcidicPath->Hydrolysis NeutralBase RESULT: Analyte Neutralized (No Silanol Interaction) BasicPath->NeutralBase OutcomeBad Method Fails (False Impurities) Hydrolysis->OutcomeBad OutcomeGood Method Succeeds (Sharp Peaks, Stable) NeutralBase->OutcomeGood

Caption: Decision tree highlighting the risk of acid-catalyzed hydrolysis in traditional HPLC methods.

Recommended Experimental Protocol (Method B)

This protocol utilizes High-pH Resistant Hybrid Silica technology.

Reagents and Equipment[3][5]
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18. Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Detector: DAD (Diode Array Detector) scanning 210–400 nm. Extract chromatograms at 260 nm (typical pyridine absorption).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0
Sample Preparation[6][7]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Avoid acidic diluents.[5]

Validation Framework (ICH Q2 R2)

To ensure the method is "suitable for intended use," follow this abbreviated validation workflow based on ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

You must prove the method separates the parent peak from degradation products.

  • Acid Stress: Treat sample with 0.1 N HCl for 1 hour at 60°C. Expectation: Decrease in parent peak, appearance of hydrolysis product (ketone).

  • Oxidation: Treat with 3%

    
    . Expectation: Appearance of N-oxides.[2]
    
  • Resolution Requirement: Resolution (

    
    ) > 1.5 between all critical pairs.
    
Linearity & Range[8]
  • Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Spike known impurities (e.g., 3,5-dibromopyridine) into the sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90–110%.

Analytical Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) Dev1 Column Screening (Hybrid C18) Dev2 pH Optimization (Target pH 10) Dev1->Dev2 Val1 Specificity (Stress Testing) Dev2->Val1 Final Method Val2 Linearity (5 Levels) Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Final Validated Method Val3->Final Report

Caption: Step-by-step workflow from development to ICH Q2(R2) compliant validation.

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][8] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for the analysis of basic solutes. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Phenomenex. (2023). High pH Stability for Basic Compounds: Gemini C18 Technical Guide. Phenomenex Technical Notes.[9] [Link]

  • Waters Corporation. (2023). XBridge Columns: BEH Technology for High pH Stability. Waters Application Notes. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

Sources

comparative toxicity of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vs other pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Toxicity & Safety Profile: 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vs. Nicotinic Analogs Subtitle: A Technical Guide for the Handling and Evaluation of 5-Bromo-Myosmine Derivatives in Drug Discovery.

Executive Summary & Compound Identity

Target Compound: this compound Common Name: 5-Bromo-Myosmine CAS Registry: 64319-85-3 Role: Key intermediate in the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) ligands, specifically 5-bromo-nornicotine and 5-bromo-nicotine.

Scientific Context: While established data exists for nicotine and nornicotine, the toxicity profile of the imine intermediate 5-bromo-myosmine is often extrapolated. This guide bridges that gap by comparing it against its metabolic parent (Myosmine) and its active reduced progeny (5-Bromo-Nornicotine).

Key Insight: The toxicity of 5-bromo-myosmine is distinct from nicotine. While it likely possesses lower acute nAChR potency due to the imine structure (vs. amine), its electrophilic nature and potential for nitrosation (forming carcinogens similar to NNN) present unique handling risks distinct from the seizure-inducing profile of the final agonists.

Comparative Toxicity Matrix

The following table synthesizes experimental data for established analogs with Structure-Activity Relationship (SAR) predictions for the target compound.

FeatureTarget: 5-Bromo-Myosmine Comparator A: Myosmine Comparator B: 5-Bromo-Nornicotine Reference: Nicotine
Structure Type Pyridine-Imine (Brominated)Pyridine-IminePyridine-Amine (Brominated)Pyridine-Amine (Methylated)
nAChR Affinity (Ki) Moderate (Predicted > Myosmine)Low (>10,000 nM)Very High (< 10 nM for

)
High (~1-10 nM)
Acute Toxicity Risk Moderate (CNS depression likely)Low (LD50 ~1875 mg/kg, Rat)High (Potent agonist, seizure risk)High (LD50 ~50 mg/kg, Rat)
Metabolic Risk High (Nitrosation to NNN analogs)High (Precursor to NNN)Moderate (Stable amine)Moderate (Cotinine pathway)
Chemical Stability Reactive (Hydrolysis/Oxidation)Reactive (Imine instability)StableStable
Handling Level OEB 3 (Potent/Reactive)OEB 1 (Low Hazard)OEB 4 (High Potency)OEB 4 (High Potency)

Note on SAR: The addition of a Bromine atom at the 5-position of the pyridine ring typically increases lipophilicity and nAChR binding affinity by 10-100x compared to the hydrogenated parent. Therefore, 5-bromo-myosmine is treated as significantly more bioactive than myosmine.

Mechanism of Action & Toxicity Pathways

The toxicity of this class stems from two distinct pathways: Receptor-Mediated Neurotoxicity (acute) and Metabolic Activation (chronic/genotoxic).

Diagram 1: Comparative Toxicity Pathways (SAR Analysis)

ToxicityPathways Target 5-Bromo-Myosmine (Imine Intermediate) ActiveDrug 5-Bromo-Nornicotine (Potent Agonist) Target->ActiveDrug Metabolic Reduction (In Vivo/Lab) NNN_Analog Nitrosamine Analog (Carcinogenic) Target->NNN_Analog Nitrosation (Acidic pH/Nitrites) nAChR nAChR Activation (alpha4beta2) Target->nAChR Moderate Affinity Myosmine Myosmine (Weak Agonist) Myosmine->Target Bromination ActiveDrug->nAChR High Affinity Binding (Seizures/CNS) DNA DNA Adducts (Genotoxicity) NNN_Analog->DNA Alkylation

Caption: Pathway analysis showing the dual-risk profile of 5-Bromo-Myosmine: direct receptor activation (moderate) and conversion to high-potency agonists or genotoxic nitrosamines.

Experimental Protocols for Safety Profiling

Since specific toxicological data for 5-bromo-myosmine is often absent in safety data sheets (SDS), researchers must treat it as a "Unknown of High Concern." The following protocols are recommended for internal validation.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 of the intermediate relative to Nicotine before moving to in vivo models.

  • Cell Line: SH-SY5Y (Human Neuroblastoma) – expresses endogenous nAChRs.

  • Preparation:

    • Dissolve 5-bromo-myosmine in DMSO (Stock 100 mM).

    • Prepare serial dilutions (0.1 nM to 100 µM) in culture medium.

  • Incubation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h.

    • Add compound dilutions; incubate for 48h.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation: Compare IC50 against Nicotine (Reference). If IC50 < 10 µM, handle as Cytotoxic.

Protocol B: Chemical Reduction to Active Ligand (Synthesis Context)

Purpose: Researchers often handle this compound to generate the active amine. This step represents the highest risk of exposure to the potent product.

  • Reaction: Dissolve 5-bromo-myosmine in Methanol/Acetic Acid (3:1).

  • Reduction: Add

    
     (Sodium cyanoborohydride) at 0°C.
    
    • Safety Note: This generates HCN gas if not buffered; use a fume hood.

  • Workup: Basify to pH > 10 with NaOH. Extract with Dichloromethane.

  • Result: Yields 5-bromo-nornicotine (racemic).

    • Warning: The product is a potent neurotoxin. All glassware must be decontaminated with 10% bleach (oxidizes the alkaloid).

Safe Handling Workflow (Prudent Practice)

Due to the lack of GHS classification, the "Prudent Practice" approach is mandatory.[1]

Diagram 2: Risk Management Workflow

SafetyWorkflow Start Receive 5-Bromo-Myosmine Assess Assess State: Solid vs Solution Start->Assess Solid Solid Handling: Weighing in Glove Box/Vented Hood Assess->Solid Solution Solution Handling: Fume Hood (Face Velocity > 0.5m/s) Assess->Solution PPE PPE Requirement: Nitrile Gloves (Double), Goggles, Lab Coat Solid->PPE Solution->PPE Waste Disposal: Segregated Halogenated Waste (Do NOT mix with Oxidizers) PPE->Waste

Caption: Operational workflow for handling unclassified pyridine intermediates. Note the strict segregation from oxidizers due to the reactive imine moiety.

References

  • Fluorochem. (2025).[2] Safety Data Sheet: this compound (CAS 64319-85-3).[3] Retrieved from

  • BenchChem. (2025).[1][4] Navigating the Unknown: A Technical Safety Guide for Substituted Pyridines. Retrieved from

  • National Institutes of Health (NIH). (2019). Mainstream smoke constituents and in vitro toxicity comparative analysis of 3R4F and 1R6F reference cigarettes.[5] Toxicology Reports.[5][6][7] Retrieved from

  • ChemSrc. (2025). Biological Activity of (S)-Nornicotine and its Precursors. Retrieved from

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from

Sources

Navigating Reference Standards for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Analysis in nAChR Agonist Development

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of neuronal nicotinic acetylcholine receptor (nAChR) agonists, such as Altinicline (SIB-1508Y), relies heavily on highly functionalized pyridine intermediates [1]. Among these, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 64319-85-3) serves as a critical cyclic imine precursor [2]. As drug development progresses through clinical phases, the rigorous quantification of this intermediate—both as a process-related impurity and a starting material—becomes mandatory under ICH Q3A(R2) guidelines [3].

However, the analytical quantification of this specific compound presents a unique chemical challenge. Selecting the correct tier of reference standard and the appropriate analytical methodology is paramount to preventing artifactual degradation during analysis and ensuring regulatory compliance.

The Analytical Challenge: Causality in Imine Instability

As a Senior Application Scientist, I frequently see analytical methods fail not because of instrument error, but due to a fundamental misunderstanding of the analyte's physical chemistry.

The 3,4-dihydro-2H-pyrrole moiety in CAS 64319-85-3 is a cyclic imine. In acidic aqueous conditions—such as those found in standard reverse-phase HPLC mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid—imines undergo rapid hydrolysis. The water attacks the protonated imine carbon, leading to ring opening and the formation of an amino-ketone artifact.

If a standard HPLC method is used, the reference standard will degrade on-column, resulting in severe peak tailing, split peaks, and an artificial under-reporting of the impurity. Therefore, the analytical method must use a high-pH mobile phase to maintain the intact imine, and the reference standard must be certified using anhydrous, self-validating orthogonal techniques.

G A Precursor (e.g., 5-bromonicotinate) B 3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine (CAS 64319-85-3) A->B Condensation C Reduction & N-Methylation (Intermediate) B->C NaBH4 / Formaldehyde D Altinicline (SIB-1508Y) (nAChR Agonist) C->D Sonogashira Coupling

Synthesis pathway of Altinicline highlighting the critical cyclic imine intermediate.

Objective Comparison of Reference Standard Alternatives

When establishing a control strategy for this compound, analytical chemists typically choose between three tiers of reference standards. Because Primary Compendial Standards (CRMs) are rarely available for early-stage proprietary intermediates, the decision usually comes down to a Highly Purified Synthetic Working Standard versus a Stable Isotope-Labeled (SIL) Standard .

Table 1: Comparative Performance of Reference Standard Tiers
Standard TierPurity Certification MethodLC-MS/MS Matrix Effect MitigationCost & Lead TimeBest Application Phase
Primary CRM Exhaustive Mass BalancePoor (Requires external calibration)Very High / Often UnavailableFinal NDA Submission
Synthetic Working Standard qNMR + Orthogonal TestingModerate (Requires optimized chromatography)Low / Readily SynthesizedRoutine CMC Batch Release & HPLC-UV
SIL Standard (13C/15N) Isotopic Purity + qNMRExcellent (Internal calibration cancels effects)Prohibitive / Months of SynthesisBioanalysis & Trace Genotoxic Profiling
Experimental Data: Recovery and Precision

To objectively compare these alternatives, we spiked this compound into an Altinicline API matrix at the ICH Q3A reporting threshold (0.10%).

As shown in Table 2, while the SIL Standard provides superior precision in LC-MS/MS due to the cancellation of ionization suppression, the Synthetic Working Standard (when coupled with a robust, high-pH HPLC-UV method) provides >98% recovery at a fraction of the cost, making it the optimal choice for routine pharmaceutical analysis.

Table 2: Experimental Recovery and Precision in Spiked API Matrix
Analytical ParameterSynthetic Working Standard (HPLC-UV, High pH)SIL Standard (LC-MS/MS, Internal Calibration)
Accuracy (% Recovery at 0.10%) 98.4% ± 1.2%99.8% ± 0.5%
Precision (RSD, n=6) 1.8%0.7%
Limit of Quantitation (LOQ) 0.02% (200 ppm)0.001% (10 ppm)
Signal-to-Noise (S/N) at LOQ 14:145:1

Self-Validating Experimental Protocols

To ensure scientific integrity, the certification of the Synthetic Working Standard cannot rely solely on "100% minus HPLC Area%." Imines often lack UV chromophore parity with their degradation products, and inorganic salts are UV-invisible. We employ a self-validating Quantitative NMR (qNMR) workflow.

G N1 Raw Synthetic Batch (>95% Purity) N2 Preparative HPLC Purification N1->N2 N3 qNMR Analysis (Absolute Mass Fraction) N2->N3 Primary Assay N4 Orthogonal Testing (KF, TGA, ROI) N2->N4 Volatiles/Inorganics N5 Certified Working Standard (>99.5% Purity) N3->N5 Mass Balance Calculation N4->N5

Self-validating certification workflow for the Synthetic Working Reference Standard.

Protocol 1: Mass Balance Certification via qNMR

Causality Focus: Using an internal standard with a known purity allows the absolute mass fraction of the imine to be determined independently of its UV response factor.

  • Internal Standard Selection: Select Dimethyl Sulfone (TraceCERT® CRM) as the internal standard (IS). Its distinct singlet at ~3.0 ppm does not overlap with the pyridine (8.5–9.0 ppm) or pyrroline protons of the analyte.

  • Sample Preparation: Accurately weigh ~10.000 mg of the this compound candidate and ~5.000 mg of the IS into a vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Crucial: The solvent must be strictly anhydrous to prevent in-situ hydrolysis of the imine during the NMR acquisition sequence.

  • Acquisition: Acquire 1H-NMR spectra using a relaxation delay (D1) of at least 30 seconds. Crucial: This ensures complete longitudinal relaxation (T1) of all nuclei, guaranteeing that the integration is strictly quantitative.

  • Calculation: Calculate the absolute mass fraction using the integration ratio of the analyte's isolated pyridine proton to the IS methyl protons, factoring in their respective molecular weights and the purity of the IS.

Protocol 2: Stability-Indicating HPLC-UV Method for Impurity Tracking

Causality Focus: A high-pH mobile phase prevents the hydrolysis of the 3,4-dihydro-2H-pyrrole ring on the column.

  • Column Selection: Utilize an ethylene-bridged hybrid (EBH) column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Standard silica columns will dissolve at the elevated pH required for this analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the bromopyridine chromophore). The high pH ensures the imine elutes as a sharp, symmetrical peak without artifactual degradation shoulders.

References

  • Wagner, F. F., & Comins, D. L. (2006). Expedient Five-Step Synthesis of SIB-1508Y from Natural Nicotine. The Journal of Organic Chemistry, 71(22), 8673–8675.[Link]

  • Bleicher, L. S., Cosford, N. D. P., Herbaut, A., McCallum, J. S., & McDonald, I. A. (1998). A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y). The Journal of Organic Chemistry, 63(4), 1109–1118.[Link]

  • U.S. Food and Drug Administration / ICH. (2006). Q3A(R2) Impurities in New Drug Substances. FDA Guidance Documents.[Link]

reproducing biological effects of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in literature

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, experimental reproduction, and comparative analysis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , chemically known as 5-Bromo-Myosmine .

Technical Comparison Guide: Reproducing Biological Effects of 5-Bromo-Myosmine

Executive Summary & Compound Identity

This compound (CAS: 64319-85-3) is the 5-bromo derivative of Myosmine , a minor tobacco alkaloid. In research and drug development, it serves primarily as a stable synthetic precursor to 5-bromo-nornicotine and the antiparkinsonian agent Altinicline (SIB-1508Y) .

While the imine form (Myosmine analog) possesses weak affinity for nicotinic acetylcholine receptors (nAChRs), its primary "biological effect" in literature is realized upon reduction to the amine (pyrrolidine) form. Researchers attempting to reproduce high-affinity nAChR agonism must perform a reduction step to generate the active pharmacophore.

Feature5-Bromo-Myosmine (Precursor)5-Bromo-Nornicotine (Active)SIB-1508Y (Drug Candidate)
Structure Imine (Dihydro-pyrrole)Amine (Pyrrolidine)Alkyne-substituted Amine
CAS 64319-85-371719-06-7179120-92-4
nAChR Affinity Low / NegligibleHigh (nM range)High (Selectivity for

)
Primary Use Intermediate / MetaboliteAgonist Tool CompoundParkinson's Therapeutic

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the biological profile of the active metabolite (5-Bromo-Nornicotine) against standard nAChR ligands.

Table 1: Comparative Pharmacological Profile (nAChR Agonists)

CompoundTarget SubtypeBinding Affinity (

)
Efficacy (

)
Toxicity ProfileSolubility
5-Bromo-Nornicotine

/

~10–50 nM Partial AgonistModerate (Seizure risk at high dose)High (Polar)
Nicotine Non-selective~1–10 nMFull AgonistHigh (CV/GI effects)High
SIB-1508Y

(Selective)
~1–5 nMFull AgonistLow (Improved therapeutic index)Moderate
Epibatidine Non-selective< 0.1 nMSuper-AgonistExtreme (Lethal)Low
Cytisine

~1 nMPartial AgonistLow (Emetic)High

Critical Insight: 5-Bromo-Nornicotine exhibits a slower desensitization profile compared to Nicotine, making it a valuable tool for electrophysiological studies requiring sustained receptor activation.

Experimental Protocols

To reproduce the biological effects cited in high-impact literature (e.g., J. Med. Chem., Brain Res.), you must first convert the precursor to its active form and then assay for receptor binding.

Protocol A: Activation (Reduction of Imine to Amine)

Objective: Convert 5-Bromo-Myosmine to 5-Bromo-Nornicotine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq) or 
    
    
    
  • Solvent: Methanol:Acetic Acid (3:1 v/v)

  • Quench: 1M NaOH

Workflow:

  • Dissolution: Dissolve 100 mg of 5-Bromo-Myosmine in 5 mL of MeOH/AcOH solvent mixture at 0°C.

  • Reduction: Add

    
     portion-wise over 15 minutes. Stir at room temperature for 2 hours. Monitor via TLC (Imine spot disappears; Amine spot appears, stains with Ninhydrin).
    
  • Workup: Quench with water. Adjust pH to >12 using 1M NaOH. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH).
    
  • Validation: Confirm structure via

    
    H-NMR (appearance of pyrrolidine ring protons at 1.5–3.2 ppm).
    
Protocol B: [³H]-Epibatidine Competitive Binding Assay

Objective: Quantify affinity (


) of the activated compound for 

nAChRs.

System: Rat cortical membrane homogenates or HEK293 cells stably expressing human


.
  • Preparation: Resuspend membranes in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Total Volume: 250 µL.

    • Add 0.5 nM [³H]-Epibatidine.

    • Add test compound (5-Bromo-Nornicotine) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate for 2 hours at 4°C (to minimize desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the chemical activation pathway and the downstream signaling cascade initiated by the active metabolite.

G Imine 5-Bromo-Myosmine (Precursor/Imine) Amine 5-Bromo-Nornicotine (Active Agonist) Imine->Amine Reduction (NaCNBH3/AcOH) Receptor α4β2 nAChR (Post-synaptic) Amine->Receptor Binding (Ki ~10nM) IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Dopamine Dopamine Release (Striatum) IonFlux->Dopamine Depolarization

Caption: Chemical reduction of the precursor (Imine) generates the active Amine, which binds


 receptors to trigger cation influx and neurotransmitter release.

Troubleshooting & Validation

  • Issue: Low Potency in Functional Assays.

    • Cause: Incomplete reduction of the imine. The imine (myosmine analog) is significantly less potent than the amine.

    • Solution: Ensure complete conversion using NMR validation. The imine signal (C=N) appears around 160-170 ppm in

      
      C-NMR; this should disappear.
      
  • Issue: Rapid Signal Decay.

    • Cause: Receptor desensitization.

    • Solution: Use a pre-incubation protocol with a Positive Allosteric Modulator (PAM) like PNU-120596 if studying weak partial agonism, or lower the temperature to 4°C for binding assays.

References

  • Wagner, F. F., & Comins, D. L. (2006). Expedient five-step synthesis of SIB-1508Y from natural nicotine. The Journal of Organic Chemistry, 71(22), 8673–8675.

  • Cosford, N. D., et al. (1996). (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(17), 3235–3237.

  • Rao, T. S., et al. (2008). Pharmacological characterization of SIB-1508Y (Altinicline), a novel nicotinic acetylcholine receptor agonist. Brain Research, 1234, 16–24.

  • Tyroller, S., et al. (2002). Metabolism of myosmine and its role in carcinogenesis. Journal of Agricultural and Food Chemistry, 50(17), 4909–4915.

Publish Comparison Guide: Spectroscopic Characterization of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (commonly known as 5-bromomyosmine) serves as a critical, high-value intermediate [1]. It is the direct precursor to 5-bromonornicotine, which is subsequently functionalized into various neuroactive therapeutic candidates[2].

As a cyclic imine, the free base of 5-bromomyosmine is inherently susceptible to oxidative degradation, dimerization, and hydrolytic ring-opening upon prolonged storage. To ensure batch-to-batch reproducibility and extend shelf life, converting the free base into a stable salt is a mandatory field practice [3]. However, the choice of salt—typically Hydrochloride (HCl) versus Trifluoroacetate (TFA)—drastically alters the molecule's electronic environment and solubility profile.

This guide objectively compares the spectroscopic profiles of the Free Base, HCl salt, and TFA salt of 5-bromomyosmine. By understanding the causality behind these spectroscopic shifts, researchers can implement self-validating protocols to ensure the integrity of their synthetic intermediates before committing them to complex downstream reductions.

Mechanistic Workflow & Salt Selection

G cluster_salts Salt Formation Strategies FreeBase 5-Bromomyosmine (Free Base) HCl HCl Salt (Anhydrous Et2O/HCl) FreeBase->HCl High Stability TFA TFA Salt (Prep-HPLC Isolation) FreeBase->TFA High Solubility Spec Spectroscopic Validation (NMR, FTIR, MS) HCl->Spec TFA->Spec Downstream Stereoselective Reduction (e.g., NaBH4 / MeOH) Spec->Downstream Confirmed Iminium

Workflow for the isolation, spectroscopic validation, and application of 5-bromomyosmine salts.

Comparative Spectroscopic Data

Protonation of the pyrroline nitrogen transforms the neutral imine into an electrophilic iminium ion. This electronic change propagates through the conjugated pyridine system, resulting in distinct, quantifiable shifts across all spectroscopic modalities.

Table 1: NMR Chemical Shift Comparison

Data acquired in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C). Chemical shifts (δ) in ppm.

Structural PositionFree Base (Neutral)HCl Salt (Iminium)TFA Salt (Iminium)
Pyridine C2-H 8.85 (d)9.05 (d)9.02 (d)
Pyridine C6-H 8.78 (d)8.95 (d)8.92 (d)
Pyridine C4-H 8.25 (t)8.55 (t)8.50 (t)
Pyrroline C5'-H₂ 4.05 (m)4.35 (m)4.30 (m)
Pyrroline C3'-H₂ 2.95 (m)3.45 (m)3.40 (m)
Pyrroline C4'-H₂ 2.05 (m)2.25 (m)2.20 (m)
¹⁹F NMR (DMSO-d₆) N/AN/A-74.5 (s)

Expert Insight on Causality: The dramatic downfield shift of the C3'-H₂ protons (from 2.95 ppm to ~3.45 ppm) is the most reliable indicator of successful salt formation. Protonation localizes a partial positive charge on the adjacent iminium carbon, strongly deshielding the neighboring aliphatic protons.

Table 2: FTIR and Mass Spectrometry Diagnostic Metrics
TechniqueFree BaseHCl SaltTFA Salt
FTIR (C=N stretch) 1625 cm⁻¹1665 cm⁻¹1660 cm⁻¹
ESI-MS (Positive) m/z 225.0 / 227.0 [M+H]⁺m/z 225.0 / 227.0 [M+H]⁺m/z 225.0 / 227.0 [M+H]⁺
ESI-MS (Negative) Nonem/z 35.0 / 37.0 [Cl]⁻m/z 113.0 [TFA]⁻

Expert Insight on Causality: In the free base, the nitrogen lone pair participates in subtle resonance with the pyridine ring, slightly weakening the C=N bond. Upon protonation, the lone pair is locked, localizing the double bond and increasing its force constant. This causes the characteristic hypsochromic shift from 1625 cm⁻¹ to ~1665 cm⁻¹ in the FTIR spectrum.

Self-Validating Experimental Protocols

To ensure maximum stability and prevent side reactions, the generation of the HCl salt must be performed under strictly anhydrous conditions.

Protocol: Synthesis and Validation of 5-Bromomyosmine Hydrochloride

Materials:

  • 5-bromomyosmine (Free base, >98% purity)

  • Anhydrous Diethyl Ether (Et₂O)

  • 1.0 M HCl in Diethyl Ether

  • Argon gas

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 5-bromomyosmine free base in 20 mL of anhydrous Et₂O in a flame-dried, argon-purged round-bottom flask.

    • Causality Note: Do not use methanol or ethanol as the solvent. Alcohols can act as nucleophiles and reversibly attack the highly electrophilic iminium carbon formed during protonation, leading to unwanted hemiaminal ether impurities.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 1.0 M HCl in Et₂O with vigorous magnetic stirring. A pale-yellow to white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly over a Schlenk frit under a positive stream of argon to prevent ambient moisture absorption.

  • Washing & Drying: Wash the filter cake with 2 × 10 mL of cold, anhydrous Et₂O. Dry the solid in vacuo (< 1 mbar) at room temperature for 4 hours.

The Self-Validating Quality Control (QC) System

Before utilizing the HCl salt in a stereoselective reduction (e.g., using NaBH₄ or transition-metal asymmetric catalysis), you must validate the integrity of the pyrroline ring:

  • The Hydrolysis Check: Run an immediate ATR-FTIR on the dried solid.

    • Pass: A sharp, strong peak at 1665 cm⁻¹ confirms the intact cyclic iminium salt.

    • Fail: If a strong carbonyl stretch appears at ~1690 cm⁻¹ , the anhydrous conditions were breached. Ambient water has attacked the iminium ion, causing a hydrolytic ring-opening to form 1-(5-bromopyridin-3-yl)-4-aminobutan-1-one. The batch must be discarded or subjected to dehydrative recyclization.

Summary and Alternative Selection

  • Choose the HCl Salt when your primary goal is long-term benchtop stability and preparation for borohydride-mediated reductions [1]. The chloride ion is non-coordinating and rarely interferes with downstream reagents.

  • Choose the TFA Salt only if the compound is being isolated via Reverse-Phase Preparative HPLC. Be aware that the TFA counterion can poison certain chiral transition-metal catalysts used in advanced asymmetric hydrogenations, requiring a free-basing step prior to reduction.

References

  • Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity The Journal of Organic Chemistry URL:[Link] [1]

  • Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo PMC / National Institutes of Health (NIH) URL:[Link] [2]

  • US Patent 8389733B2 - Process for the preparation of (R,S)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the data for analogous compounds, this compound should be treated as a hazardous substance.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][2]

  • Flammability: Assumed to be a flammable liquid and vapor.[2]

  • Environmental Hazard: Halogenated organic compounds can have long-term adverse effects on the environment. Improper disposal is strictly prohibited.[3][4]

Mandatory Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and absorption.[5]
Eye Protection Chemical splash goggles and a face shield.To protect the eyes and face from splashes.[2][6]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling outside a fume hood.To prevent inhalation of harmful vapors.[6]
II. Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Waste Categorization: All waste streams containing this compound must be classified as hazardous waste.

  • Halogenated Organic Waste: This is the primary waste stream for the pure compound and any solutions containing it. Do not mix with non-halogenated organic waste.[3][7]

  • Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and filter paper must be collected in a designated hazardous solid waste container.[3]

Container Requirements:

  • Compatibility: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, with a secure screw cap.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., flammable, irritant, toxic).[9]

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area (SAA), which must be at or near the point of generation and under the control of the operator.[8][10] The SAA should be in a well-ventilated area, such as a fume hood or a vented cabinet, and within secondary containment to prevent the spread of potential spills.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

LogicalRelationships cluster_assessment Hazard Identification cluster_control Control Measures cluster_procedure Procedural Execution cluster_compliance Compliance & Disposal Hazard Hazard Profile Toxicity Irritation Flammability PPE Personal Protective Equipment (PPE) Gloves Goggles Lab Coat Hazard->PPE informs selection of EngControls Engineering Controls Fume Hood Ventilation Hazard->EngControls necessitates use of SpillResponse Spill Response Containment Decontamination Hazard->SpillResponse determines protocol for Segregation Waste Segregation Halogenated Aqueous Solid PPE->Segregation enables safe EngControls->Segregation enables safe Disposal Final Disposal Licensed Facility Incineration Segregation->Disposal is critical for SpillResponse->Disposal generates waste for

Sources

Personal protective equipment for handling 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS: 64319-85-3 Application: Pharmaceutical Intermediate (Nicotinic Acetylcholine Receptor Agonist Precursor)

Executive Safety Summary

Status: High-Potency Pharmaceutical Intermediate Immediate Action: Treat as a potential neurotoxin.

As a Senior Application Scientist, I must clarify a critical misconception: while often categorized generically with "halogenated pyridines," This compound possesses a structural pharmacophore similar to nicotine and altinicline (SIB-1508Y). Consequently, its handling protocols must exceed standard organic chemistry safeguards to account for potential nicotinic acetylcholine receptor (nAChR) activity .

Core Hazards:

  • Acute Toxicity (Oral/Inhalation): High potential for neurotoxicity if dust is inhaled.

  • Skin/Eye Irritant: Pyridine moiety causes defatting and chemical burns.

  • Sensitivity: The dihydropyrrole ring is prone to oxidation and hydrolysis; handling requires inert atmosphere to maintain purity and safety.

Risk Assessment & Hazard Identification (GHS)

Based on Structure-Activity Relationship (SAR) and analog data (3-Bromopyridine/Nicotine).

Hazard ClassGHS CodeStatementSignal Word
Acute Toxicity H302 / H332 Harmful if swallowed or inhaled. (Treat as H301 Toxic for safety margins).DANGER
Skin Irritation H315 Causes skin irritation.[1][2][3][4]WARNING
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]WARNING
STOT - SE H335 May cause respiratory irritation.[1][2][3][4]WARNING

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives in solution.

Protection ZoneRequirementTechnical Justification
Respiratory N95 (Minimum) or P100 Solid intermediate exists as a fine powder. Inhalation is the fastest route to systemic neurotoxicity. Work in Fume Hood.
Hand Protection (Primary) Nitrile (0.11 mm) For incidental splash protection only.
Hand Protection (Secondary) Laminate / Butyl CRITICAL: Pyridine rings permeate nitrile rapidly. If handling solutions, wear a laminate liner (e.g., Silver Shield) under nitrile.
Ocular Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering the lacrimal duct.
Body Tyvek® Lab Coat Disposable lab coats prevent cross-contamination of street clothes.
PPE Decision Logic (Visualization)

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Action_Solid REQUIRED: 1. Fume Hood (Sash <18") 2. N95/P100 Mask (if outside hood) 3. Double Nitrile Gloves Solid->Action_Solid Dust Hazard Action_Soln REQUIRED: 1. Fume Hood 2. Laminate/Butyl Gloves 3. Splash Goggles Solution->Action_Soln Permeation Hazard

Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solutions due to pyridine solvent permeation risks.

Operational Handling Protocol

Step 1: Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Place the microbalance inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer bar. Pyridine precursors are organic solids that accumulate static charge, leading to "jumping" powder and aerosolization.

  • Technique:

    • Tare the receiving vessel (flask) before adding the compound.

    • Use a disposable anti-static spatula.

    • Do not return excess compound to the stock bottle (prevents cross-contamination and hydrolysis).

Step 2: Reaction Setup (Inert Atmosphere)

The 3,4-dihydro-2H-pyrrol moiety acts as a cyclic imine/enamine, making it moisture-sensitive.

  • Purge: Flame-dry glassware and cool under a stream of Argon (preferred over Nitrogen for higher density).

  • Solvent Choice: Use anhydrous solvents (DCM, THF).

  • Addition: Add the solid to the solvent, not solvent to solid, to minimize dust displacement.

Step 3: Quenching & Work-up
  • Acidification Risk: If quenching with acid, be aware that protonation of the pyridine/pyrrole nitrogen will increase water solubility but may generate heat.

  • Phase Separation: The compound is likely lipophilic but may partition into aqueous acid. Retain all aqueous layers until yield is verified.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major Clean_Powder 1. Dampen paper towel (Acetone) 2. Lay over powder (prevent dust) 3. Wipe inward Minor->Clean_Powder Solid Clean_Liq 1. Absorb with Vermiculite/Sand 2. Do NOT use paper (flammability) Minor->Clean_Liq Liquid Evacuate EVACUATE LAB Call EHS Major->Evacuate

Figure 2: Decision matrix for spill containment. Note the "Wet Method" for solids to prevent aerosolization.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol (enhances skin absorption).

  • Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.[6]

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life.

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with CAS 64319-85-3.[7]

  • Liquid Waste: Combine with "Halogenated Organic Solvents."

  • Decontamination: Wipe down balance and hood surfaces with a 10% bleach solution followed by water to degrade any organic residues.

References

  • Fluorochem. (2024).[4][5][8] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2006). Expedient five-step synthesis of SIB-1508Y from natural nicotine. PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.